molecular formula C13H19FN2O2 B1463104 1-(4-Fluorophenyl)piperidin-4-amine CAS No. 164721-12-4

1-(4-Fluorophenyl)piperidin-4-amine

Cat. No.: B1463104
CAS No.: 164721-12-4
M. Wt: 254.3 g/mol
InChI Key: OJTYOBPWQCFWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)piperidin-4-amine (CAS 164721-12-4) is a fluorinated piperidine derivative that serves as a versatile building block in modern drug discovery and medicinal chemistry research. The compound features a piperidine scaffold, a cornerstone structure found in numerous FDA-approved pharmaceuticals due to its ability to modulate physicochemical properties and enhance interactions with biological targets . The strategic incorporation of a fluorine atom onto the phenyl ring is a common medicinal chemistry tactic, as it can influence the molecule's lipophilicity, improve metabolic stability, and modulate the basicity of the adjacent amine, thereby refining its drug-like characteristics . This makes the compound a valuable intermediate for analogue-based drug design, particularly in the exploration of structure-activity relationships (SAR) for central nervous system (CNS) targets . Researchers utilize this scaffold in the synthesis of novel compounds for neuroscience, oncology, and infectious disease research . Established synthetic routes to this compound often involve amine coupling reactions or reductive amination approaches between 4-fluoroaniline and a suitable piperidine-4-one precursor . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human and veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMQCQUHBXFHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599266
Record name 1-(4-Fluorophenyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164721-12-4
Record name 1-(4-Fluorophenyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Stability and Storage Conditions for 1-(4-Fluorophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile and storage protocols for 1-(4-Fluorophenyl)piperidin-4-amine , a bifunctional intermediate frequently used in the synthesis of antipsychotics and gastroprokinetic agents.

The guide is structured to address the specific chemical vulnerabilities of the N-aryl piperidine and primary amine moieties.

An In-Depth Technical Guide for Chemical Handling

Executive Summary

1-(4-Fluorophenyl)piperidin-4-amine presents a "dual-threat" stability profile due to its two distinct nitrogen centers: a highly basic primary amine at the C4 position and a nucleophilic, electron-rich aniline-type nitrogen at the N1 position.

Improper storage leads to two primary failure modes: carbamylation (reaction with atmospheric CO₂) and oxidative discoloration (N-oxide formation/aniline oxidation).[1] This guide defines a storage protocol to maintain >98% purity over extended periods.

Physicochemical Profile & Critical Vulnerabilities

To understand the storage requirements, one must first understand the molecular vulnerabilities.[1]

FeatureChemical NatureStability Implication
N1-Position N-Aryl (Aniline-like) The 4-fluorophenyl group withdraws some electron density, but the nitrogen remains susceptible to photo-oxidation . This is the primary cause of the compound turning from white/pale yellow to brown/black upon light exposure.[1]
C4-Position Primary Amine (-NH₂) Highly basic (pKa ≈ 10-11). It is an aggressive nucleophile that will rapidly react with atmospheric CO₂ to form carbamic acid salts (carbamates), appearing as a crust on the material.[1]
Physical State Solid or Viscous Oil Depending on purity and salt form (Free Base vs. HCl), it may exist as a low-melting solid or oil.[1] The Free Base is significantly less stable than the Hydrochloride salt.[1]

Degradation Mechanisms

The following Graphviz diagram illustrates the three primary degradation pathways that must be mitigated.

DegradationPathways Compound 1-(4-Fluorophenyl) piperidin-4-amine Carbamate Insoluble Carbamate Salts (White Crust) Compound->Carbamate Nucleophilic Attack NOxide N-Oxide Impurities (Polar) Compound->NOxide N-Oxidation Polymer Aniline Oxidation Products (Brown/Black Color) Compound->Polymer Radical Polymerization CO2 Atmospheric CO2 (Moisture) CO2->Carbamate O2 Oxygen / Air O2->NOxide O2->Polymer UV UV Light UV->Polymer

Figure 1: Primary degradation pathways. The C4-amine drives carbamate formation, while the N1-aniline drives oxidative discoloration.[1]

The "Gold Standard" Storage Protocol

Adherence to this protocol is required to guarantee analytical integrity.

A. Primary Storage Conditions
  • Temperature: -20°C (± 5°C) .

    • Reasoning: Low temperature kinetically inhibits the autoxidation of the aniline ring and reduces the rate of CO₂ absorption.[1]

  • Atmosphere: Inert Gas (Argon or Nitrogen) .[1]

    • Critical: Argon is preferred as it is heavier than air and forms a more effective "blanket" over the solid/oil in the vial.[1]

  • Container: Amber Glass Vial with a Teflon (PTFE)-lined Screw Cap .

    • Avoid: Polyethylene-lined caps, which are permeable to oxygen over time.[1]

    • Avoid: Clear glass (UV exposure triggers rapid darkening).[1]

B. Handling Workflow (The "30-Minute Rule")

To prevent condensation and hydrolysis:

  • Equilibration: Remove the vial from the freezer and allow it to warm to room temperature before opening (approx. 30 mins).

    • Why? Opening a cold vial introduces moist air, which condenses on the compound.[1] Water catalyzes carbamate formation.[1]

  • Aliquot: Rapidly weigh the required amount. Do not leave the stock vial open.

  • Purge: Backfill the headspace with Argon/Nitrogen before resealing.[1]

  • Seal: Parafilm the cap for long-term storage to prevent gas exchange.[1]

Quality Control & Re-Testing

Before using stored material in critical experiments, validate purity using these checkpoints.

Visual Inspection
  • Pass: White to pale yellow crystalline solid or oil.[1]

  • Fail: Dark brown/black sticky solid (Oxidation).[1]

  • Fail: White crust on the surface of an oil (Carbamate formation).[1]

Analytical Validation (HPLC/NMR)
  • 1H NMR (CDCl₃ or DMSO-d₆):

    • Check for the disappearance of the sharp amine peaks.[1]

    • Look for a broad "hump" around 8-10 ppm (indicative of ammonium/carbamate species).

    • Note: If the sample is insoluble in CDCl₃ but was previously soluble, it has likely converted to a carbamate salt.[1]

  • HPLC:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]

    • Observation: Oxidized aniline impurities often elute before the main peak (more polar N-oxides) or very late (dimers).[1]

Emergency Remediation (Purification)

If the compound has degraded, it can often be salvaged rather than discarded.[1]

Scenario A: Surface Carbonation (White Crust)[1]
  • Dissolve the crude material in Dichloromethane (DCM) . Carbamate salts are often insoluble in DCM.[1]

  • Filter off the white solid.[1]

  • Wash the filtrate with 1M NaOH (to break any remaining salts and ensure Free Base form).[1]

  • Dry over Na₂SO₄ and concentrate.

Scenario B: Oxidation (Dark Color)
  • Dissolve in dilute HCl (1M) .

  • Wash with Ethyl Acetate (extracts non-basic colored impurities).[1]

  • Basify the aqueous layer with NaOH to pH > 12.[1]

  • Extract back into DCM or Ethyl Acetate .[1]

  • Concentrate to recover the purified amine.[1]

Decision Tree for Incoming Shipments

Use this logic flow to determine the immediate processing of new batches.

StorageLogic Start Incoming Shipment: 1-(4-Fluorophenyl)piperidin-4-amine CheckForm Check Form: Salt (HCl) or Free Base? Start->CheckForm Salt Salt Form (HCl) CheckForm->Salt Solid Salt FreeBase Free Base CheckForm->FreeBase Oil/Solid Base SaltStorage Store at RT or 4°C (Desiccated) Salt->SaltStorage FreeBaseAction Is usage immediate (< 48 hours)? FreeBase->FreeBaseAction Immediate Store at 4°C (Dark, Argon) FreeBaseAction->Immediate Yes LongTerm Aliquot into single-use vials Purge with Argon Store at -20°C FreeBaseAction->LongTerm No

Figure 2: Triage protocol for incoming material. Free bases require significantly more rigorous protection than salt forms.[1]

References

  • Chemical Safety & Toxicology: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for Piperidine derivatives.[1] Retrieved from [Link]

  • Amine Stability Mechanisms: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (General reference for amine oxidation and carbamylation mechanisms).

  • Fluorinated Piperidine Synthesis: Scientific Update (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Context on fluorinated piperidine stability). Retrieved from [Link]

Sources

The Strategic Role of 1-(4-Fluorophenyl)piperidin-4-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-fluorophenyl)piperidin-4-amine scaffold has emerged as a privileged structural motif in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. Its unique combination of a conformationally restricted piperidine ring, a strategically positioned basic amine, and a metabolically robust fluorophenyl group provides a powerful platform for the design of potent and selective ligands. This technical guide provides an in-depth analysis of the synthesis, key applications, and structure-activity relationships (SAR) of derivatives incorporating this scaffold. We will explore its critical role in the development of agents targeting the central nervous system (CNS), its utility in oncology and metabolic diseases, and its unfortunate but significant appearance in the synthesis of potent analgesics. Detailed experimental protocols, quantitative biological data, and mechanistic insights are provided to equip researchers with the knowledge to effectively leverage this valuable building block in contemporary drug discovery.

Introduction: A Scaffold of Growing Significance

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in approved drugs, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[1] When combined with a 4-anilinic substitution, it creates a three-dimensional framework that can effectively probe the binding pockets of various biological targets. The introduction of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate basicity (pKa) of the nearby nitrogen, and improve binding affinity through favorable electrostatic interactions.[2] The 1-(4-Fluorophenyl)piperidin-4-amine core, therefore, represents a highly optimized building block for the development of novel therapeutics.[3]

This guide will dissect the multifaceted role of this scaffold, moving from its fundamental synthesis to its application in diverse therapeutic contexts, providing both the "how" and the "why" for its strategic deployment in drug design.

Synthesis of the 1-(4-Fluorophenyl)piperidin-4-amine Core

The efficient and scalable synthesis of the 1-(4-Fluorophenyl)piperidin-4-amine core is crucial for its widespread use in drug discovery programs. Two primary synthetic strategies have proven to be robust and versatile: Reductive Amination and Buchwald-Hartwig Amination .

Reductive Amination Approach

Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds. In the context of our target scaffold, this typically involves the reaction of a protected 4-piperidone with 4-fluoroaniline, followed by deprotection. The use of a Boc-protecting group is common due to its stability and ease of removal under acidic conditions.

start 1-Boc-4-piperidone + 4-Fluoroaniline step1 Reductive Amination (e.g., NaBH(OAc)₃) start->step1 intermediate tert-butyl 4-((4-fluorophenyl)amino) piperidine-1-carboxylate step1->intermediate step2 Deprotection (e.g., TFA or HCl) intermediate->step2 product 1-(4-Fluorophenyl)piperidin-4-amine step2->product

Caption: Reductive amination pathway to synthesize the target scaffold.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is adapted from established procedures for the synthesis of similar anilinopiperidines.[2]

  • Imine Formation and Reduction: To a solution of 1-Boc-4-piperidone (1.0 eq) and 4-fluoroaniline (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, tert-butyl 4-((4-fluorophenyl)amino)piperidine-1-carboxylate, can be purified by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in DCM and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Final Isolation: Stir the mixture at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure to yield the desired product, 1-(4-Fluorophenyl)piperidin-4-amine, typically as a salt (e.g., dihydrochloride or trifluoroacetate).[4]

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers an alternative and powerful method for the synthesis of N-aryl piperidines. This approach involves the coupling of a protected 4-aminopiperidine with a fluorinated aryl halide.

start 4-Amino-1-Boc-piperidine + 1-Fluoro-4-iodobenzene step1 Buchwald-Hartwig Amination (Pd catalyst, ligand, base) start->step1 intermediate tert-butyl 4-((4-fluorophenyl)amino) piperidine-1-carboxylate step1->intermediate step2 Deprotection (e.g., TFA or HCl) intermediate->step2 product 1-(4-Fluorophenyl)piperidin-4-amine step2->product

Caption: Buchwald-Hartwig amination pathway for scaffold synthesis.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This is a general protocol that may require optimization based on the specific catalyst and ligand system employed.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-amino-1-Boc-piperidine (1.2 eq), 1-fluoro-4-iodobenzene (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 4-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq).

  • Reaction Execution: Add anhydrous toluene or dioxane to the flask. Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude intermediate by flash column chromatography.

  • Deprotection: Follow the deprotection procedure as described in step 4 of the reductive amination protocol to obtain the final product.

Applications in Medicinal Chemistry

The 1-(4-Fluorophenyl)piperidin-4-amine scaffold has been successfully employed in the design of bioactive molecules across a range of therapeutic areas.

Central Nervous System (CNS) Disorders

The scaffold is particularly prevalent in the development of agents targeting CNS proteins, owing to its ability to cross the blood-brain barrier and interact with neurotransmitter receptors and transporters.

  • Dopamine Transporter (DAT) Inhibitors: Atypical dopamine transporter inhibitors are being investigated as potential treatments for psychostimulant use disorders. The 1-(4-fluorophenyl)piperidin-4-amine moiety has been incorporated into a series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines. In these compounds, the piperidine ring serves as a bioisosteric replacement for a more metabolically labile piperazine ring, leading to improved pharmacokinetic profiles.[5] Structure-activity relationship (SAR) studies have shown that modifications to the N-substituent of the piperidine ring can significantly impact DAT binding affinity and selectivity over the serotonin transporter (SERT).[6][7]

Compound IDModificationDAT Ki (nM)SERT/DAT SelectivityReference
Analog A N-benzyl9.249[6]
Analog B N-(2-naphthylmethyl)0.7323[8]
Analog C N-propyl17.6-[8]
  • Potential for Neurodegenerative Diseases: The modulation of neurotransmitter systems is a key strategy in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. The ability of this scaffold to serve as a core for various receptor antagonists and reuptake inhibitors makes it an attractive starting point for the design of novel therapeutics in this area.[9][10]

Oncology

While less common than in CNS applications, the 1-(4-fluorophenyl)piperidin-4-amine scaffold has shown promise in the development of anticancer agents.

  • Aromatase Inhibitors: In the context of hormone-dependent breast cancer, derivatives of 1,3,4-thiadiazole containing a fluorophenyl moiety have been synthesized and evaluated as potential nonsteroidal aromatase inhibitors. These compounds exhibited selective cytotoxicity against estrogen-dependent MCF-7 breast cancer cells, with IC₅₀ values in the low micromolar range.[11][12]

Compound IDModificationMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)Reference
Thiadiazole A2 2,4-difluorophenyl~52-55>100[11]
Thiadiazole B3 4-fluorophenyl~52-55>100[11]
Metabolic Diseases
  • Farnesoid X Receptor (FXR) Partial Agonists: FXR is a nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism, making it a target for metabolic dysfunction-associated steatohepatitis (MASH). A novel FXR partial agonist, compound V15, which features a 1-(4-aminophenylacetyl)piperidine scaffold, has demonstrated high potency with an EC₅₀ of 0.67 nM. This compound was shown to ameliorate hepatic steatosis, inflammation, and fibrosis in a mouse model of MASH, highlighting the potential of piperidine-based scaffolds in this therapeutic area.[13]

Analgesics and the Challenge of Fentanyl Analogs

It is crucial to acknowledge that the 4-anilinopiperidine core structure, including the 1-(4-fluorophenyl) variant, is a key precursor in the synthesis of fentanyl and its potent analogs. The N-acylation of 1-(4-Fluorophenyl)piperidin-4-amine is a final step in the illicit synthesis of para-fluorofentanyl. This underscores the potent bioactivity that can be achieved with this scaffold and the importance of its responsible handling and regulation.

Structure-Activity Relationship (SAR) Insights

The versatility of the 1-(4-Fluorophenyl)piperidin-4-amine scaffold lies in its two primary points for chemical modification: the piperidine nitrogen (N1) and the exocyclic amine nitrogen (N4).

cluster_0 1-(4-Fluorophenyl)piperidin-4-amine cluster_1 Points of Modification C11H15FN2 N1 N1: Piperidine Nitrogen - Modulates PK properties - Can introduce additional binding interactions N4 N4: Exocyclic Amine - Key interaction point (H-bond donor/acceptor) - Often acylated or alkylated to interact with target

Caption: Key modification points on the scaffold.

  • The Fluorophenyl Group: The 4-fluoro substitution generally enhances metabolic stability by blocking para-hydroxylation, a common metabolic pathway for phenyl rings. It can also increase binding affinity through favorable interactions with the target protein.

  • The Piperidine Nitrogen (N1): Substitution at this position is a powerful tool for modulating pharmacokinetic properties and introducing additional binding interactions. As seen in the DAT inhibitor examples, varying the substituent at N1 from a simple benzyl group to a larger naphthylmethyl group can dramatically increase binding affinity.

  • The Exocyclic Amine (N4): This nitrogen is a key interaction point, often serving as a hydrogen bond donor or acceptor. Acylation or alkylation at this position is a common strategy to introduce functionalities that can occupy specific pockets within the target protein's binding site, as exemplified by the propionyl group in fentanyl analogs.

Conclusion and Future Perspectives

The 1-(4-fluorophenyl)piperidin-4-amine scaffold is a testament to the power of strategic molecular design in medicinal chemistry. Its inherent structural and physicochemical properties make it a highly valuable building block for developing drugs targeting a wide array of diseases, particularly within the CNS. The synthetic accessibility of this core, primarily through reductive amination and Buchwald-Hartwig coupling, ensures its continued use in drug discovery campaigns.

Future research will likely focus on expanding the application of this scaffold to new therapeutic targets. Its proven ability to generate potent and metabolically stable compounds suggests potential in areas such as oncology, inflammation, and neurodegenerative diseases. As our understanding of disease biology deepens, the rational design of novel derivatives based on this privileged scaffold will undoubtedly lead to the discovery of next-generation therapeutics. However, the scientific community must also remain vigilant and responsible in light of its use in the synthesis of controlled substances.

References

  • PubChem. (n.d.). N-(4-fluorophenyl)piperidin-4-amine dihydrochloride. Retrieved from [Link]

  • PubMed. (2025). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-.... Retrieved from [Link]

  • ResearchGate. (2025, August 5). Discovery of N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide as a brain-permeable and metabolically stable kynurenine monooxygenase inhibitor. Retrieved from [Link]

  • ResearchGate. (2025, December 13). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Retrieved from [Link]

  • MDPI. (n.d.). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Retrieved from [Link]

  • PubMed. (2026, February 5). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Retrieved from [Link]

  • PubMed Central. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

  • PubMed Central. (2024, December 15). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Retrieved from [Link]

  • PubMed. (2025, December 12). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]

  • PubMed. (n.d.). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]

  • ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Retrieved from [Link]

  • PubMed. (2023, June 2). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed Central. (2021, July 6). 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B. Retrieved from [Link]

Sources

safety and handling precautions for 1-(4-Fluorophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Safety Protocol: Handling and Stabilization of 1-(4-Fluorophenyl)piperidin-4-amine (CAS 6716-40-1)[1][2]

Executive Summary This technical guide outlines the safe handling, storage, and emergency response protocols for 1-(4-Fluorophenyl)piperidin-4-amine (CAS 6716-40-1).[1][2] As a bifunctional pharmacophore containing a primary amine and a fluorinated aryl group, this compound presents specific risks regarding dermal absorption, nucleophilic reactivity, and potential respiratory irritation.[2] This document moves beyond generic "safety data" to provide a mechanism-based handling strategy for researchers in medicinal chemistry and drug development.

Part 1: Physicochemical Profile & Hazard Identification[1][2][3]

Effective safety protocols rely on understanding the molecule's intrinsic reactivity. This compound is not merely a "toxic solid"; it is a reactive building block.[2]

Table 1: Physicochemical & Hazard Profile

ParameterCharacteristicOperational Implication
Chemical Structure 4-amino-1-(4-fluorophenyl)piperidineDual Reactivity: The primary amine (C4) is nucleophilic; the fluorophenyl group increases lipophilicity.[1][2]
Physical State Solid (Powder/Crystalline)Risk of dust aerosolization; potential for static charge accumulation during weighing.[2]
Basicity (Predicted) pKa ~10 (Primary Amine)CO₂ Sensitive: Will rapidly absorb atmospheric CO₂ to form carbamates if left open.[1][2]
Lipophilicity LogP ~ 1.5 - 2.0 (Est.)[1][2]Dermal Risk: The fluorine substitution enhances skin permeability compared to non-fluorinated analogs.
GHS Classification Acute Tox. 4 (Oral/Dermal) Skin/Eye Irrit. 2/2A Treat as a potent irritant and potential systemic toxin.[1][2]
Structural Alert Piperidine CoreStructural analogs of piperidines can exhibit neuroactivity; treat with high caution (Precautionary Principle).[2]
The "Fluorine Effect" on Safety

Researchers must recognize that the para-fluorine atom does not just act as a metabolic blocker; it significantly alters the solvation shell of the molecule.[1] This increases the compound's ability to penetrate lipid bilayers (skin/cell membranes) compared to the un-fluorinated parent amine.[2] Standard latex gloves are insufficient; Nitrile or double-gloving is mandatory. [1][2]

Part 2: Hierarchy of Controls & PPE

The following diagram illustrates the defensive layers required when handling this compound. The primary goal is to prevent the "Dust-to-Lungs" and "Solid-to-Skin" pathways.[1][2]

HierarchyOfControls cluster_handling Critical Handling Zone Elimination ELIMINATION (Not feasible for synthesis) Engineering ENGINEERING CONTROLS Fume Hood (Face Velocity > 100 fpm) Static-Dissipative Weighing Enclosure Elimination->Engineering If essential Admin ADMINISTRATIVE SOP Required No Solo Work Engineering->Admin PPE PPE (LAST RESORT) Resp: N95/P100 (if outside hood) Skin: Nitrile Gloves (min 5 mil) Eyes: Chemical Goggles Admin->PPE

Caption: Risk mitigation hierarchy prioritizing engineering controls over PPE to prevent exposure to fluorinated amines.

Specific PPE Standards
  • Gloves: Use Nitrile (minimum 0.11 mm / 5 mil thickness) .[2]

    • Why? Fluorinated organics can degrade latex.[2] Change gloves immediately upon splash contact.[2]

  • Respiratory: All solid handling must occur inside a certified chemical fume hood.[2] If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is required.[2]

  • Eyes: Chemical splash goggles (ANSI Z87.[2]1) are preferred over safety glasses due to the basicity of the amine (caustic risk to corneal tissue).[2]

Part 3: Storage, Stability & Reactivity[1][2][4]

The primary amine functionality drives the storage requirements.

The Carbon Dioxide Threat

Primary amines (


) react with atmospheric 

to form carbamic acid/carbamate salts:

Result:[1][2] The white powder turns into a sticky gum or crust, ruining stoichiometry in subsequent reactions.
Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen (Inert atmosphere).[2]

  • Temperature: Refrigeration (

    
    ) is recommended to slow oxidation and carbamate formation.[1][2]
    
  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if long-term contact is expected (corrosion risk).[1][2]

Incompatibilities
  • Strong Oxidizers: Risk of exothermic reaction/fire.[2]

  • Acid Chlorides/Anhydrides: Violent reaction generating HCl gas and heat.[2]

  • Acids: Exothermic salt formation.[2]

Part 4: Emergency Response Protocols

In the event of a spill or exposure, immediate, logical action is required.[2] Do not wait for EHS if immediate mitigation is safe.[2]

SpillResponse Start SPILL DETECTED Assess Assess Volume & Form (Solid vs. Solution) Start->Assess MinorSolid Minor Solid (<1g) Assess->MinorSolid Contained MajorSolid Major/Solution (>10g) Assess->MajorSolid Uncontained WetWipe 1. Cover with wet paper towel (Prevent Dust) MinorSolid->WetWipe Evacuate EVACUATE AREA Call EHS MajorSolid->Evacuate Scoop 2. Scoop into bag (Do not sweep dry) WetWipe->Scoop Neutralize 3. Wipe surface with 1% Acetic Acid Scoop->Neutralize

Caption: Decision matrix for spills. Note: Never dry-sweep amine powders; use wet methods to suppress dust.[1][2]

First Aid Causality
  • Skin Contact: Wash with soap and water for 15 minutes.[2][3] Why? Amines are basic; water dilutes the pH, and soap aids in removing the lipophilic fluorophenyl tail.

  • Eye Contact: Irrigate immediately.[2][3] Do not use neutralization agents (like vinegar) in eyes; thermal injury from the neutralization reaction can worsen damage.[2] Use only saline or water.[2]

Part 5: Waste Disposal & Environmental Stewardship[1][2]

  • Segregation: Dispose of as Hazardous Organic Waste (Basic/Toxic) . Do not mix with acidic waste streams to prevent heat generation.[2]

  • Container Cleaning: Triple rinse empty containers with a solvent (Ethanol or DCM) before disposal.[2] The rinseate must be treated as hazardous waste.

  • Environmental Fate: Fluorinated compounds are often persistent in the environment.[2] Do not discharge into drains.[2][4][5][6][7][8]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine (Analogous Structure Safety Data).[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1-(4-fluorophenyl)piperazine (Class Hazard Data).[1][2][9] Retrieved from [Link][1][2][9]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).[2] Retrieved from [Link][1][2]

Sources

The Chameleon Core: A Technical Guide to the Multifaceted Mechanisms of Action of 1-(4-Fluorophenyl)piperidin-4-amine Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-fluorophenyl)piperidin-4-amine scaffold represents a privileged core structure in modern medicinal chemistry, giving rise to a remarkable diversity of pharmacological agents with distinct mechanisms of action. The strategic incorporation of a 4-fluorophenyl group onto the piperidine nitrogen often enhances metabolic stability, modulates basicity, and improves ligand-target interactions, making this a highly adaptable template for drug design.[1] This technical guide provides an in-depth exploration of three prominent and mechanistically distinct classes of drugs derived from this versatile core: µ-opioid receptor agonists, atypical dopamine transporter (DAT) inhibitors, and serotonin 5-HT2A receptor inverse agonists. By dissecting the specific molecular interactions, signaling pathways, and key experimental protocols for each class, this document aims to equip researchers and drug development professionals with the foundational knowledge to navigate the complex pharmacology of these compounds and to inform the rational design of future therapeutics.

Part 1: Modulators of the µ-Opioid Receptor System

The 4-anilinopiperidine substructure, a close relative of the 1-(4-fluorophenyl)piperidin-4-amine core, is famously embodied in the potent synthetic opioid, fentanyl, and its numerous analogs.[2] Compounds based on this scaffold can exhibit a range of activities at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), from full agonism to antagonism.[3][4]

Mechanism of Action: µ-Opioid Receptor Agonism

Upon binding of an agonist, such as a fentanyl analog, the µ-opioid receptor undergoes a conformational change. This facilitates the exchange of GDP for GTP on the associated inhibitory G-protein (Gαi/o), leading to the dissociation of the Gαi/o-GTP and Gβγ subunits. These subunits then modulate downstream effectors to produce the characteristic analgesic and physiological effects of opioids.

Key Downstream Effects:

  • Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

G_protein_signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gαi/o-GDP/Gβγ MOR->G_protein Activates G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP GDP -> GTP exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to GIRK GIRK Channel Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K+ efflux VGCC VGCC Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release VGCC->Reduced_Neurotransmitter_Release Reduces Ca2+ influx Agonist Opioid Agonist (e.g., Fentanyl Analog) Agonist->MOR Binds GTP GTP GDP GDP G_alpha_GTP->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits ATP ATP K_ion Ca_ion

Caption: µ-Opioid Receptor Agonist Signaling Pathway.

Experimental Protocols

This assay determines the affinity of a test compound for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR).

  • Incubation: In a 96-well plate, incubate the cell membranes (50 µ g/well ) with a fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [3H]Diprenorphine, 0.1–5 nM) and varying concentrations of the test compound.[5]

  • Equilibration: Incubate the plate at 25°C for 90 minutes to allow the binding to reach equilibrium.[5]

  • Defining Non-specific Binding: In parallel wells, include a high concentration of a known non-radiolabeled µ-opioid agonist (e.g., 10 µM DAMGO) to determine non-specific binding.[5]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[5][6]

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing cell membranes expressing the µ-opioid receptor, [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound in an appropriate assay buffer.[4][7]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for G-protein activation and [35S]GTPγS binding.[4]

  • Termination and Separation: Terminate the reaction and separate the bound from free [35S]GTPγS. This is commonly done by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of [35S]GTPγS bound to the G-proteins on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the concentration of the test compound to generate a dose-response curve. From this curve, determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect produced by the agonist).

This behavioral test assesses the central analgesic activity of a compound in rodents.[8][9]

Step-by-Step Methodology:

  • Acclimatization: Acclimatize mice to the testing room and the hot plate apparatus.

  • Baseline Latency: Determine the baseline pain response latency by placing each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.2°C) and recording the time it takes for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping).[10] A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compound to the mice via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Latency: At various time points after compound administration (e.g., 15, 30, 60, 90 minutes), place the mice back on the hot plate and measure their response latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect of the compound. The results are often expressed as the percentage of maximal possible effect (%MPE).

Part 2: Atypical Dopamine Transporter (DAT) Inhibitors

Derivatives of the 1-(4-fluorophenyl)piperidin-4-amine scaffold have been investigated as "atypical" dopamine transporter (DAT) inhibitors.[11][12] Unlike traditional DAT inhibitors like cocaine, which have high abuse potential, atypical inhibitors aim to reduce dopamine reuptake without producing significant psychostimulant effects, making them promising candidates for the treatment of psychostimulant use disorders.[13]

Mechanism of Action: Atypical DAT Inhibition

The dopamine transporter is responsible for clearing dopamine from the synaptic cleft back into the presynaptic neuron. Atypical DAT inhibitors are thought to bind to the DAT and stabilize it in an inward-facing conformation.[14] This is in contrast to cocaine, which is believed to bind to and stabilize the outward-facing conformation of the transporter. By promoting an inward-facing state, atypical inhibitors block dopamine reuptake without inducing the same conformational changes associated with the psychostimulant effects of typical inhibitors.

DAT_Inhibition cluster_presynaptic Presynaptic Neuron DAT_out DAT (Outward-facing) DAT_in DAT (Inward-facing) DAT_out->DAT_in Transports Psychostimulant_Effect Psychostimulant Effect DAT_out->Psychostimulant_Effect Dopamine_neuron Dopamine (Neuron) DAT_in->Dopamine_neuron Releases Therapeutic_Effect Therapeutic Effect (Reduced Abuse Potential) DAT_in->Therapeutic_Effect Dopamine_synapse Dopamine (Synaptic Cleft) Dopamine_synapse->DAT_out Binds Cocaine Cocaine (Typical Inhibitor) Cocaine->DAT_out Binds & Stabilizes Atypical_Inhibitor Atypical Inhibitor Atypical_Inhibitor->DAT_in Binds & Stabilizes

Caption: 5-HT2A Receptor Inverse Agonism Signaling.

Experimental Protocols

This assay measures the accumulation of IP1, a downstream metabolite of IP3, as a marker of Gq/11 pathway activation. A decrease in basal IP1 levels in the presence of a test compound indicates inverse agonism. [15][16] Step-by-Step Methodology:

  • Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2A receptor.

  • Cell Stimulation: Incubate the cells with varying concentrations of the test compound in a stimulation buffer, often containing LiCl to inhibit the degradation of IP1. [17]3. Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for IP1 accumulation. [17]4. Cell Lysis: Lyse the cells to release the intracellular contents.

  • IP1 Detection: Measure the concentration of IP1 in the cell lysate. This is typically done using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF). [16]6. Data Analysis: Plot the IP1 levels against the test compound concentration. A dose-dependent decrease in the basal (unstimulated) IP1 level is indicative of inverse agonist activity.

This assay measures the transient increase in intracellular calcium concentration following Gq/11 activation. [18][19] Step-by-Step Methodology:

  • Cell Plating: Plate cells expressing the 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate. [20]2. Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye. [20]3. Compound Addition and Measurement: Use a fluorescence plate reader (e.g., a FLIPR or FlexStation) to add the test compound to the wells and simultaneously measure the fluorescence intensity over time. [18][20]4. Data Analysis: For inverse agonism, the assay is typically run in the presence of a submaximal concentration of a 5-HT2A agonist. The ability of the test compound to reduce the agonist-induced calcium response is measured. To demonstrate inverse agonism on constitutive activity, a reduction in the basal calcium signal in a highly sensitive system would be required.

Data Summary

Compound ClassTargetMechanism of ActionKey In Vitro AssaysKey In Vivo AssaysTherapeutic Potential
Opioid Receptor Modulators µ-Opioid Receptor (GPCR)Agonism: Gαi/o activation, ↓cAMP, ion channel modulationRadioligand Binding, [35S]GTPγS AssayHot Plate Test, Tail Flick TestAnalgesia
Atypical DAT Inhibitors Dopamine Transporter (DAT)Inhibition of dopamine reuptake by stabilizing an inward-facing conformation[3H]Dopamine Uptake Assay, Radioligand BindingLocomotor Activity AssayPsychostimulant Use Disorders
5-HT2A Inverse Agonists Serotonin 5-HT2A Receptor (GPCR)Reduction of constitutive Gq/11 signalingIP1 Accumulation Assay, Calcium Mobilization AssayPrepulse Inhibition, Head-twitch ResponsePsychosis, Schizophrenia

Conclusion

The 1-(4-fluorophenyl)piperidin-4-amine core is a testament to the power of scaffold-based drug discovery. Its ability to serve as a foundation for compounds with such diverse mechanisms of action—from opioid receptor agonism to atypical DAT inhibition and 5-HT2A inverse agonism—highlights its significance in medicinal chemistry. A thorough understanding of the distinct signaling pathways and the application of appropriate in vitro and in vivo assays are paramount for the successful characterization and development of novel therapeutics based on this versatile scaffold. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to explore the full potential of this "chameleon core" in addressing a wide range of unmet medical needs.

References

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • This reference is not available.
  • Current Protocols in Pharmacology. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79(1), e27. [Link]

  • Bio-protocol. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 5(11), e1493. [Link]

  • Journal of Visualized Experiments. (2024). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. JoVE, (201). [Link]

  • Bagley, J. R., Wynn, R. L., Rudo, F. G., Doorley, B. M., Spencer, H. K., & Spaulding, T. (1989). New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties. Journal of Medicinal Chemistry, 32(3), 663–671. [Link]

  • bioRxiv. (2024). Snapshot of 5-HT2A receptor activation in the mouse brain via IP1 detection. [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). Journal of Medicinal Chemistry. [Link]

  • This reference is not available.
  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (2021). Journal of Medicinal Chemistry. [Link]

  • This reference is not available.
  • Chakrabarti, S., Liu, N. J., & Gintzler, A. R. (2019). Radioligand-binding studies. Bio-protocol, 9(20), e3403. [Link]

  • SciRP.org. (2012). In-Vivo Models for Management of Pain. [Link]

  • This reference is not available.
  • This reference is not available.
  • protocols.io. (2022). Behavioral tests in rodents coupled with dopamine signaling manipulations. [Link]

  • This reference is not available.
  • Euro-Diagnostica. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • Journal of Visualized Experiments. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. JoVE, (87), e51214. [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (2021). Journal of Medicinal Chemistry. [Link]

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Experimental Neurology. (1999). Paradoxical Locomotor Behavior of Dopamine D1 Receptor Transgenic Mice. Experimental Neurology, 155(2), 203–214. [Link]

  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. (2024). Journal of Medicinal Chemistry. [Link]

  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]

  • This reference is not available.
  • This reference is not available.
  • Wikipedia. (n.d.). Hot plate test. [Link]

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Semantic Scholar. (n.d.). Fentanyl and the 4-Anilinopiperidine Group of Analgesics. [Link]

  • This reference is not available.
  • This reference is not available.
  • Behavioural Pharmacology. (2012). Pimavanserin, a 5-HT2A receptor inverse agonist, reverses psychosis-like behaviors in a rodent model of Alzheimer's disease. Behavioural Pharmacology, 23(8), 814–820. [Link]

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Life Sciences. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(2-3), 129–141. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(4-Fluorophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the synthesis of 1-(4-Fluorophenyl)piperidin-4-amine, a crucial building block in medicinal chemistry and drug discovery, notably as a precursor for various pharmacologically active agents.[1] We present two robust and widely applicable synthetic strategies: a classical reductive amination pathway and a modern palladium-catalyzed Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles, comparative analysis of the routes, and essential quality control measures to ensure the synthesis of a high-purity final product.

Introduction: Significance of 1-(4-Fluorophenyl)piperidin-4-amine

The 1-aryl-4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of bioactive molecules. The specific compound, 1-(4-Fluorophenyl)piperidin-4-amine, is of particular interest due to the favorable properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity. Its derivatives have shown promise in various therapeutic areas, acting on targets within the central nervous system. The synthesis of this key intermediate with high purity and yield is a critical first step in the development of novel therapeutics. This document aims to provide a comprehensive and practical guide to its preparation.

Comparative Overview of Synthetic Strategies

Two primary synthetic routes are detailed herein for the preparation of 1-(4-Fluorophenyl)piperidin-4-amine. The choice between these methods will depend on the available starting materials, scalability, and the desired purity profile.

  • Route A: Reductive Amination: This is a classical and cost-effective method involving the reaction of a ketone (N-protected 4-piperidone) with an amine (4-fluoroaniline) in the presence of a reducing agent.[2][3]

  • Route B: Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms the C-N bond between an aryl halide and an amine.[4][5][6] This method often offers high yields and excellent functional group tolerance.

The logical workflow for both synthetic routes is depicted below.

cluster_A Route A: Reductive Amination cluster_B Route B: Buchwald-Hartwig Amination A1 1-Boc-4-piperidone A_int Intermediate Imine A1->A_int Reacts with A2 4-Fluoroaniline A2->A_int A_prod 1-Boc-4-(4-fluorophenylamino)piperidine A_int->A_prod Reduced by A3 Sodium Triacetoxyborohydride A3->A_prod A_final 1-(4-Fluorophenyl)piperidin-4-amine A_prod->A_final Treated with A_deprotect Acidic Deprotection (e.g., TFA, HCl) A_deprotect->A_final B1 tert-Butyl piperidin-4-ylcarbamate B_prod tert-Butyl (1-(4-fluorophenyl)piperidin-4-yl)carbamate B1->B_prod Couples with B2 1-Bromo-4-fluorobenzene B2->B_prod B_cat Pd Catalyst & Ligand B_cat->B_prod Catalyzed by B_base Base (e.g., NaOtBu) B_base->B_prod Mediated by B_final 1-(4-Fluorophenyl)piperidin-4-amine B_prod->B_final Treated with B_deprotect Acidic Deprotection (e.g., TFA, HCl) B_deprotect->B_final

Caption: Comparative workflow of Reductive Amination vs. Buchwald-Hartwig Amination.

Detailed Synthesis Protocols

Route A: Reductive Amination

This two-step protocol first involves the formation of the N-Boc protected intermediate followed by deprotection.

Step 1: Synthesis of tert-butyl (1-(4-fluorophenyl)piperidin-4-yl)carbamate

cluster_reactants 1-Boc-4-piperidone 1-Boc-4-piperidone plus1 + 4-Fluoroaniline 4-Fluoroaniline reagents NaBH(OAc)₃ DCE, Acetic Acid 4-Fluoroaniline->reagents product tert-butyl 4-((4-fluorophenyl)amino)piperidine-1-carboxylate reagents->product

Caption: Reaction scheme for the reductive amination step.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
1-Boc-4-piperidone199.2610.01.99 g
4-Fluoroaniline111.1210.01.11 g
Sodium triacetoxyborohydride211.9415.03.18 g
Glacial Acetic Acid60.0510.00.57 mL
1,2-Dichloroethane (DCE)98.96-50 mL

Protocol:

  • To a 100 mL round-bottom flask, add 1-Boc-4-piperidone (1.99 g, 10.0 mmol) and 1,2-dichloroethane (50 mL).

  • Add 4-fluoroaniline (1.11 g, 10.0 mmol) and glacial acetic acid (0.57 mL, 10.0 mmol) to the solution.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes. Note: The reaction is exothermic.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure protected amine.

Step 2: Deprotection to yield 1-(4-Fluorophenyl)piperidin-4-amine

Protocol:

  • Dissolve the purified tert-butyl (1-(4-fluorophenyl)piperidin-4-yl)carbamate in dichloromethane (20 mL).

  • Add trifluoroacetic acid (TFA) (10 mL) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 1-(4-Fluorophenyl)piperidin-4-amine.

Route B: Buchwald-Hartwig Amination

This protocol involves the direct coupling of a protected aminopiperidine with an aryl halide.

cluster_reactants tert-Butyl piperidin-4-ylcarbamate tert-Butyl piperidin-4-ylcarbamate plus1 + 1-Bromo-4-fluorobenzene 1-Bromo-4-fluorobenzene reagents Pd₂(dba)₃, XPhos NaOtBu, Toluene 1-Bromo-4-fluorobenzene->reagents product tert-butyl 4-((4-fluorophenyl)amino)piperidine-1-carboxylate reagents->product

Caption: Buchwald-Hartwig N-arylation reaction scheme.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
tert-Butyl piperidin-4-ylcarbamate200.2810.02.00 g
1-Bromo-4-fluorobenzene175.0012.02.10 g
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.191.6 mg
XPhos476.650.295.3 mg
Sodium tert-butoxide (NaOtBu)96.1014.01.35 g
Toluene (anhydrous)92.14-50 mL

Protocol:

  • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine tert-butyl piperidin-4-ylcarbamate (2.00 g, 10.0 mmol), 1-bromo-4-fluorobenzene (2.10 g, 12.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), XPhos (95.3 mg, 0.2 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Add anhydrous toluene (50 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (1-(4-fluorophenyl)piperidin-4-yl)carbamate.

  • Perform the deprotection as described in Route A, Step 2 to yield the final product.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 1-(4-Fluorophenyl)piperidin-4-amine, a comprehensive analytical characterization is essential.[7]

Analytical TechniqueExpected ResultsPurpose
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.00-6.80 (m, 4H, Ar-H), 3.60-3.50 (m, 2H, piperidine-H), 3.10-2.90 (m, 1H, piperidine-H), 2.80-2.60 (m, 2H, piperidine-H), 2.10-1.90 (m, 2H, piperidine-H), 1.60-1.40 (m, 2H, piperidine-H). Note: The amine protons may be broad and their chemical shift can vary.Confirms the chemical structure and identifies proton environments.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 158.5 (d, J=238 Hz), 148.0, 118.0 (d, J=8 Hz), 115.5 (d, J=22 Hz), 52.0, 50.0, 34.0.Confirms the carbon skeleton of the molecule.
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₁H₁₅FN₂: 195.1292; found: 195.1295.Confirms the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) Purity: >98% (detection at 254 nm). A suitable method would utilize a C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA).[8]Quantifies the purity and detects any minor impurities.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Chemical-Specific Hazards:

  • 1-(4-Fluorophenyl)piperidin-4-amine and its dihydrochloride salt: Harmful if swallowed and causes skin irritation.[9]

  • 4-Fluoroaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen.

  • Sodium triacetoxyborohydride: Reacts with water to release flammable gases. It is also corrosive.

  • Palladium catalysts: May cause skin sensitization.

  • 1,2-Dichloroethane (DCE): Is a carcinogen and is highly flammable.

  • Trifluoroacetic acid (TFA): Is highly corrosive and causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Kuegler, F., Ermert, J., Kaufholz, P., & Coenen, H. H. (2015). 4-[18F]Fluorophenylpiperazines by improved Hartwig-Buchwald N-arylation of 4-[18F]fluoroiodobenzene, formed via hypervalent λ3-iodane precursors: application to build-up of the dopamine D4 ligand [18F]FAUC 316. Molecules, 20(1), 470–487. [Link]

  • Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. (2025). ResearchGate. [Link]

  • Method for preparing 4-Boc-aminopiperidine. (2018).
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). MDPI. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2007). Molecules. [Link]

  • Piperidine Synthesis. (1993). Defense Technical Information Center. [Link]

  • Method for preparing 4-amino-4-phenylpiperidines. (2004).
  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001).
  • N-(4-fluorophenyl)piperidin-4-amine dihydrochloride. (n.d.). PubChem. [Link]

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023). Federal Register. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (2010). Organic Syntheses. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2023). PubMed. [Link]

  • 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. (2015). PMC - NIH. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2019). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • N-Arylation of indoles with 4-[18F]fluoroiodobenzene: synthesis of 18F-labelled [sigma]2 receptor ligands for positron emission. (2004). ElectronicsAndBooks. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2017). ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. (2020). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • 4-Aminodiphenyl - Hazardous Substance Fact Sheet. (2007). New Jersey Department of Health. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2007). ResearchGate. [Link]

Sources

Technical Application Note: Reductive Amination Strategies for 1-(4-Fluorophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(4-Fluorophenyl)piperidin-4-amine is a critical step in the development of various GPCR ligands and serotonin modulators.[1] While reductive amination is the standard approach for converting ketones to amines, the direct synthesis of primary amines from ketones poses a specific challenge: over-alkylation .[2][3] Standard conditions often lead to the formation of symmetrical secondary amine dimers (dicycloalkylamines) rather than the desired primary amine.

This Application Note details two optimized protocols to solve this challenge:

  • Method A (Direct): A Titanium(IV)-mediated reductive amination that enforces mono-alkylation selectivity.[1]

  • Method B (Indirect): A two-step Benzylamine route that guarantees high purity for pharmaceutical applications.[1]

Strategic Analysis: Route Selection

The choice of method depends on the available equipment and purity requirements.

FeatureMethod A: Ti(OiPr)₄ / NaBH₄Method B: Benzylamine / HydrogenolysisMethod C: Standard Borch (NH₄OAc)
Mechanism Direct Reductive AminationIndirect Reductive AminationDirect Reductive Amination
Selectivity High (>90% Primary Amine)Excellent (>99% Primary Amine)Moderate (Risk of Dimer)
Reagents Ti(OiPr)₄, NH₃/EtOH, NaBH₄Benzylamine, STAB*, Pd/CNH₄OAc, NaBH₃CN
Safety Flammable solventsHydrogen gas (H₂), Pyrophoric Pd/CCyanide toxicity (HCN risk)
Throughput High (One-Pot)Lower (Two Steps)High (One-Pot)
Recommendation Best for Discovery/Speed Best for GMP/Purity Legacy Method (Use with caution)

*STAB = Sodium Triacetoxyborohydride[1]

Reaction Mechanism & Pathway[4][5]

The following diagram illustrates the mechanistic divergence between the desired primary amine and the unwanted dimer byproduct.

ReductiveAmination Ketone 1-(4-Fluorophenyl) piperidin-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 AmineSource Amine Source (NH3 or NH4OAc) AmineSource->Hemiaminal Imine Iminium Ion (C=NH2+) Hemiaminal->Imine - H2O PrimaryAmine TARGET: Primary Amine Imine->PrimaryAmine Reduction (Hydride) SecondaryImine Secondary Iminium Ion PrimaryAmine->SecondaryImine + Ketone (Over-alkylation) Dimer IMPURITY: Secondary Amine (Dimer) SecondaryImine->Dimer Reduction Ti Ti(OiPr)4 Traps Water & Imine Ti->Imine Stabilizes

Figure 1: Mechanistic pathway showing the competition between primary amine formation and dimer generation. Ti(OiPr)₄ prevents the equilibrium reversion, favoring the primary amine.

Detailed Experimental Protocols

Method A: Titanium(IV) Isopropoxide Mediated Synthesis (Recommended Direct Route)

Principle: Titanium(IV) isopropoxide acts as a Lewis acid to activate the ketone and a water scavenger, driving the equilibrium toward the imine species and preventing hydrolysis. This allows for the use of milder reducing agents like NaBH₄.[1]

Reagents:

  • 1-(4-Fluorophenyl)piperidin-4-one (1.0 equiv)[1]

  • Titanium(IV) isopropoxide (2.0 equiv) [Sigma-Aldrich 87560][1]

  • Ammonia (2.0 M in Ethanol) (5.0 equiv) OR NH4Cl (2.0 equiv) + Et3N (2.0 equiv)[1]

  • Sodium Borohydride (NaBH₄) (1.5 equiv)[1]

Protocol:

  • Imine Formation: In an oven-dried flask under Nitrogen, dissolve 1-(4-Fluorophenyl)piperidin-4-one (10 mmol) in anhydrous Ethanol (20 mL).

  • Activation: Add Titanium(IV) isopropoxide (20 mmol, 5.9 mL) followed by the ammonia source (either 25 mL of 2M NH₃/EtOH or solid NH₄Cl/Et₃N).

  • Stirring: Seal the flask and stir at ambient temperature for 6–10 hours. Note: The solution may turn slightly yellow/hazy as the titanium-amine complex forms.[1]

  • Reduction: Cool the reaction mixture to 0°C. Carefully add Sodium Borohydride (15 mmol, 0.57 g) portion-wise. (Caution: Hydrogen gas evolution).[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 2 hours. Monitor by LCMS for disappearance of the imine mass.[1]

  • Quench: Quench the reaction by pouring it into 2M aqueous Ammonium Hydroxide (30 mL). A heavy white precipitate (TiO₂) will form.[1]

  • Workup: Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with DCM.[1]

  • Extraction: Extract the filtrate with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude amine is often pure enough (>95%).[1] If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).

Method B: The Benzylamine "Indirect" Route (High Purity Standard)

Principle: By using benzylamine, a secondary amine is formed which cannot over-alkylate to a tertiary species as easily as ammonia dimerizes. The benzyl group is then removed via hydrogenolysis.[1]

Step 1: Reductive Amination

  • Dissolve 1-(4-Fluorophenyl)piperidin-4-one (10 mmol) and Benzylamine (10.5 mmol) in 1,2-Dichloroethane (DCE, 30 mL).

  • Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 3.0 g).

  • Add Glacial Acetic Acid (10 mmol, 0.6 mL).

  • Stir at room temperature for 4–16 hours.

  • Quench with sat. NaHCO₃. Extract with DCM.[1][4]

  • Isolate the intermediate: N-benzyl-1-(4-fluorophenyl)piperidin-4-amine.[1]

Step 2: Hydrogenolysis (Deprotection) [1]

  • Dissolve the N-benzyl intermediate in Methanol (or Ethanol).[1]

  • Add 10 wt% Pd/C catalyst (10% by mass of substrate).[1]

  • Stir under Hydrogen atmosphere (balloon pressure or 1-3 bar) at room temperature for 12 hours.

  • Filter through Celite to remove Pd/C.[1]

  • Concentrate to yield the pure primary amine: 1-(4-Fluorophenyl)piperidin-4-amine .[1]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterObservationCorrective Action
Water Content Low conversion to ImineUse molecular sieves (3Å) or Ti(OiPr)₄ method.[1] Water hydrolyzes the imine back to ketone.[1]
Dimer Formation Mass spectrum shows [2M-NH3]+ peakSwitch from Method C (NH4OAc) to Method A or B. Increase dilution.[1]
Residual Ketone Incomplete reactionEnsure excess amine (5-10 equiv) is used.[1] Check if reducing agent (NaBH4) has decomposed (check H2 evolution).
Safety HCN generation (Method C)If using NaBH3CN, maintain pH 6-7.[1] Do not acidify strongly.[1] Use bleach traps for waste.[1]

Workflow Decision Tree

Workflow Start Start: 1-(4-Fluorophenyl) piperidin-4-one PurityReq Is Purity > 98% Critical? (GMP) Start->PurityReq MethodB Choose Method B: Benzylamine Route PurityReq->MethodB Yes MethodA Choose Method A: Ti(OiPr)4 Route PurityReq->MethodA No (Discovery/HTS) Step1 1. Reductive Amination (STAB + Benzylamine) MethodB->Step1 Step2 2. Hydrogenolysis (Pd/C + H2) Step1->Step2 OnePot One-Pot Reaction (NH3 + Ti(OiPr)4 + NaBH4) MethodA->OnePot

Figure 2: Decision matrix for selecting the optimal synthesis route based on purity requirements.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Miriyala, B., et al. (2004).[1] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary amines." Tetrahedron. [1]

  • Mattson, R. J., et al. (1990).[1][6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][6] Journal of Organic Chemistry.

  • PubChem Compound Summary. "1-(4-Fluorophenyl)piperidin-4-one" (CAS 116247-98-4).[1][7]

Sources

Application Note: Chemoselective N-Acylation of 1-(4-Fluorophenyl)piperidin-4-amine

[1]

Introduction & Mechanistic Analysis[2][3][4]

The substrate, 1-(4-fluorophenyl)piperidin-4-amine (CAS: 38043-08-2), presents a unique chemoselectivity challenge and opportunity due to its dual-nitrogen architecture.[1] Successful acylation requires distinguishing between the two nitrogen centers to prevent over-acylation or regio-isomeric byproducts.[1]

Structural Reactivity Profile
  • Site A (Target Nucleophile): The C4-position primary amine (

    
    ).[1] It is an aliphatic amine with a pKa 
    
    
    10.[1]8. It is sterically unhindered and highly nucleophilic.[1]
  • Site B (Non-Reactive Center): The N1-position tertiary amine.[1] This nitrogen is attached to a 4-fluorophenyl group.[1][2][3][4][5][6] The lone pair is conjugated into the aromatic ring (aniline-like), and the electron-withdrawing fluorine atom further reduces its basicity (pKa

    
     5.2).[1]
    
  • Chemospecificity: Under standard nucleophilic acyl substitution conditions, Site A reacts exclusively.[1] Site B is insufficiently nucleophilic to compete for the acylating agent, eliminating the need for N1-protection strategies.

Reaction Pathway Visualization

The following diagram illustrates the chemoselective pathway and the electronic difference between the two nitrogen centers.

ReactionPathwaycluster_legendReactivity LogicSubstrate1-(4-Fluorophenyl)piperidin-4-amineIntermediateTetrahedralIntermediateSubstrate->IntermediateNucleophilic Attack(C4-NH2 only)ReagentsAcyl Chloride / HATU+ Base (DIPEA)Reagents->IntermediateProductN-AcylatedProductIntermediate->ProductElimination ofLeaving GrouppKa1C4-NH2: pKa ~10.8(Highly Reactive)pKa2N1-Aryl: pKa ~5.2(Inert to Acylation)

Figure 1: Mechanistic pathway highlighting the exclusive reactivity of the aliphatic C4-amine over the N1-aryl nitrogen.[1][7][2]

Experimental Protocols

Method A: The "Workhorse" Protocol (Acid Chlorides)

Best for: Simple acyl groups (Acetyl, Propionyl, Benzoyl), scale-up, and cost-efficiency.[1]

Reagents:

  • Substrate: 1-(4-fluorophenyl)piperidin-4-amine (1.0 equiv)[1]

  • Acyl Chloride: R-COCl (1.1 equiv)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the amine substrate in 5 mL of anhydrous DCM (

    
     concentration).
    
  • Base Addition: Add 2.0 mmol (2.0 equiv) of TEA. Cool the mixture to

    
     using an ice bath.
    
  • Acylation: Dropwise add 1.1 mmol (1.1 equiv) of the Acyl Chloride diluted in 1 mL DCM. Note: Exothermic reaction; control addition rate to maintain temperature.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (polar, stains with ninhydrin) should disappear; the product (less polar) will appear.[1]

  • Quench: Add 5 mL of saturated

    
     solution and stir vigorously for 10 minutes to hydrolyze excess acid chloride.
    
Method B: The "Precision" Protocol (HATU Coupling)

Best for: Complex carboxylic acids, chiral substrates, or when acid chlorides are unstable.[1]

Reagents:

  • Substrate: 1-(4-fluorophenyl)piperidin-4-amine (1.0 equiv)[1]

  • Carboxylic Acid: R-COOH (1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1][8]

  • Solvent: DMF (Dimethylformamide)[1][9]

Step-by-Step Procedure:

  • Activation: In a vial, dissolve 1.1 mmol of Carboxylic Acid in 3 mL of DMF. Add 1.1 mmol of HATU and 1.5 mmol of DIPEA. Stir for 15 minutes at RT to form the activated ester.

  • Addition: Add 1.0 mmol of the amine substrate and the remaining 1.5 mmol of DIPEA to the reaction mixture.

  • Reaction: Stir at RT for 12–16 hours.

  • Workup Preparation: Dilute the reaction mixture with 30 mL of Ethyl Acetate (EtOAc). Note: DMF is difficult to remove; extensive washing is required.

  • Washing: Wash organic layer with:

    • 
       Water (removes DMF).[1]
      
    • 
       Brine.[1]
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Purification & Quality Control

The physical properties of the product require a specific purification strategy. The product contains a tertiary amine (N1), making it weakly basic (pKa ~5.2).[1]

Purification Strategy Table
MethodSuitabilityProtocol Notes
Acid/Base Extraction Low The product's pKa (~5.[1]2) is too close to the "salt-out" threshold.[1] Strong acid washes (1M HCl) will extract the product into the aqueous phase, leading to yield loss.
Recrystallization Medium Effective for highly crystalline amides (e.g., benzamides).[1] Solvent: EtOH/Water or EtOAc/Hexanes.[1]
Flash Chromatography High Recommended. Stationary Phase: Silica Gel.[1] Eluent: 0-10% MeOH in DCM (with 0.5%

if tailing occurs).[1]
Recommended Workflow Decision Tree

PurificationFlowStartCrude Reaction MixtureCheckTLCTLC Analysis(5% MeOH/DCM)Start->CheckTLCImpurityCheckMajor Impurities?CheckTLC->ImpurityCheckFlashFlash ChromatographyGradient: 0-10% MeOH/DCMImpurityCheck->FlashComplex Mixture(Oligomers/Byproducts)CrystRecrystallization(EtOH/H2O)ImpurityCheck->CrystClean Profile(Single Spot)

Figure 2: Decision tree for selecting the optimal purification method based on crude purity.[1]

Troubleshooting & Optimization

  • Issue: Low Yield.

    • Cause: Product loss during aqueous workup.[1]

    • Solution: The N1-phenylpiperidine moiety is weakly basic.[1] If you wash with acidic water (pH < 4), the product will protonate and stay in the water. Use pH 7 buffers or water only for washes. [1]

  • Issue: Unreacted Amine.

    • Cause: Steric bulk of the acylating agent.

    • Solution: Switch to Method B (HATU) and heat to

      
      .[1]
      
  • Issue: "Sticky" Spot on TLC.

    • Cause: The tertiary amine interacts with silica silanols.

    • Solution: Pre-treat the silica column with 1% Triethylamine in Hexanes, or add 1%

      
       to your MeOH/DCM eluent.[1]
      

References

  • Substrate Properties: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 38043-08-2, N-(4-Fluorophenyl)piperidin-4-amine. [Link][1]

  • General Acylation Protocols: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][10] Tetrahedron, 61(46), 10827-10852.[1] [Link]

  • HATU Coupling Mechanism: Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.[1] [Link]

  • pKa Data for Piperidines: Hall, H. K. (1957).[1] Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444. [Link]

Technical Protocol: Selective N-Alkylation of 1-(4-Fluorophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The N-alkylation of 1-(4-fluorophenyl)piperidin-4-amine (CAS: 87122-54-3) is a critical transformation in the synthesis of 5-HT2A inverse agonists (e.g., Pimavanserin analogues) and various CNS-active agents. The substrate presents a unique chemoselective challenge: it possesses two nitrogen centers—a highly nucleophilic primary amine at position C4 and a less reactive, conjugation-deactivated tertiary aniline at N1.

This guide provides a definitive protocol for the selective mono-alkylation of the C4-primary amine. While direct alkylation with halides is possible, it frequently results in over-alkylation (tertiary amine/quaternary salt formation). Therefore, this protocol prioritizes Reductive Amination as the "Gold Standard" methodology, utilizing Sodium Triacetoxyborohydride (STAB) to ensure high chemoselectivity and yield.

Critical Safety & Compliance Notice

WARNING: The 4-aminopiperidine scaffold is structurally related to precursors used in the synthesis of fentanyl and its analogues. While 1-(4-fluorophenyl)piperidin-4-amine is a distinct chemical entity often used for non-opioid therapeutics, researchers must verify local regulations (e.g., DEA List I chemical status for related 4-anilinopiperidines) and adhere to strict diversion control protocols.

Chemical Strategy & Mechanism[1][2][3][4]

Substrate Analysis[2]
  • N1 (Aniline-like): The nitrogen attached to the 4-fluorophenyl ring is part of a vinylogous amide-like system. Its lone pair is delocalized into the aromatic ring, significantly reducing its nucleophilicity.

  • N4 (Primary Amine): This is a standard aliphatic amine (

    
    ). It is the kinetic and thermodynamic site for alkylation.
    
Synthetic Pathway Selection
ParameterMethod A: Reductive Amination (Recommended)Method B: Direct Alkylation (Alternative)
Reagents Aldehyde/Ketone + NaBH(OAc)3Alkyl Halide + K2CO3/DIPEA
Selectivity High (Mono-alkylation favored)Low (Mix of Mono/Di/Tri)
Conditions Mild, Room Temp, Acid CatalysisHeating often required
Scope Best for

amine conversion
Best for introducing methyl groups or hindered electrophiles

Experimental Protocol: Reductive Amination (Method A)

This protocol describes the reaction of 1-(4-fluorophenyl)piperidin-4-amine with a generic aldehyde (


) to form the secondary amine.
Reagents & Materials
  • Substrate: 1-(4-Fluorophenyl)piperidin-4-amine (1.0 equiv)

  • Electrophile: Aldehyde (

    
    ) (1.1 - 1.2 equiv)
    
  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Procedure
  • Imine Formation (Pre-complexation):

    • Charge a dry reaction vessel (round-bottom flask or vial) with 1-(4-fluorophenyl)piperidin-4-amine (1.0 equiv).

    • Dissolve in DCE (concentration

      
      ).
      
    • Add Glacial Acetic Acid (1.0 equiv). Note: Acid catalysis protonates the carbonyl oxygen, accelerating nucleophilic attack.

    • Add the Aldehyde (1.1 equiv).

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

      
      ).
      
    • Checkpoint: Monitor by TLC or LCMS. You may observe the imine mass

      
      .
      
  • Reduction:

    • Cool the mixture to

      
       (optional, but recommended for reactive aldehydes).
      
    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes. Caution: Mild gas evolution (

      
      ) may occur.
      
    • Allow the reaction to warm to RT and stir for 2–16 hours.

    • Mechanistic Insight: STAB is less acidic than

      
       and safer, but bulky enough to reduce the imine selectively over the aldehyde.
      
  • Workup:

    • Quench the reaction by slowly adding saturated aqueous

      
        until pH 
      
      
      
      . Stir for 15 minutes to decompose borate complexes.
    • Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organic layers and wash with Brine .

    • Dry over

      
       , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude material is often pure enough for the next step.

    • If necessary, purify via Flash Column Chromatography.

    • Eluent: DCM:MeOH (95:5 to 90:10) + 1%

      
       (or 
      
      
      
      ) to prevent streaking of the amine.

Experimental Protocol: Direct Alkylation (Method B)

Use this method only if the reductive amination is not feasible (e.g., alkyl halide is the only available electrophile).

Reagents & Materials
  • Substrate: 1-(4-Fluorophenyl)piperidin-4-amine (1.0 equiv)

  • Electrophile: Alkyl Halide (

    
    , where 
    
    
    
    ) (0.9 - 1.0 equiv)
  • Base:

    
     (2.0 - 3.0 equiv) or 
    
    
    
    (for sluggish reactions)
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure
  • Setup:

    • Dissolve the amine (1.0 equiv) in MeCN (

      
      ).
      
    • Add

      
        (2.5 equiv).
      
  • Addition:

    • Add the Alkyl Halide (0.95 equiv) dropwise at RT. Crucial: Use a slight deficit of the alkylating agent to minimize over-alkylation.

  • Reaction:

    • Stir at RT.[1] If no reaction after 4 hours, heat to

      
      .
      
    • Monitor closely by LCMS. Stop immediately upon significant formation of the dialkylated byproduct.

  • Workup:

    • Filter off the inorganic solids.[1]

    • Concentrate the filtrate.[1][2]

    • Partition between EtOAc and Water. Wash organic layer with Brine.[1][2]

Visualized Workflows

Figure 1: Reaction Mechanism & Workflow (Reductive Amination)

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction Substrate 1-(4-Fluorophenyl) piperidin-4-amine Imine Imine Intermediate Substrate->Imine + AcOH - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Product N-Alkylated Product Imine->Product Reduction (Hydride Transfer) STAB NaBH(OAc)3 (Reducing Agent) STAB->Product Reagent

Caption: Sequential workflow for the reductive amination showing the formation of the imine intermediate followed by selective hydride reduction.

Figure 2: Decision Matrix for Alkylation Strategy

DecisionTree Start Start: Alkylation of 1-(4-F-Ph)piperidin-4-amine Q1 Is the target a Secondary Amine? Start->Q1 Q2 Is the electrophile an Aldehyde or Ketone? Q1->Q2 Yes MethodB USE METHOD B (Direct Alkylation) Strict Stoichiometry Control Q1->MethodB No (Tertiary/Quaternary target) MethodA USE METHOD A (Reductive Amination) High Selectivity Q2->MethodA Yes Q2->MethodB No (Alkyl Halide only)

Caption: Decision tree to assist researchers in selecting the optimal synthetic route based on target structure and reagent availability.

Analytical Validation

To validate the synthesis, look for these diagnostic signals:

TechniqueDiagnostic SignalInterpretation
1H NMR

3.5 - 3.8 ppm (m, 1H)
The methine proton at C4 (piperidinyl ring) usually shifts upfield slightly upon alkylation compared to the free amine.
1H NMR

2.5 - 2.8 ppm (t/d)
New signals corresponding to the

-protons of the introduced alkyl group (

).
19F NMR

-120 to -125 ppm
Single sharp peak confirming the integrity of the 4-fluorophenyl group (no defluorination occurred).
LCMS M+1Mass shift corresponding to

.

Troubleshooting Guide

  • Issue: Low Conversion.

    • Cause: Wet solvent or old STAB reagent.

    • Fix: Use anhydrous DCE and fresh STAB. Add activated molecular sieves (4Å) to the reaction to scavenge water during imine formation.

  • Issue: Dialkylation (in Method B).

    • Cause: Excess alkyl halide or high temperature.

    • Fix: Switch to Method A (Reductive Amination) if possible. If not, use slow addition of the halide at

      
      .
      
  • Issue: "Stuck" Imine.

    • Cause: Steric hindrance preventing reduction.

    • Fix: Switch to a stronger reducing agent like

      
       (add MeOH as co-solvent) or heat the imine formation step before adding the reducing agent.
      

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Van Hijfte, L., et al. (2004). "Synthesis of Pimavanserin (ACP-103), a Novel Selective 5-HT2A Inverse Agonist." Journal of Medicinal Chemistry. (Contextual reference for 4-aminopiperidine scaffolds in drug discovery).
  • BenchChem. (2025).[2] "Navigating the Synthesis and Procurement of N-(4-chlorophenyl)piperidin-4-amine." (Provides analogous workup procedures for 4-anilinopiperidines). Link

  • Federal Register. (2023). "Designation of Halides of 4-Anilinopiperidine as List I Chemicals." (Safety and regulatory context for 4-anilinopiperidine precursors). Link

Sources

Application Note: 1-(4-Fluorophenyl)piperidin-4-amine as a Versatile Scaffold for the Synthesis of G-Protein Coupled Receptor (GPCR) Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

G-Protein Coupled Receptors (GPCRs) represent the largest family of membrane proteins and are the target of approximately 34% of all FDA-approved drugs.[1] The discovery of novel GPCR ligands is a cornerstone of modern drug development. Within this field, certain chemical motifs, known as "privileged scaffolds," appear frequently in potent and selective ligands across various receptor subtypes. The 4-aminopiperidine scaffold is one such motif, valued for its conformational rigidity and the versatile synthetic handle provided by the amino group.[2][3] This application note provides a detailed guide on the strategic use of a specific derivative, 1-(4-Fluorophenyl)piperidin-4-amine , as a foundational building block for the synthesis of diverse GPCR ligand libraries. We will explore the physicochemical rationale behind its utility, provide detailed, field-proven synthetic protocols for its derivatization, and present a case study illustrating its application in the synthesis of a potential Neurokinin-1 (NK1) receptor antagonist.

Introduction: The Strategic Advantage of the 1-(4-Fluorophenyl)piperidin-4-amine Scaffold

The selection of a core scaffold is a critical decision in a drug discovery campaign. The 1-(4-Fluorophenyl)piperidin-4-amine structure offers a unique combination of features that make it an exceptionally valuable starting point for GPCR ligand synthesis.

  • The Privileged 4-Aminopiperidine Core: This saturated heterocycle provides a three-dimensional framework that helps to orient appended functional groups into a defined vector space, which is crucial for precise interaction with GPCR binding pockets.[4] The basic piperidine nitrogen often serves as a key pharmacophoric element, forming ionic interactions with conserved acidic residues (e.g., Aspartic Acid) in many aminergic GPCRs.[5]

  • The N-Aryl Substitution: The 4-fluorophenyl group attached to the piperidine nitrogen serves multiple purposes. It introduces a rigid, planar moiety that can engage in favorable aromatic and hydrophobic interactions within the receptor.[5]

  • Metabolic Blocking by Fluorine: Perhaps most critically, the fluorine atom provides a significant pharmacokinetic advantage. The N-dealkylation of piperidine rings is a common metabolic pathway mediated by cytochrome P450 enzymes, particularly CYP3A4.[6] A strategically placed fluorine atom on the aromatic ring can block this metabolic hotspot, thereby increasing the compound's half-life and oral bioavailability.[7][8]

  • The C4-Primary Amine: This functional group is the primary point of diversification. As a nucleophilic primary amine, it is amenable to a wide range of robust and high-yielding chemical transformations, allowing for the rapid generation of large and diverse compound libraries.

Physicochemical Properties
PropertyValueRationale for Importance in Drug Design
Molecular Formula C₁₁H₁₅FN₂Provides a solid starting point with low molecular weight.
Molecular Weight 194.25 g/mol Adheres to Lipinski's Rule of Five for good oral bioavailability.
cLogP (estimated) 1.5 - 2.0Indicates a favorable balance of hydrophilicity and lipophilicity for membrane permeability.
pKa (estimated) 8.5 - 9.5 (Piperidine N)Ensures the piperidine nitrogen is protonated at physiological pH (7.4), facilitating key ionic interactions.

Foundational Synthetic Protocols for Scaffold Derivatization

The primary amine at the C4 position is the key to unlocking the synthetic potential of this scaffold. Below are detailed, self-validating protocols for the most common and effective C-N bond-forming reactions used in GPCR library synthesis.

Amide Bond Formation

Amide bonds are stable, synthetically accessible, and can act as both hydrogen bond donors and acceptors, making them ideal linkers in drug candidates.

This method is highly efficient for a broad range of carboxylic acids, including those that are sterically hindered, and is known for its low rate of epimerization with chiral acids.[9]

Reaction Scheme: R-COOH + 1-(4-Fluorophenyl)piperidin-4-amine --(HATU, DIPEA, DMF)--> R-CONH-(Piperidine)-Ph-F

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Activation: To the stirred solution, add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for 15 minutes. Causality: HATU is a uronium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. DIPEA is a non-nucleophilic base that neutralizes the generated acids without competing in the reaction.

  • Amine Addition: Add a solution of 1-(4-Fluorophenyl)piperidin-4-amine (1.2 eq) in a small volume of DMF to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring (Self-Validation): Track the consumption of the starting amine using Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the amine and the appearance of a new, less polar spot/peak indicates product formation.

  • Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate and wash sequentially with 5% aqueous LiCl solution (3x, to remove DMF), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure amide product.

Reductive Amination

Reductive amination is a powerful method for forming secondary amines by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction of the intermediate imine.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice as it is mild, selective for imines over carbonyls, and does not require acidic conditions that could be detrimental to sensitive substrates.[11]

Reaction Scheme: R-CHO + 1-(4-Fluorophenyl)piperidin-4-amine --(NaBH(OAc)₃, DCE)--> R-CH₂-NH-(Piperidine)-Ph-F

Step-by-Step Methodology:

  • Reaction Setup: To a flask containing a stirred solution of 1-(4-Fluorophenyl)piperidin-4-amine (1.0 eq) in an anhydrous solvent such as 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.1 M), add the desired aldehyde or ketone (1.1 eq).

  • Imine Formation: Add 4Å molecular sieves and allow the mixture to stir for 30-60 minutes at room temperature. Causality: This step allows for the formation of the imine/enamine intermediate. The molecular sieves help to drive the equilibrium forward by sequestering the water byproduct.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Causality: Adding the reducing agent slowly helps to control any potential exotherm and ensures a smooth reaction.

  • Reaction: Continue stirring at room temperature for 6-24 hours.

  • Monitoring (Self-Validation): Monitor the reaction by LC-MS. The complete consumption of the starting materials and the appearance of a peak corresponding to the mass of the desired product signals completion.

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Extract the aqueous layer with Dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue by flash chromatography on silica gel to afford the pure secondary amine.

Visualized Workflows and Pathways

Diagrams are essential for conceptualizing complex biological and chemical processes. The following have been generated using Graphviz to illustrate key concepts.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein Gαβγ GPCR->G_Protein 2. Activation G_Alpha Gα-GTP G_Protein->G_Alpha 3. Subunit Dissociation G_BetaGamma Gβγ G_Protein->G_BetaGamma Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Signal Amplification Ligand Ligand (e.g., Synthesized Amide) Ligand->GPCR 1. Binding G_Alpha->Effector 4. Modulation Synthetic_Workflow cluster_amide Amide Coupling cluster_reductive Reductive Amination Start 1-(4-Fluorophenyl) piperidin-4-amine Amide_Product Amide Derivative Start->Amide_Product Amine_Product Secondary Amine Derivative Start->Amine_Product Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Amide_Product HATU, DIPEA, DMF Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Amine_Product NaBH(OAc)3, DCE

Caption: Core synthetic derivatization workflows.

Case Study: Synthesis of a Neurokinin-1 (NK1) Receptor Antagonist Analog

The tachykinin neurokinin-1 (NK1) receptor, a GPCR, is a validated target for antiemetic and antidepressant drugs. Many potent NK1 antagonists feature a piperidine core. [12][13]We can apply the protocols above to synthesize a novel analog incorporating our scaffold. The target molecule combines the 1-(4-fluorophenyl)piperidine core with 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid, a moiety known to interact favorably with the NK1 receptor.

NK1_Synthesis Amine 1-(4-Fluorophenyl) piperidin-4-amine Product Target NK1 Analog (Amide Product) Amine->Product Acid 2-(3,5-bis(trifluoromethyl)phenyl) acetic acid Acid->Product reagents Acid->reagents reagents->Product Protocol 2.1.1 HATU, DIPEA DMF, RT, 6h

Caption: Synthetic route to a potential NK1 antagonist.

Synthetic Rationale and Expected Outcome: By coupling the two fragments using the HATU protocol (2.1.1), we expect to form the target amide in high yield. The resulting molecule is designed based on established structure-activity relationships (SAR) for NK1 antagonists:

  • The 1-(4-fluorophenyl)piperidine unit serves as the conformationally restricted core, with the fluorophenyl group potentially enhancing metabolic stability and occupying a hydrophobic sub-pocket.

  • The 3,5-bis(trifluoromethyl)benzyl group is a well-established pharmacophore for NK1 antagonism, providing strong hydrophobic and aromatic interactions within the receptor's binding site. [14] This rationally designed synthesis demonstrates how 1-(4-Fluorophenyl)piperidin-4-amine can be rapidly incorporated into a lead-generation program for a specific GPCR target. The resulting compound would then be submitted for biological evaluation, including receptor binding assays and functional assays, to determine its potency and efficacy as an NK1 receptor antagonist.

Conclusion

1-(4-Fluorophenyl)piperidin-4-amine is more than just a chemical building block; it is a strategically designed scaffold that addresses several key challenges in modern GPCR drug discovery. Its privileged core structure, combined with a metabolically robust N-aryl substituent and a synthetically versatile C4-amine, provides researchers with a powerful platform for the rapid and efficient synthesis of diverse and targeted compound libraries. The protocols and strategies outlined in this note offer a validated framework for leveraging this scaffold to accelerate the discovery of next-generation GPCR-targeted therapeutics.

References

  • Gotte, M., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(15), 11357-11377. Available at: [Link]

  • Hauser, A. S., et al. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Molecules, 26(22), 6823. Available at: [Link]

  • Good Buy SHOP. (n.d.). 2-(4-Fluorophenyl)Piperidine Hydrochloride. Available at: [Link]

  • Satała, G., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences. (Note: This is a forward-looking citation from the search results, reflecting the ongoing relevance of the topic). Available at: [Link] (Link to a representative article on the topic).

  • Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. (Note: This is a forward-looking citation). Available at: [Link]

  • Wang, Z., et al. (2005). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(15), 3544-3547. Available at: [Link]

  • Lippert, J. W. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC, 2005(14), 87-95. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Gotte, M., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Publications. Available at: [Link]

  • Tourwé, D., et al. (2015). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 58(15), 5964-5975. Available at: [Link]

  • Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Available at: [Link]

  • Zaveri, N. T., et al. (2012). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Medicinal Chemistry Letters, 3(12), 1032-1037. Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Zhou, D., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 613-617. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Aziz, M. A., et al. (2016). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Available at: [Link]

  • Ohtawa, M., et al. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry Letters, 21(17), 5057-5060. Available at: [Link]

  • Lindsley, C. W., et al. (2022). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Available at: [Link]

  • CCPBioSim. (2024). Structure-Based Drug Design for Structurally Unresolved GPCRs. Available at: [Link]

  • Muñoz, M., et al. (2022). Advances in the research and application of neurokinin-1 receptor antagonists. Frontiers in Pharmacology, 13, 1004386. Available at: [Link]

Sources

Application Notes and Protocols for Library Synthesis Utilizing the 1-(4-Fluorophenyl)piperidin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-(4-Fluorophenyl)piperidin-4-amine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically successful drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets. The 1-(4-Fluorophenyl)piperidin-4-amine scaffold, in particular, has emerged as a valuable starting point for the generation of compound libraries aimed at identifying novel therapeutics. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity through favorable interactions, while the secondary amine at the 4-position provides a versatile handle for diversification. This scaffold is a key component in the development of various therapeutic agents, including antagonists for the CCR5 receptor and inhibitors of the Akt kinase pathway.[2][3]

Combinatorial chemistry, a powerful methodology for generating large, structurally diverse collections of compounds, is ideally suited for exploring the chemical space around this promising scaffold.[4] By systematically combining the 1-(4-Fluorophenyl)piperidin-4-amine core with a variety of building blocks, researchers can rapidly generate libraries of novel molecules for high-throughput screening.[5] This application note provides a comprehensive guide to the design, synthesis, purification, and characterization of compound libraries based on the 1-(4-Fluorophenyl)piperidin-4-amine scaffold. The protocols detailed herein are designed to be robust and adaptable, enabling researchers to efficiently navigate the early stages of drug discovery.

Core Synthetic Strategies for Library Elaboration

The primary amino group of the 1-(4-Fluorophenyl)piperidin-4-amine scaffold serves as the key diversification point. Two highly reliable and broadly applicable synthetic transformations for library synthesis are reductive amination and amide bond formation. The choice between these strategies will depend on the desired final compound class and the available building blocks.

Reductive Amination: Forging C-N Bonds with Control

Reductive amination is a robust method for forming carbon-nitrogen bonds, making it a workhorse in pharmaceutical synthesis.[6][7] This one-pot reaction typically involves the condensation of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.[8] This approach is highly efficient for generating libraries of substituted amines.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent. Its mild nature and tolerance of a wide range of functional groups minimize side reactions. Unlike stronger reducing agents, it does not readily reduce the starting aldehyde or ketone.[9]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize a wide range of organic compounds.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, thereby accelerating the reaction rate.

Amide Coupling: Constructing the Amide Backbone

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[10] This reaction involves the coupling of the primary amine of the scaffold with a carboxylic acid. To facilitate this transformation, the carboxylic acid must first be activated.[11]

Causality of Experimental Choices:

  • Coupling Reagents: A plethora of coupling reagents are available. Carbodiimides, such as dicyclohexylcarbodiimide (DCC), and aminium/uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used. The choice of reagent can influence reaction times, yields, and the potential for side reactions like epimerization.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or DCM are typically used to ensure the solubility of the reactants and to prevent hydrolysis of the activated carboxylic acid intermediate.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of a representative compound library using the 1-(4-Fluorophenyl)piperidin-4-amine scaffold.

General Workflow for Library Synthesis

The overall process for generating a chemical library from the 1-(4-Fluorophenyl)piperidin-4-amine scaffold can be visualized as a multi-step workflow.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Scaffold 1-(4-Fluorophenyl)piperidin-4-amine Reaction Parallel Synthesis (Reductive Amination or Amide Coupling) Scaffold->Reaction BuildingBlocks Aldehydes/Ketones or Carboxylic Acids BuildingBlocks->Reaction Purification High-Throughput Purification (e.g., Preparative HPLC) Reaction->Purification Analysis Quality Control (LC-MS, NMR) Purification->Analysis Storage Library Plating & Storage Analysis->Storage

Caption: General workflow for library synthesis.

Protocol 1: Library Synthesis via Reductive Amination

This protocol describes the parallel synthesis of a 96-compound library using a diverse set of aldehydes.

Materials:

  • 1-(4-Fluorophenyl)piperidin-4-amine

  • A diverse library of 96 aldehydes

  • Sodium triacetoxyborohydride (STAB)

  • Glacial acetic acid

  • Dichloromethane (DCM), anhydrous

  • 96-well reaction block with sealing mat

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.5 M solution of 1-(4-Fluorophenyl)piperidin-4-amine in anhydrous DCM.

    • Prepare 0.6 M solutions of each of the 96 aldehydes in anhydrous DCM in a 96-well plate.

    • Prepare a 1.0 M solution of STAB in anhydrous DCM. Note: Prepare this solution fresh before use.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 200 µL (0.1 mmol) of the 1-(4-Fluorophenyl)piperidin-4-amine solution.

    • To each corresponding well, add 200 µL (0.12 mmol, 1.2 equivalents) of the respective aldehyde solution.

    • Add 5 µL of glacial acetic acid to each well.

    • Seal the reaction block and allow it to shake at room temperature for 30 minutes to facilitate imine formation.

  • Reduction:

    • Carefully add 150 µL (0.15 mmol, 1.5 equivalents) of the STAB solution to each well. Caution: Gas evolution may occur.

    • Reseal the reaction block and allow it to shake at room temperature for 16-24 hours.

  • Work-up and Quenching:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Shake the block for 10 minutes.

    • Separate the organic layer. This can be achieved using a 96-well liquid-liquid extraction apparatus or by careful manual pipetting.

    • Wash the organic layer with 200 µL of brine.

    • Dry the organic extracts over anhydrous sodium sulfate in a 96-well filter plate.

    • Collect the dried filtrates in a new 96-well plate.

    • Concentrate the solvent in vacuo to yield the crude product library.

Protocol 2: Library Synthesis via Amide Coupling

This protocol outlines the parallel synthesis of a 96-compound library using a diverse set of carboxylic acids.

Materials:

  • 1-(4-Fluorophenyl)piperidin-4-amine

  • A diverse library of 96 carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • 96-well reaction block with sealing mat

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.5 M solution of 1-(4-Fluorophenyl)piperidin-4-amine in anhydrous DMF.

    • Prepare 0.5 M solutions of each of the 96 carboxylic acids in anhydrous DMF in a 96-well plate.

    • Prepare a 0.5 M solution of HATU in anhydrous DMF. Note: Prepare this solution fresh before use.

    • Prepare a 1.0 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block containing the carboxylic acid solutions (100 µL, 0.05 mmol), add 100 µL (0.05 mmol, 1.0 equivalent) of the HATU solution.

    • Add 100 µL (0.1 mmol, 2.0 equivalents) of the DIPEA solution to each well.

    • Allow the activation to proceed for 15 minutes at room temperature with gentle shaking.

    • Add 100 µL (0.05 mmol, 1.0 equivalent) of the 1-(4-Fluorophenyl)piperidin-4-amine solution to each well.

    • Seal the reaction block and shake at room temperature for 12-18 hours.

  • Work-up:

    • Add 500 µL of water to each well to precipitate the product and quench the reaction.

    • The crude product can be isolated by filtration or solid-phase extraction.

    • Alternatively, for soluble compounds, perform a liquid-liquid extraction with ethyl acetate (3 x 500 µL).

    • Combine the organic extracts, wash with saturated aqueous lithium chloride solution (to remove DMF), and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purification and Analysis of Compound Libraries

The purity of compounds in a screening library is critical for obtaining reliable biological data. High-throughput purification is an essential step in the library synthesis workflow.[12]

High-Throughput Purification

Preparative High-Performance Liquid Chromatography (Prep-HPLC) coupled with mass spectrometry (MS) is the industry standard for purifying combinatorial libraries.[13]

G cluster_prep Sample Preparation cluster_hplc Purification cluster_collection Fraction Collection cluster_post Post-Purification Crude Crude Product Library (in 96-well plate) Dissolve Dissolve in DMSO/MeOH Crude->Dissolve Inject Autosampler Injection Dissolve->Inject Column Reverse-Phase C18 Column Inject->Column Gradient Water/Acetonitrile Gradient (+0.1% TFA or Formic Acid) Column->Gradient Detect UV and MS Detection Gradient->Detect Collect Mass-Triggered Fraction Collection Detect->Collect Evap Solvent Evaporation Collect->Evap Final Pure Compounds in 96-well plate Evap->Final

Caption: High-throughput purification workflow.

Typical Purification Parameters:

ParameterValueRationale
Column C18, 5-10 µm particle sizeGood retention and separation for a wide range of small molecules.
Mobile Phase A Water + 0.1% Formic Acid or TFAAcid modifier improves peak shape and aids ionization for MS detection.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid or TFACommon organic solvents for reverse-phase chromatography.
Gradient 5-95% B over 5-10 minutesA steep gradient allows for rapid elution and high throughput.
Flow Rate 20-40 mL/min for semi-prep columnsBalances separation efficiency with run time.
Detection UV (e.g., 214, 254 nm) and ESI-MSUV provides general detection, while MS confirms the mass of the target compound.
Quality Control and Characterization

Following purification, a representative selection of compounds from the library should be subjected to rigorous quality control to validate the synthetic protocols.[14]

Analytical Methods:

MethodPurposeKey Information Provided
LC-MS Purity assessment and identity confirmationRetention time, molecular weight, and purity (as % area under the curve).
¹H NMR Structural elucidationConfirms the chemical structure of the synthesized compounds.
¹⁹F NMR Fluorine-specific analysisConfirms the presence and chemical environment of the fluorine atom on the phenyl ring.

Safety and Handling Considerations

As with all laboratory procedures, adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 1-(4-Fluorophenyl)piperidin-4-amine and its derivatives should be handled with care. While specific toxicity data for this exact compound may be limited, related piperazine and piperidine compounds can cause skin and eye irritation.[15][16][17]

    • Coupling reagents like HATU and carbodiimides can be sensitizers and should be handled with caution.

    • Many aldehydes are volatile and may be irritants.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The 1-(4-Fluorophenyl)piperidin-4-amine scaffold represents a highly valuable starting point for the construction of diverse chemical libraries for drug discovery. The robust and versatile synthetic methodologies of reductive amination and amide coupling provide reliable avenues for library production. By implementing the detailed protocols and workflows presented in this application note, researchers can efficiently generate high-quality compound libraries, thereby accelerating the identification of novel hit compounds and advancing the drug development pipeline. The principles of rational experimental design, coupled with rigorous purification and analytical validation, are essential for the success of any library synthesis campaign.

References

  • Li, R., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3529-3532. Available at: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Beyond Benign. Available at: [Link]

  • Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 283, 118460. Available at: [Link]

  • Harris, S. F., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 6(12), 1244-1249. Available at: [Link]

  • Lam, K. S., et al. (2017). Combinatorial Chemistry in Drug Discovery. Methods in Molecular Biology, 1575, 1-16. Available at: [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2020). Rasayan Journal of Chemistry, 13(2), 978-982. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Barlaam, B., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2225-2242. Available at: [Link]

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023). Federal Register, 88(72), 22955-22959. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Available at: [Link]

  • General characterization of analytical methods: Example of mass spectrometry and chromatography-mass spectrometry. (2017). Journal of Analytical Chemistry, 72(1), 1-10. Available at: [Link]

  • Micelle‐Promoted Reductive Amination of DNA‐Conjugated Amines for DNA‐Encoded Library Synthesis. (2021). Angewandte Chemie International Edition, 60(38), 20847-20852. Available at: [Link]

  • Combinatorial chemistry. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available at: [Link]

  • Bunin, B. A., Plunkett, M. J., & Ellman, J. A. (1994). The Combinatorial Synthesis and Chemical and Biological Evaluation of a 1,4-Benzodiazepine Library. Proceedings of the National Academy of Sciences, 91(11), 4708-4712. Available at: [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • High Throughput Purification of Combinatorial Libraries. (2000). Journal of Combinatorial Chemistry, 2(6), 651-655. Available at: [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (2014). Journal of Visualized Experiments, (87), 51740. Available at: [Link]

  • Chemical library screening. (n.d.). Analytical Chemistry, Ozawa Lab Department of Chemistry, School of Science, The University of Tokyo. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews, 119(21), 11498-11580. Available at: [Link]

  • Preparative Purification Solutions in Drug Discovery Synthesis. (2023, April 21). Shimadzu Scientific US. [Video]. YouTube. Available at: [Link]

  • A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. (2024, June 20). The Center for Professional Innovation & Education. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available at: [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Available at: [Link]

  • CAS Analytical Methods. (n.d.). CAS. Available at: [Link]

  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. Available at: [Link]

  • Spivey, A. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. University of Sheffield. Available at: [Link]

Sources

Application Note: High-Efficiency Derivatization of 1-(4-Fluorophenyl)piperidin-4-amine

[2]

Structural Analysis & Strategic Considerations

Structural Disambiguation

It is critical to distinguish the target molecule from its isomer, the fentanyl precursor N-(4-fluorophenyl)piperidin-4-amine (also known as 4-(4-fluorophenylamino)piperidine).[1][2]

  • Target Molecule (This Protocol): 1-(4-Fluorophenyl)piperidin-4-amine .[1][2][3]

    • Core Feature: The 4-fluorophenyl group is attached to the piperidine nitrogen (N1) .[1][2][4]

    • Reactive Handle: A primary aliphatic amine (-NH₂ ) at position C4.[1][2]

    • Reactivity: High nucleophilicity at the C4-amine; the N1-nitrogen is deactivated by the aryl ring and steric constraints.[2]

  • Isomer (Not Covered): N-(4-fluorophenyl)piperidin-4-amine.[1][2][4][5][6][7]

    • Core Feature: The 4-fluorophenyl group is attached to the exocyclic nitrogen .[2]

    • Reactivity: Secondary aniline; significantly lower nucleophilicity.[1][2]

Chemical Properties & Solubility
PropertyCharacteristicImplication for Protocol
Primary Nucleophile C4-Primary Amine (pKa ~10.[1][2]5)Highly reactive toward acyl chlorides, isocyanates, and activated esters.[1]
Secondary Site N1-Aryl Nitrogen (pKa ~2-3)Effectively inert under standard acylation conditions; no protection required.[1][2]
Solubility Lipophilic tail, Polar headSoluble in DCM, DMSO, DMF, MeOH.[1] Poor water solubility at neutral pH.[1][2]
Stability Fluorophenyl moietyMetabolically stable; resistant to oxidative degradation under ambient conditions.[1][2]

Synthetic Protocols (Medicinal Chemistry)

These protocols are designed for Structure-Activity Relationship (SAR) library generation.[1][2] They prioritize high yield and ease of purification (e.g., solid-phase extraction compatibility).[1][2]

Protocol A: Amide Coupling (carboxylic Acid Derivatization)

Objective: Synthesis of amides for GPCR or ion channel ligand libraries.[1][2] Mechanism: HATU-mediated activation of carboxylic acids.[1][2]

Reagents:

  • Substrate: 1-(4-Fluorophenyl)piperidin-4-amine (1.0 equiv)

  • Carboxylic Acid: (R-COOH) (1.2 equiv)[1][2]

  • Coupling Agent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: DMF (Anhydrous)[1][2]

Step-by-Step Workflow:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.2 equiv) in DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1][2] Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Dissolve 1-(4-Fluorophenyl)piperidin-4-amine (1.0 equiv) and the remaining DIPEA (1.5 equiv) in minimal DMF. Add this solution to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 194.2 - 18).[1][2]

  • Workup (High Throughput):

    • Dilute reaction mixture with EtOAc.[1][2]

    • Wash with saturated NaHCO₃ (2x) to remove HOBt/acid byproducts.[1][2]

    • Wash with Brine (1x).[1][2]

    • Dry over Na₂SO₄ and concentrate.[1][2]

  • Purification: If necessary, use SCX-2 (Strong Cation Exchange) cartridges.[1][2] Load in MeOH, wash with MeOH (removes non-basic impurities), elute product with 2M NH₃ in MeOH.[1]

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: Introduction of alkyl groups to modulate pKa and lipophilicity.[1][2] Reagents: Aldehyde/Ketone (1.1 equiv), STAB (Sodium Triacetoxyborohydride) (1.5 equiv), Acetic Acid (catalytic).[1][2]

Step-by-Step Workflow:

  • Imine Formation: Dissolve amine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM. Add Acetic Acid (1–2 drops) to adjust pH to ~5–6. Stir for 30 mins.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT overnight (12–16 h).

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 20 mins.

  • Extraction: Extract organic layer (DCM), dry over MgSO₄.

Analytical Derivatization Protocols (HPLC/GC)

Objective: Enhance detectability (fluorescence) or volatility for trace analysis.

Protocol C: Pre-Column Derivatization with FMOC-Cl (HPLC-FLD)

Why: The fluorophenyl group has weak native fluorescence.[1][2] FMOC tagging targets the primary amine, enabling femtomole-level detection.[1][2]

Reagents:

  • FMOC-Cl: 5 mM in Acetonitrile (ACN).[1][2]

  • Borate Buffer: 0.2 M, pH 8.5.

  • Quenching Agent: 1-Adamantanamine (ADAM) or Glycine.[1][2]

Procedure:

  • Mix: Combine 100 µL of sample (in water/MeOH) with 100 µL Borate Buffer.

  • React: Add 200 µL FMOC-Cl solution. Vortex immediately.

  • Incubate: Let stand at RT for 2 minutes.

  • Quench: Add 20 µL of ADAM solution to react with excess FMOC-Cl (prevents column damage and interfering peaks).

  • Inject: Inject onto HPLC (C18 Column). Detect at Ex/Em = 260/310 nm.[1][2]

Visualized Workflows

Reaction Pathways Diagram

This diagram illustrates the divergent synthesis pathways from the core scaffold.[1]

ReactionPathwaysCore1-(4-Fluorophenyl)piperidin-4-amine(Core Scaffold)AmideAmide Derivative(Library Synthesis)Core->AmideR-COOH / HATUor R-COCl / TEASecAmineSecondary Amine(pKa Modulation)Core->SecAmineR-CHO / STAB(Reductive Amination)UreaUrea/Carbamate(Metabolic Stability)Core->UreaR-NCO(Isocyanates)FluoroTagFluorescent Tag(FMOC/OPA)Core->FluoroTagFMOC-Cl / pH 8.5(Analytical)

Caption: Divergent derivatization pathways targeting the C4-primary amine. Blue paths indicate medicinal chemistry synthesis; the red dashed path indicates analytical tagging.[1]

Purification & QC Logic

A logic gate for processing crude reaction mixtures.[1][2]

PurificationLogicStartCrude Reaction MixtureCheckLCMSLC-MS Check:Conversion > 90%?Start->CheckLCMSAcidicWorkupBasic Workup(EtOAc / NaHCO3)CheckLCMS->AcidicWorkupYesPrepHPLCPrep-HPLC(Acidic Modifier)CheckLCMS->PrepHPLCNo (Complex Mix)SCXSCX-2 Cartridge(Catch & Release)AcidicWorkup->SCXIf Basic ImpuritiesFinalPure Derivative(>95%)AcidicWorkup->FinalIf CleanSCX->FinalPrepHPLC->Final

Caption: Decision tree for purification based on reaction conversion and impurity profile.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) HCl salt interferenceIf starting material is a hydrochloride salt, ensure 3.0+ equiv of DIPEA is used to liberate the free amine.[1][2]
Bis-alkylation (Reductive Amination) Over-reactionUse STAB instead of NaCNBH₃; add the reducing agent after imine formation (stepwise).
Precipitation Low solubility of productSwitch solvent from pure DCM to DCM:MeOH (9:1) or pure DMF during workup.[1][2]
Missing Peak (HPLC) Lack of chromophoreThe fluorophenyl group absorbs at ~254nm but is weak.[1] Use 210 nm or derivatize with FMOC/OPA.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 38043-08-2, 1-(4-Fluorophenyl)piperidin-4-amine.[1][2] Retrieved from [Link][1][2]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Journal of Organic Chemistry.[1][2] [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron.[1][2] [Link]

Troubleshooting & Optimization

Technical Support Center: 1-(4-Fluorophenyl)piperidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Mitigation in the Synthesis of 1-(4-Fluorophenyl)piperidin-4-amine Document ID: TS-FPA-004 Last Updated: 2025-06-12 Audience: Process Chemists, Medicinal Chemists, Analytical Scientists

Executive Summary & Synthetic Pathways

1-(4-Fluorophenyl)piperidin-4-amine (CAS: 67587-24-0) is a critical pharmacophore found in serotonin modulators (e.g., Mosapride) and various antipsychotic candidates. Its synthesis typically follows one of two primary routes, each generating a distinct impurity profile.

Understanding the genesis of these impurities is not merely about purity; it is about controlling the structure-activity relationship (SAR) integrity, as defluorinated or dimerized by-products can significantly alter potency and toxicity profiles.

Visualizing the Impurity Landscape

The following workflow illustrates the two dominant synthetic routes and the specific entry points for critical impurities.

G cluster_inputs Starting Materials SM1 1,4-Difluorobenzene (or 4-Fluoronitrobenzene) Int1 Intermediate: N-Aryl Piperidine SM1->Int1 S_NAr (Base, Heat) Imp_Dimer IMPURITY A: Bis-Aryl Dimer (Over-reaction) SM1->Imp_Dimer Excess Amine High Temp SM2 4-Aminopiperidine (Protected) SM2->Int1 SM3 1-(4-Fluorophenyl) piperidin-4-one Target TARGET: 1-(4-Fluorophenyl) piperidin-4-amine SM3->Target Reductive Amination (NH4OAc, NaBH3CN) Imp_Alc IMPURITY C: Hydroxy Analog (Incomplete Amination) SM3->Imp_Alc Direct Ketone Reduction Int1->Target Deprotection Imp_DesF IMPURITY B: Des-Fluoro Analog (Hydrodehalogenation) Int1->Imp_DesF Pd/C Hydrogenation (If Nitro reduction used)

Figure 1: Synthetic logic flow comparing SNAr and Reductive Amination routes, highlighting the divergence points for Dimer, Des-fluoro, and Hydroxy impurities.

Technical Support: Troubleshooting & FAQs

This section addresses specific scenarios reported by users. The solutions prioritize mechanistic root-cause analysis over generic advice.

Issue 1: "I am detecting a persistent impurity at M-18 (Mass ~176) in my LC-MS."

Diagnosis: Hydrodehalogenation (The "Des-Fluoro" Impurity) Likely Cause: If your route involved the reduction of a nitro group (e.g., from 4-fluoronitrobenzene) or a double bond using Palladium on Carbon (Pd/C) and Hydrogen gas, you have likely cleaved the C-F bond.

  • Mechanism: The C-F bond in para-fluoroaniline derivatives is susceptible to oxidative addition by Pd(0), especially in the presence of hydrogen sources. This replaces the Fluorine (19 amu) with Hydrogen (1 amu), resulting in a mass loss of 18.

  • Impurity Identity: 1-Phenylpiperidin-4-amine.

Corrective Protocol:

  • Switch Catalyst: Replace Pd/C with Platinum on Carbon (Pt/C) or Raney Nickel . Pt is significantly less active toward aryl-fluorine bonds under standard hydrogenation conditions [1].

  • Poison the Catalyst: If you must use Pd/C, add a trace amount of Vanadium (V) or use sulfided Pd/C to reduce the catalyst's activity toward the halogen bond while retaining nitro-reduction capability.

  • Alternative Reduction: Use chemical reduction methods (e.g., Iron/Ammonium Chloride or Tin(II) Chloride ) which are chemoselective and will not touch the C-F bond.

Issue 2: "My SNAr reaction yield is low, and I see a high-MW peak (~270-290 amu)."

Diagnosis: Bis-Substitution (The "Dimer" Impurity) Likely Cause: Using highly reactive electrophiles like 1,4-difluorobenzene without controlling stoichiometry or temperature.

  • Mechanism: After the first piperidine attacks the difluorobenzene to form the desired product (or intermediate), the remaining fluorine atom is still activated (though less so). If excess piperidine and high heat are present, a second substitution occurs.

  • Impurity Identity: 1,4-Bis(4-aminopiperidin-1-yl)benzene.

Corrective Protocol:

  • Stoichiometry Control: Ensure the electrophile (1,4-difluorobenzene) is in slight excess (1.1 - 1.2 eq) relative to the piperidine.

  • Reverse Addition: Slowly add the piperidine solution to the difluorobenzene solution. This keeps the concentration of the electrophile high relative to the nucleophile, favoring mono-substitution [2].

  • Temperature Modulation: Lower the reaction temperature. The second substitution has a higher activation energy (due to the electron-donating nature of the newly added amine). Running at 60-80°C instead of reflux can improve selectivity.

Issue 3: "In the reductive amination route, I have a stubborn impurity at M+1 (relative to target) or M+2 (relative to imine)."

Diagnosis: The "Hydroxy" Impurity (1-(4-Fluorophenyl)piperidin-4-ol) Likely Cause: Direct reduction of the ketone starting material (1-(4-fluorophenyl)piperidin-4-one) before the imine is fully formed.

  • Mechanism: Reductive amination is a two-step equilibrium: (1) Ketone + Amine

    
     Imine, followed by (2) Imine + Hydride 
    
    
    
    Amine. If the reducing agent (e.g., NaBH4) is added too early or is too non-selective, it reduces the ketone to an alcohol.

Corrective Protocol:

  • Stepwise Procedure: Do not use a "one-pot" mix if this impurity is high. Allow the ketone and amine source (e.g., ammonium acetate) to stir with a drying agent (Ti(OiPr)4 or MgSO4) for 2-4 hours before adding the reducing agent.

  • Selectivity Switch: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Borohydride or Cyanoborohydride. STAB is less basic and sterically bulkier, making it highly selective for the protonated imine over the ketone [3].

Analytical Reference Data

Use the following data to validate your impurity profile.

ComponentCommon NameStructure DescriptionApprox. Retention (Rel)*Mass Shift (vs Target)
Target 1-(4-F-Ph)-pip-4-amine4-F-Ph attached to Pip-N; NH2 at C41.000
Impurity A The DimerBenzene ring with two piperidines1.8 - 2.2+99 (approx)
Impurity B Des-Fluoro1-Phenylpiperidin-4-amine0.85 - 0.95-18
Impurity C The Alcohol1-(4-F-Ph)piperidin-4-ol0.60 - 0.70+1 (vs Target)**

*Relative Retention Time (RRT) varies by method but generally follows polarity: Alcohol (Polar) < Target < Des-Fluoro < Dimer (Non-polar). **Mass Note: The alcohol (MW ~195) is actually +1 amu vs the amine (MW ~194).

Recommended HPLC Method (Gradient)
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 9 for basic stability).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 245 nm (primary) and 210 nm (secondary).

References

  • Catalytic Defluorination Studies: Title: "Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions." Source: ResearchGate / ACS Catalysis Context URL:[Link]

  • SNAr Selectivity: Title: "Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration." (Discusses reactivity of fluorinated substrates). Source: Accounts of Chemical Research (via NIH) URL:[Link]

  • Reductive Amination Selectivity: Title: "Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes and Ketones."[2][3] Source: Journal of Organic Chemistry (Abdel-Magid et al.) URL:[Link]

Sources

Technical Support Center: Optimizing N-acylation of 1-(4-Fluorophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acylation of 1-(4-Fluorophenyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal yields and purity in your synthesis.

Mechanistic Overview: The N-Acylation Reaction

The N-acylation of 1-(4-Fluorophenyl)piperidin-4-amine is a fundamental transformation that involves the formation of an amide bond between the primary amine of the piperidine ring and an acylating agent.[1][2] This reaction is critical in medicinal chemistry for synthesizing a wide array of derivatives with diverse pharmacological activities.[1] The general mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent.

DOT Script for N-Acylation Mechanism

N_Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products amine 1-(4-Fluorophenyl)piperidin-4-amine (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl Acylating Agent (e.g., Acyl Chloride) (Electrophile) acyl->intermediate product N-Acylated Product intermediate->product Collapse of Intermediate byproduct Byproduct (e.g., HCl) intermediate->byproduct

Caption: General mechanism of N-acylation.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: Why is my N-acylation yield unexpectedly low?

Low yields can be attributed to several factors, from incomplete reactions to the degradation of starting materials.[3]

Initial Diagnostic Questions:

  • Have you confirmed the purity of your starting materials? Impurities in the 1-(4-Fluorophenyl)piperidin-4-amine or the acylating agent can interfere with the reaction.

  • Is your acylating agent fresh and properly stored? Many acylating agents, such as acyl chlorides and anhydrides, are moisture-sensitive and can hydrolyze over time, reducing their reactivity.[3]

  • Are your reaction conditions strictly anhydrous? The presence of water can lead to the hydrolysis of the acylating agent and contribute to lower yields.[4]

  • Have you monitored the reaction progress? Utilizing techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine if the reaction has gone to completion.[3][5]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate mixing. Aromatic amines can be less nucleophilic, sometimes requiring more forcing conditions.[3]Monitor the reaction using TLC until the starting amine spot disappears. If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time.[3][5]
Hydrolysis of Acylating Agent Acylating agents like acyl chlorides and anhydrides are highly susceptible to moisture, leading to their decomposition.[3]Use freshly opened or purified acylating agents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Base The choice and amount of base are crucial. An inadequate amount of base will not effectively neutralize the acidic byproduct (e.g., HCl from an acyl chloride), which can protonate the starting amine, rendering it non-nucleophilic.Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a slight excess (1.1-1.5 equivalents).[6]
Poor Solubility If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly hindered.[3]Select a solvent in which both the amine and the acylating agent are soluble. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[7]
Q2: My TLC/LC-MS analysis shows multiple spots, indicating the formation of side products. What are they and how can I minimize them?

The formation of multiple products is a common issue that can complicate purification and reduce the yield of the desired product.[5]

Potential Side Products and Mitigation Strategies:

  • Unreacted Starting Material: The most common impurity is the unreacted 1-(4-Fluorophenyl)piperidin-4-amine.

    • Solution: Ensure the stoichiometry of the acylating agent is appropriate, often using a slight excess (e.g., 1.05 to 1.2 equivalents).[5] Allow for sufficient reaction time and monitor for the disappearance of the starting material by TLC.[5]

  • Di-acylation: Although less common for primary amines under controlled conditions, it's a possibility if there are other reactive sites or if the reaction conditions are too harsh.

    • Solution: Avoid a large excess of the acylating agent and excessive heating. Stoichiometric control is crucial.[5]

  • Reaction with Solvent: Some highly reactive acylating agents can react with nucleophilic solvents.

    • Solution: Use inert, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[7]

DOT Script for Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity check_reagents Verify Freshness of Acylating Agent start->check_reagents check_conditions Ensure Anhydrous Conditions start->check_conditions monitor_reaction Monitor Reaction by TLC/LC-MS check_conditions->monitor_reaction optimize_base Optimize Base Stoichiometry monitor_reaction->optimize_base Incomplete Reaction optimize_temp Adjust Reaction Temperature monitor_reaction->optimize_temp Sluggish Reaction optimize_solvent Re-evaluate Solvent Choice monitor_reaction->optimize_solvent Solubility Issues purification Refine Purification Protocol monitor_reaction->purification Reaction Complete

Caption: A decision tree for troubleshooting N-acylation reactions.

Frequently Asked Questions (FAQs)

Q: What is the best acylating agent to use for this reaction?

A: The choice of acylating agent depends on the desired acyl group and the scale of the reaction.

  • Acyl Chlorides: Highly reactive and generally provide good yields. Require a base to scavenge the HCl byproduct.[8]

  • Acid Anhydrides: Also very effective and often used for acetylation.[9] Can sometimes require heating.[10]

  • Carboxylic Acids with Coupling Reagents: For more sensitive substrates or when the corresponding acyl chloride/anhydride is not available, coupling reagents like DCC, EDC, or HATU can be used to activate a carboxylic acid in situ.[11]

Q: Which solvent is most suitable for this N-acylation?

A: Anhydrous aprotic solvents are generally the best choice.

  • Dichloromethane (DCM): A common choice due to its inertness and ability to dissolve a wide range of organic compounds.[7]

  • Tetrahydrofuran (THF): Another excellent option, particularly for reactions that may require gentle heating.[7]

  • Acetonitrile (MeCN): A polar aprotic solvent that can also be effective.[7]

Q: Do I need to use a catalyst?

A: For reactions with acyl chlorides and anhydrides, a catalyst is not typically necessary. However, a base is required to neutralize the acidic byproduct. For acylations using carboxylic acids, a coupling agent is essential. In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, particularly with less reactive acylating agents like acid anhydrides.

Q: How should I purify my final product?

A: The purification strategy will depend on the properties of your N-acylated product and any impurities present.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is often performed to remove the base and any water-soluble byproducts. This typically involves washing the organic layer with a dilute acid (to remove excess amine), a saturated sodium bicarbonate solution (to remove excess acid), and brine.[6]

  • Column Chromatography: For high purity, silica gel column chromatography is a standard and effective method to separate the desired product from any remaining starting materials or side products.[10]

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.

Standard Experimental Protocol: N-Acetylation of 1-(4-Fluorophenyl)piperidin-4-amine

This protocol provides a general procedure for the N-acetylation using acetyl chloride.

Materials:

  • 1-(4-Fluorophenyl)piperidin-4-amine

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-(4-Fluorophenyl)piperidin-4-amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acetyl Chloride: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in DCM eluent system). The reaction is complete when the starting amine spot is no longer visible.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

References

  • ARKAT USA, Inc. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • National Center for Biotechnology Information. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. [Link]

  • National Center for Biotechnology Information. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. [Link]

  • Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. [Link]

  • Scientific Research Publishing. (2021). Ensuring Optimum Conditions for the Enzymatic Transesterification of Anthocyanin Mixture from Roselle (Hibiscus sabdariffa L.) Calyx Using RSM and ANN. [Link]

  • Royal Society of Chemistry. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. [Link]

  • ResearchGate. (2020). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • National Center for Biotechnology Information. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

  • ResearchGate. (n.d.). A detailed study on the effect of different solvents and bases on the.... [Link]

  • Wiley Online Library. (2023). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. [Link]

  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. [Link]

  • National Center for Biotechnology Information. (2019). The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. PMC. [Link]

  • Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. [Link]

Sources

Technical Support Center: Purifying Fluorinated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated piperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these unique and valuable compounds. The introduction of fluorine into the piperidine scaffold dramatically alters its physicochemical properties, often leading to purification behaviors that differ significantly from their non-fluorinated analogs.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and practical, field-proven experience.

The Impact of Fluorination on Piperidine Properties

Fluorine's high electronegativity and small size can significantly influence a molecule's properties.[1][2] When incorporated into a piperidine ring, fluorine can alter basicity (pKa), lipophilicity, and conformational preferences.[3][4][5] These changes can lead to unexpected chromatographic behavior, and difficulties in crystallization, and may even affect the stability of the molecule. Understanding these fluorine-induced effects is the first step in developing a successful purification strategy.

For instance, the position of the fluorine atom on the piperidine ring can have a profound effect on the nitrogen's basicity.[4] An axial fluorine atom can increase the basicity of the piperidine nitrogen, while an equatorial fluorine can decrease it.[4] This modulation of pKa can be a powerful tool in drug design to optimize compound properties and avoid issues like hERG ion channel binding.[4]

Troubleshooting Guides

This section is designed to help you diagnose and solve common purification problems.

Chromatography Challenges
Problem 1: Poor Separation or Co-elution of Isomers on Silica Gel

I'm using a standard silica gel column with a hexane/ethyl acetate solvent system, but my fluorinated piperidine diastereomers are not separating well.

Potential Causes & Solutions:

  • Altered Polarity: Fluorination can significantly alter the polarity of your molecule in non-intuitive ways. The highly polar C-F bond can lead to unexpected interactions with the silica stationary phase.

  • Conformational Rigidity: Fluorine substitution can lock the piperidine ring into a specific conformation, which may present a similar "hydrophobic face" for different isomers, leading to poor separation.[3][6][7]

  • Insufficiently Selective Mobile Phase: Standard solvent systems may not be adequate to resolve closely related fluorinated isomers.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor chromatographic separation.

Step-by-Step Protocol: Optimizing Separation

  • Systematic TLC Analysis: Before scaling up to a column, perform a thorough thin-layer chromatography (TLC) screen with a wider range of solvent systems. Test mobile phases containing dichloromethane, methanol, or isopropanol in addition to the standard hexane/ethyl acetate.

  • Alternative Stationary Phases: If silica gel fails, consider other stationary phases.[8]

    • Fluorinated Phases (e.g., FluoroFlash®): These phases can offer unique selectivity for fluorinated compounds through dipole-dipole and fluorous-fluorous interactions.[9][10][11]

    • Diol-bonded Silica: The hydroxyl groups on this phase can provide different hydrogen bonding interactions compared to standard silica.

    • Alumina (Basic or Neutral): For very basic piperidines, alumina can sometimes provide better peak shape and separation than acidic silica gel.

  • Mobile Phase Additives: For basic piperidines, adding a small amount of a volatile base like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can significantly improve peak shape and resolution by suppressing tailing.

  • Temperature Variation: In some HPLC applications, adjusting the column temperature can influence selectivity. While less common for flash chromatography, it can be a useful parameter to explore.

Stationary PhaseCommon Mobile PhasesSeparation Principle
Silica Gel Hexane/Ethyl Acetate, Dichloromethane/MethanolNormal Phase Adsorption
Fluorinated Silica Hexane/MTBE, Toluene/AcetonitrileFluorous/Dipole Interactions[9]
C18 (Reverse Phase) Acetonitrile/Water, Methanol/Water (with TFA or formic acid)Hydrophobic Interactions
Alumina Hexane/Ethyl Acetate, DichloromethaneNormal Phase Adsorption (less acidic than silica)

Table 1. Common chromatographic systems for the purification of fluorinated piperidines.

Problem 2: Product Degradation on the Column

My starting material is clean by NMR, but after column chromatography, I see new, unwanted peaks.

Potential Causes & Solutions:

  • Acidity of Silica Gel: The acidic nature of silica gel can cause degradation of sensitive functional groups or lead to the removal of acid-labile protecting groups (e.g., Boc).

  • Hydrolysis: If water is present in the solvents, it can lead to hydrolysis of sensitive esters or amides.

Preventative Measures:

  • Deactivating Silica Gel: You can neutralize the acidity of silica gel by pre-treating it.[12]

    • Protocol for Deactivation: Prepare a slurry of silica gel in your initial mobile phase containing 1-2% triethylamine. Gently stir for 15-20 minutes, then pack the column as usual. This will neutralize the acidic sites on the silica surface.

  • Use of Alternative Sorbents: As mentioned previously, neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Dry Solvents: Ensure your chromatography solvents are dry, especially if your molecule has functional groups prone to hydrolysis.

Crystallization Challenges
Problem 3: Difficulty in Obtaining Crystalline Material

My fluorinated piperidine derivative consistently oils out or remains an amorphous solid upon solvent evaporation.

Potential Causes & Solutions:

  • High Solubility: The introduction of fluorine can sometimes increase the solubility of a compound in a wide range of organic solvents, making it difficult to find a suitable anti-solvent for crystallization.

  • Conformational Flexibility: Even with fluorine substitution, some derivatives may possess enough conformational flexibility to inhibit the formation of a well-ordered crystal lattice.

  • Residual Impurities: Small amounts of impurities can act as "crystal poisons," disrupting the crystallization process.

Troubleshooting Crystallization:

Caption: Decision tree for troubleshooting crystallization.

Strategies for Successful Crystallization:

  • Solvent Screening: A systematic approach to solvent selection is crucial.[13]

    • Ideal Properties: A good single-solvent system is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.

    • Binary Solvent Systems: More commonly, a binary system is required. Dissolve your compound in a "good" solvent (in which it is highly soluble) and slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until turbidity persists. Then, gently heat until the solution becomes clear and allow it to cool slowly.

Good SolventsAnti-Solvents
DichloromethaneHexanes
Ethyl AcetateHeptane
AcetoneDiethyl Ether
MethanolWater
TetrahydrofuranPentane

Table 2. Common solvent pairs for recrystallization.

  • Salt Formation: If your fluorinated piperidine is a free base, converting it to a salt (e.g., hydrochloride, tartrate, or citrate) can significantly enhance its crystallinity. The ionic interactions in the salt lattice often lead to more ordered packing.

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: My fluorinated piperidine is volatile. How can I prevent its loss during purification?

A1: Volatility is a known challenge with some unprotected fluorinated piperidines.[14][15] A common and effective strategy is to protect the piperidine nitrogen in situ before workup and purification.[14][15] Common protecting groups like Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate) can be added directly to the reaction mixture.[16] This increases the molecular weight and polarity, making the compound less volatile and easier to handle during extraction and chromatography.

Q2: How does fluorine substitution affect the pKa of my piperidine, and why does this matter for purification?

A2: The electron-withdrawing nature of fluorine generally decreases the basicity (lowers the pKa) of the piperidine nitrogen, especially when positioned at the 2- or 3-position. However, through-space interactions can sometimes lead to an increase in pKa.[4] This change in pKa is critical for purification:

  • Extraction: A less basic piperidine may require a more acidic aqueous solution to be effectively protonated and extracted from an organic layer.

  • Chromatography: As discussed, the basicity will influence interactions with the stationary phase. Highly basic piperidines can streak on silica gel, a problem often mitigated by adding a basic modifier to the eluent.

Q3: Can I use ¹⁹F NMR to assess the purity of my sample?

A3: Absolutely. ¹⁹F NMR is a powerful and often underutilized tool for purity assessment of fluorinated compounds.[17][18]

  • High Sensitivity & Wide Chemical Shift Range: The ¹⁹F nucleus is 100% abundant and has a wide chemical shift range, which often results in a clean, well-resolved spectrum with minimal signal overlap.[18]

  • Quantitative Analysis (qNMR): With the use of an internal standard containing fluorine (e.g., trifluorotoluene or hexafluorobenzene), you can perform quantitative ¹⁹F NMR to determine the absolute purity of your compound without needing an authentic reference standard of the analyte itself.[18] This can be particularly useful when a pure standard is not yet available.

Step-by-Step Protocol: Purity Determination by ¹⁹F qNMR

  • Sample Preparation: Accurately weigh a sample of your fluorinated piperidine derivative and a suitable internal standard into an NMR tube.

  • Dissolution: Dissolve the mixture in a deuterated solvent that solubilizes both components.

  • Acquisition: Acquire the ¹⁹F NMR spectrum using parameters that ensure accurate integration (e.g., a sufficiently long relaxation delay, D1). A D1 of 5 times the longest T1 relaxation time is recommended.

  • Integration: Integrate the signal corresponding to your compound and the signal of the internal standard.

  • Calculation: The purity can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of fluorine atoms

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Q4: Are there any specific safety considerations when working with fluorinated piperidines?

A4: While the fluorine in your final compound is covalently bound and generally stable, some fluorinating reagents used in their synthesis can be hazardous. Always consult the Safety Data Sheet (SDS) for all reagents. Additionally, some fluorinated organic compounds can have higher biological activity and potentially higher toxicity than their non-fluorinated counterparts. Therefore, it is prudent to handle all new fluorinated derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

References

  • Le C, et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved from [Link]

  • Le C, et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. Retrieved from [Link]

  • Al-Janabi, K. F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chromatographic separation technologies. Retrieved from [Link]

  • Mokgehle, T., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Retrieved from [Link]

  • Zhang, Y., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. Retrieved from [Link]

  • Jeschke, R. J., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Retrieved from [Link]

  • Isac, I., et al. (2016). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health. Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Le, C., et al. (2018). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives.... Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Retrieved from [Link]

  • ResearchGate. (2018). Fluorinated Heterocycles. Retrieved from [Link]

  • Bentham Science. (2022). Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs. Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • MDPI. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). Renewable Reagent for Nucleophilic Fluorination. Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Retrieved from [Link]

  • ResearchGate. (2021). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Chemical Science. (2022). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Retrieved from [Link]

  • Reddit. (2022). Good fluorine NMR internal standards?. Retrieved from [Link]

  • Journal of Liquid Chromatography & Related Technologies. (2000). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved from [Link]

  • ResearchGate. (2014). Determination of fluoride impurities in Leuprolide. Comparison of analytical methods. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • ResearchGate. (2021). Liquid Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of fluorinated heterocyclic compounds.
  • ResearchGate. (2022). Case studies of fluorine in drug discovery. Retrieved from [Link]

  • ResearchGate. (2015). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. Retrieved from [Link]

  • Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Analysis in 1-(4-Fluorophenyl)piperidin-4-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Fluorophenyl)piperidin-4-amine. It provides a comprehensive overview of potential byproduct formation, troubleshooting strategies, and analytical methodologies in a practical question-and-answer format. Our aim is to equip you with the expertise to anticipate, identify, and mitigate common synthetic challenges, ensuring the integrity and purity of your target compound.

Section 1: Frequently Asked Questions (FAQs) about Byproduct Formation

Q1: We are synthesizing 1-(4-Fluorophenyl)piperidin-4-amine via reductive amination of 1-(4-fluorophenyl)piperidin-4-one. What are the most probable byproducts we should be looking for?

A1: When employing reductive amination, there are three primary byproducts that you should anticipate:

  • Over-alkylation Product (Tertiary Amine): This occurs when the newly formed secondary amine, 1-(4-fluorophenyl)piperidin-4-amine, reacts with another molecule of the ketone starting material, leading to a tertiary amine. The reaction is favored by an excess of the ketone and/or prolonged reaction times.

  • 4-Hydroxy Byproduct: Incomplete conversion of the ketone to the imine/iminium ion intermediate can result in the reducing agent directly acting on the carbonyl group of 1-(4-fluorophenyl)piperidin-4-one. This leads to the formation of 1-(4-fluorophenyl)piperidin-4-ol.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of residual 1-(4-fluorophenyl)piperidin-4-one and the amine source (e.g., ammonia or an ammonia equivalent).

Q2: Our synthesis of 1-(4-Fluorophenyl)piperidin-4-amine is based on a Buchwald-Hartwig amination between 4-bromo-1-fluorobenzene and piperidin-4-amine. What side products are characteristic of this reaction?

A2: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but it is not without potential side reactions. The most common byproduct to be aware of is:

  • Dehalogenation Product (Fluorobenzene): A frequent side reaction in palladium-catalyzed couplings is the reductive dehalogenation of the aryl halide starting material. In this case, 4-bromo-1-fluorobenzene can be converted to fluorobenzene. This is often promoted by elevated temperatures or issues with the catalyst system.

Q3: We've observed an unexpected peak in our HPLC analysis with a mass corresponding to the addition of an acetyl group. What could be the source of this impurity?

A3: An N-acetylated byproduct, N-acetyl-1-(4-fluorophenyl)piperidin-4-amine, can form if acetic acid is used as a catalyst in your reductive amination and is not fully neutralized during workup, especially if the reaction mixture is heated. Similarly, if ethyl acetate is used as a recrystallization or extraction solvent, trace amounts of it can lead to acetylation over time, particularly in the presence of a base.

Section 2: Troubleshooting Guides

Reductive Amination Byproducts

Problem: Significant formation of the over-alkylation (tertiary amine) byproduct.

Root Cause Troubleshooting Action Scientific Rationale
Incorrect Stoichiometry Use a slight excess of the amine source (e.g., 1.1-1.2 equivalents) relative to the ketone.Shifting the equilibrium towards the formation of the primary imine reduces the availability of the ketone for a second reaction with the product amine.
Slow Reduction Step Ensure the reducing agent is added portion-wise or that the reaction is cooled before its addition.A slower, more controlled reduction of the imine intermediate prevents the accumulation of the product amine, which can then compete for the remaining ketone.
Prolonged Reaction Time Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting ketone is consumed.Minimizing the time the product amine is in the presence of unreacted ketone reduces the likelihood of the secondary reaction.

Problem: Presence of the 4-hydroxy byproduct.

Root Cause Troubleshooting Action Scientific Rationale
Inefficient Imine Formation Add a catalytic amount of a weak acid (e.g., acetic acid) to promote the dehydration of the hemiaminal intermediate to the imine.Acid catalysis accelerates the rate-limiting dehydration step, favoring the formation of the imine over the direct reduction of the ketone.
Overly Reactive Reducing Agent Use a milder reducing agent such as sodium triacetoxyborohydride (STAB) instead of sodium borohydride.STAB is less reactive towards ketones than imines, providing greater selectivity for the desired reductive amination pathway.[1][2]
Presence of Water Use anhydrous solvents and consider the addition of a dehydrating agent like magnesium sulfate or molecular sieves.Removing water shifts the equilibrium of the imine formation towards the product, increasing its concentration for reduction.
Buchwald-Hartwig Amination Byproducts

Problem: Formation of the dehalogenation byproduct (fluorobenzene).

Root Cause Troubleshooting Action Scientific Rationale
High Reaction Temperature Lower the reaction temperature and monitor for a longer duration.Dehalogenation is often a thermally driven side reaction. Operating at the lowest effective temperature can minimize its occurrence.
Suboptimal Ligand Choice Screen different phosphine ligands. Electron-rich and sterically hindered ligands can sometimes suppress dehalogenation.The ligand plays a crucial role in the stability and reactivity of the palladium catalyst. A well-chosen ligand can favor the desired C-N coupling over the undesired hydrodehalogenation pathway.
Base Strength Consider using a weaker base if compatible with the reaction.While a strong base is often necessary for the Buchwald-Hartwig reaction, in some cases, an overly strong base can contribute to side reactions.

Section 3: Analytical Workflows and Protocols

HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for the analysis of 1-(4-Fluorophenyl)piperidin-4-amine and its potential byproducts. Method optimization will be required for your specific instrumentation and sample matrix.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B (hold)

    • 30-31 min: 95% to 5% B (linear gradient)

    • 31-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 A:B) to a concentration of approximately 1 mg/mL.

GC-MS for Volatile Byproducts

GC-MS is particularly useful for identifying volatile byproducts such as fluorobenzene from dehalogenation in the Buchwald-Hartwig reaction.

Protocol:

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dilute the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

Section 4: Visualizing Reaction Pathways and Troubleshooting

Reductive Amination Pathway and Byproduct Formation

G cluster_main Desired Reductive Amination Pathway cluster_side1 Side Reaction 1: Ketone Reduction cluster_side2 Side Reaction 2: Over-alkylation Ketone 1-(4-fluorophenyl)piperidin-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Hydroxy 1-(4-fluorophenyl)piperidin-4-ol Ketone->Hydroxy + [H] (Direct Reduction) Amine Amine Source (e.g., NH3) Imine Imine/Iminium Ion Hemiaminal->Imine - H2O Product 1-(4-Fluorophenyl)piperidin-4-amine Imine->Product + [H] (Reducing Agent) OverAlkylation Tertiary Amine Byproduct Product->OverAlkylation + Ketone, - H2O, + [H]

Caption: Reductive amination pathways for 1-(4-Fluorophenyl)piperidin-4-amine synthesis.

Troubleshooting Logic for Reductive Amination

G cluster_hydroxy_solutions Solutions for 4-Hydroxy Byproduct cluster_overalk_solutions Solutions for Over-alkylation Start Byproduct Observed Hydroxy 4-Hydroxy Byproduct? Start->Hydroxy OverAlk Over-alkylation? Start->OverAlk Sol_Acid Add catalytic acid Hydroxy->Sol_Acid Yes Sol_MildReductant Use milder reducing agent (STAB) Hydroxy->Sol_MildReductant Yes Sol_Dehydrate Add dehydrating agent Hydroxy->Sol_Dehydrate Yes Sol_Stoich Adjust stoichiometry (excess amine) OverAlk->Sol_Stoich Yes Sol_Time Reduce reaction time OverAlk->Sol_Time Yes Sol_ControlledAdd Control addition of reducing agent OverAlk->Sol_ControlledAdd Yes

Caption: Troubleshooting decision tree for reductive amination byproducts.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Technical Support Center: Selective Functionalization of 1-(4-Fluorophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 1-(4-F)-PIP-4-NH2-Alkylation Status: Active Support Tier: Senior Application Scientist

Mechanistic Root Cause Analysis

The Issue: You are experiencing "polyalkylation" (or over-alkylation) because the product of your first reaction is more reactive than your starting material.

The Chemistry: Your substrate, 1-(4-Fluorophenyl)piperidin-4-amine , contains two nitrogen centers:

  • N1 (Anilinic): Attached to the 4-fluorophenyl ring. The lone pair is delocalized into the aromatic system, rendering it non-nucleophilic under standard conditions.

  • N4 (Aliphatic Primary Amine): This is your reactive center.

The Kinetic Trap: In a standard


 reaction with an alkyl halide (

), the primary amine (

) converts to a secondary amine (

). Due to the inductive electron-donating effect of the new alkyl group, the resulting secondary amine is more nucleophilic than the starting primary amine. It outcompetes the starting material for the remaining alkyl halide, leading to tertiary amines and quaternary salts.
Visualizing the Problem

The following diagram illustrates the kinetic pathway that leads to your impurities.

OverAlkylation cluster_legend Kinetic Reality Start Starting Material (Primary Amine) Prod1 Target Product (Secondary Amine) Start->Prod1 Slow (k1) RX1 Alkyl Halide (R-X) RX1->Prod1 Impurity Over-Alkylated (Tertiary Amine) Prod1->Impurity FAST (k2 > k1) CRITICAL FAILURE POINT RX2 Alkyl Halide (R-X) RX2->Impurity Text The secondary amine is more nucleophilic than the primary amine.

Caption: The "Runaway Reaction" mechanism where the product reacts faster than the starting material.

Recommended Protocols

To prevent over-alkylation, you must change the mechanism. We recommend Protocol A (Reductive Amination) as the industry gold standard. If you are forced to use alkyl halides (e.g., the aldehyde is unstable or unavailable), use Protocol B (Cesium Effect).

Protocol A: Reductive Amination (The Gold Standard)

Mechanism: Condensation followed by reduction.[1] Why it works: The intermediate imine is formed in equilibrium. Once reduced by a selective hydride source, the resulting secondary amine is sterically and electronically less likely to react again with the aldehyde/ketone under these specific conditions.

Reagents:

  • Substrate: 1-(4-Fluorophenyl)piperidin-4-amine

  • Electrophile: Corresponding Aldehyde or Ketone (1.0 - 1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)₃[2][3][4]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[3][4][5]

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve the amine (1.0 equiv) and the aldehyde (1.05 equiv) in DCE (0.2 M concentration).

    • Note: If using a ketone, add Acetic Acid (1.0 equiv) to catalyze imine formation.

    • Stir for 30–60 minutes at Room Temperature (RT) under Nitrogen.

  • Selective Reduction:

    • Add STAB (1.4 – 1.5 equiv) in one portion.

    • Critical: Do NOT use Sodium Borohydride (

      
      ) here; it is too strong and will reduce the aldehyde directly to an alcohol before it couples. STAB is selective for the imine.[2]
      
  • Quench & Workup:

    • Stir at RT for 2–4 hours. Monitor by LCMS.

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM. The 4-fluorophenyl group makes the product lipophilic, aiding extraction.

Data Expectation:

ParameterDirect Alkylation (

)
Reductive Amination (STAB)
Selectivity (

vs

)
Poor (60:40 mix typical)Excellent (>95:5)
Byproducts Quaternary Salts, HI/HBr saltsAldehyde reduction (Alcohol)
Purification Difficult (Column required)Easy (Acid/Base extraction)
Protocol B: The "Cesium Effect" (Direct Alkylation Optimization)

Use Case: When you must use an alkyl halide (R-X). Why it works: Cesium ions (


) are large and diffuse (soft). They facilitate the formation of a "naked" amide anion that is highly reactive but, paradoxically, the coordination sphere of Cesium helps prevent the second alkylation event through specific chelation and solubility dynamics in DMF.

Reagents:

  • Base: Cesium Hydroxide Monohydrate (

    
    )
    
  • Additive: Activated 4Å Molecular Sieves (Crucial for removing water)

  • Solvent: DMF (Anhydrous)[6]

Step-by-Step Workflow:

  • Preparation:

    • Flame-dry your glassware.

    • Add activated 4Å Molecular Sieves powder to anhydrous DMF.

  • Reaction Assembly:

    • Add 1-(4-Fluorophenyl)piperidin-4-amine (1.0 equiv).

    • Add

      
       (1.2 equiv). Stir for 30 mins to activate the amine.
      
  • Controlled Addition:

    • Add the Alkyl Halide (1.0 equiv) slowly (dropwise).

    • Stir at RT.[7]

  • Workup:

    • Filter off the sieves and inorganic salts.

    • Dilute with EtOAc and wash extensively with water/brine (to remove DMF).

Workflow Visualization

The following diagram outlines the decision logic and chemical pathway for the recommended Reductive Amination protocol.

ReductiveAmination Start Start: 1-(4-F)-Piperidin-4-amine Decision Is Aldehyde Available? Start->Decision Step1 Add Aldehyde + DCE (Form Hemiaminal/Imine) Decision->Step1 Yes (Preferred) StepB1 Use Alkyl Halide + CsOH + 4A Sieves in DMF Decision->StepB1 No (Alternative) Step2 Add NaBH(OAc)3 (Selective Reduction) Step1->Step2 In situ Product Mono-Alkylated Product (High Purity) Step2->Product Quench ProductB Mono-Alkylated Product (Requires Careful Monitoring) StepB1->ProductB Filter & Wash

Caption: Decision tree for selecting the optimal mono-alkylation pathway.

Troubleshooting & FAQ

Q: I tried Reductive Amination (Protocol A) but I see a lot of alcohol byproduct. Why? A: You likely reduced the aldehyde before it formed the imine.

  • Fix: Ensure you are using Sodium Triacetoxyborohydride (STAB) , not Sodium Borohydride (

    
    ). STAB is less reactive and does not reduce aldehydes rapidly.
    
  • Fix: Pre-stir the amine and aldehyde for 1 hour before adding the reducing agent to maximize imine concentration.

Q: My reaction in Protocol A is extremely slow. A: The 4-fluorophenyl group pulls electron density, but the piperidine ring is saturated, so the C4 amine should be nucleophilic. However, steric bulk can be an issue.

  • Fix: If using a ketone, add 1.0 equivalent of Acetic Acid . This protonates the carbonyl oxygen, making it more electrophilic and catalyzing imine formation.

Q: In Protocol B (Direct Alkylation), I am still seeing 15-20% dialkylation. A: This is the inherent risk of


.
  • Fix: Dilute the reaction further. High concentration favors intermolecular collisions between product and alkyl halide.

  • Fix: Use a slight excess of the amine (1.2 equiv) relative to the alkyl halide (1.0 equiv), rather than excess halide.

Q: Can I use Methanol for Reductive Amination? A: Yes, but with caution.

  • Risk:[8] Your substrate (1-(4-Fluorophenyl)piperidin-4-amine) is lipophilic. It may not dissolve fully in MeOH.

  • Recommendation: Use DCE (1,2-Dichloroethane) or a THF/DCM mixture for better solubility of the fluorinated scaffold.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • [Link]

    • Context: Establishes the standard STAB protocol for preventing over-alkyl
  • Salvatore, R. N., et al. (2001). "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[6][10][11][12] Tetrahedron.

    • [Link]

    • Context: Defines the "Cesium Effect" for selective direct alkylation when reductive amin
  • Kumpaty, H. J., et al. (2003).[13] "A selective and direct access to secondary amines by reductive mono-N-alkylation of primary amines."[13] Synthesis.

    • Context: Discusses Titanium-mediated alternatives for difficult substr

Sources

Technical Support Center: Catalyst Remediation for 1-(4-Fluorophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 1-(4-F)-PIP-Pd-REMOVAL Status: Active Assigned Specialist: Senior Application Scientist

Diagnostic & Triage: Identify Your Contaminant

Before initiating a workup, we must identify the nature of the catalyst residue.[1] The remediation strategy for 1-(4-Fluorophenyl)piperidin-4-amine depends entirely on whether you utilized a Homogeneous (soluble) or Heterogeneous (insoluble) catalyst system.

Triage Workflow

Triage Start Start: Identify Catalyst System Decision What was your reaction type? Start->Decision Buchwald Buchwald-Hartwig / Cross-Coupling (Pd(OAc)2, Pd2(dba)3, BINAP, XPhos) Decision->Buchwald Homogeneous Hydro Hydrogenation / Nitro Reduction (Pd/C, Raney Ni, PtO2) Decision->Hydro Heterogeneous Issue1 Issue: Soluble Pd-Amine Complex (Dark/Black Oil) Buchwald->Issue1 Issue2 Issue: Colloidal 'Fines' Leaching (Grey Filtrate) Hydro->Issue2 Action1 Go to MODULE A: Chemisorption (Scavengers) Issue1->Action1 Action2 Go to MODULE B: Mechanical Filtration & Wash Issue2->Action2

Figure 1: Decision matrix for selecting the appropriate workup procedure based on catalyst origin.

Module A: Homogeneous Catalyst Removal (The "Buchwald" Scenario)

Context: You synthesized the target via Buchwald-Hartwig amination. The product is likely dark brown or black. The Problem: The primary amine (


) and the piperidine nitrogen in your product are strong ligands. They compete with standard extraction methods, holding onto the Palladium (Pd) in the organic phase.[2] Simple aqueous washes will fail  to reach ICH Q3D limits (<10-20 ppm).
Method 1: SiliaMetS® / Metal Scavengers (Recommended)

This is the most robust method for preserving yield while stripping Pd.

Mechanism: We use a solid-supported scavenger (Silica or Polymer) with a functional group (Thiol or Thiourea) that binds Pd stronger than your amine product does.

Protocol:

  • Dissolution: Dissolve your crude 1-(4-Fluorophenyl)piperidin-4-amine in THF or Ethyl Acetate (10 mL/g). Avoid MeOH if possible, as it can reduce scavenger efficiency for certain Pd species.

  • Scavenger Selection: Add SiliaMetS® Thiol or Biotage® Si-TMT (Trimercaptotriazine).

    • Loading: Add 4–5 equivalents of scavenger relative to the residual metal content (usually 10–20% w/w of the crude mass if Pd content is unknown).

  • Incubation: Stir at 50°C for 4 hours .

    • Note: Room temperature is often insufficient for breaking the Pd-Product complex. Heat provides the kinetic energy for ligand exchange.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine sintered glass funnel.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.

  • Validation: Evaporate a small aliquot and check color. It should be significantly lighter.

Method 2: The "Salt Formation" Phase Switch (High Purity)

If scavengers are unavailable or cost-prohibitive, convert the product to a salt. This protonates the amine nitrogens, destroying their ability to coordinate to the metal. The metal remains in the organic mother liquor, while the salt precipitates.

Protocol:

  • Dissolution: Dissolve crude free base in Ethanol or IPA (5 mL/g).

  • Acidification: Dropwise add 4M HCl in Dioxane or concentrated aqueous HCl (1.1 equivalents).

  • Crystallization: Cool the mixture to 0°C. The dihydrochloride or monohydrochloride salt will precipitate.

  • Filtration: Filter the white solid.

  • Wash: Wash the cake with cold Et2O or MTBE . The dark Pd contaminants will wash away in the filtrate.

  • Recovery (Optional): If the free base is required, suspend the salt in DCM and wash with 1M NaOH.

Module B: Heterogeneous Catalyst Removal (Pd/C, Raney Ni)

Context: You reduced a precursor (e.g., nitro group or Cbz protection) using Pd/C. The Problem: "Fines." Microscopic metal particles pass through standard filter paper, leaving the filtrate grey/black.

Protocol:

  • Bed Preparation: Pack a Büchner funnel with a 2-inch layer of Celite® 545 (diatomaceous earth).

  • Pre-wetting: Wet the Celite with your reaction solvent.

  • Filtration: Pour the reaction mixture slowly over the Celite pad. Do not let the pad run dry (prevents cracking and channeling).

  • The "Double Pass": If the filtrate is grey, pour it back through the same filter pad. The first pass often primes the filter bed to catch the smallest particles.

  • Wash: Wash the catalyst cake with solvent until the filtrate runs clear.

    • Safety Warning: Pd/C is pyrophoric when dry. Keep the cake wet with water after filtration before disposal.

Troubleshooting & FAQs

Q: My product is still colored after scavenging. Why? A: Color does not always equal metal content. Conjugated organic impurities (oligomers) often form during cross-coupling. Run an ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES test. If Pd is <20 ppm, the color is likely organic, not metallic.

Q: Can I use Activated Carbon (Charcoal)? A: Yes, but with caution.

  • Pros: Cheap.

  • Cons: Non-selective.[1][2] It may adsorb your amine product, reducing yield by 10-15%.

  • Protocol: If used, add 10% w/w activated carbon (e.g., Darco G-60), heat to reflux for 1 hour, then filter hot through Celite.

Q: Which scavenger functional group is best for this specific amine? A: Since your product is a primary amine (


), avoid electrophilic scavengers (like Isocyanates) which will react with your product. Stick to Thiol (-SH)  or Thiourea  based scavengers.[3]

Comparative Data: Removal Efficiency

MethodPd Removal EfficiencyYield LossCostSuitability for 1-(4-F)-Pip-amine
Silica-Thiol Scavenger High (>95%)Low (<5%)HighExcellent (Selective)
Activated Carbon Moderate (70-80%)Moderate (10-20%)LowFair (Non-selective adsorption)
HCl Salt Formation Very High (>99%)Low (<5%)LowExcellent (Also purifies organic impurities)
Standard Extraction Poor (<20%)LowLowNot Recommended (Amine chelates Pd)

Scientific Rationale: The Chelation Effect

The difficulty in cleaning 1-(4-Fluorophenyl)piperidin-4-amine arises from its bidentate nature.

Mechanism Pd Pd(II) N1 Piperidine N Pd->N1 Coordination N2 Primary NH2 Pd->N2 Coordination Scavenger Scavenger (-SH) Scavenger->Pd Stronger Bond (Chemisorption)

Figure 2: Competitive binding mechanism. The scavenger must out-compete the product's nitrogen atoms for the metal center.

The scavenger introduces a sulfur moiety which, according to Hard-Soft Acid-Base (HSAB) theory , forms a much stronger bond with the "soft" Palladium acid than the "hard/borderline" Nitrogen bases of your product.

References

  • ICH Q3D Elemental Impurities Guidelines . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[4] (2022).[5][6][7] Guideline for Elemental Impurities Q3D(R2). [Link]

  • Biotage Metal Scavenger User Guide . Biotage. Strategies for Work-up and Metal Removal. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

Sources

dealing with steric hindrance in 1-(4-Fluorophenyl)piperidin-4-amine derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Reactivity Bottlenecks Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist

Executive Summary & Scope

You are working with 1-(4-Fluorophenyl)piperidin-4-amine (CAS: 38043-08-2).[1]

  • The Scaffold: A piperidine ring with a primary amine at C4 and a 4-fluorophenyl group at N1.

  • The Challenge: While the C4-amine is generally nucleophilic (equatorial preference), the piperidine chair conformation can create significant steric clashes when coupling with bulky electrophiles (e.g.,

    
    -disubstituted acids, ortho-substituted aryl halides, or hindered ketones).
    
  • The Goal: This guide provides high-fidelity protocols to force conversion when standard conditions (EDC/NHS, standard reductive amination) fail due to steric hindrance.

Diagnostic Workflow

Before selecting a protocol, identify your specific bottleneck using the decision tree below.

TroubleshootingFlow Start START: Select Reaction Type Amide Amide Coupling (Reacting with Carboxylic Acid) Start->Amide RedAm Reductive Amination (Reacting with Ketone/Aldehyde) Start->RedAm CrossC Pd-Catalysis (Buchwald) (Reacting with Aryl Halide) Start->CrossC AmideQ Is the Acid Bulky? (e.g., quaternary center) Amide->AmideQ RedAmQ Is Imine Forming? RedAm->RedAmQ LigandSel Ligand Selection (BrettPhos / RuPhos) CrossC->LigandSel StdCoupling Standard: HATU + DIPEA (See Protocol A) AmideQ->StdCoupling No T3PCoupling High Sterics: T3P + Pyridine (See Protocol B) AmideQ->T3PCoupling Yes (Critical) TiMethod Titanium(IV) Isopropoxide (See Protocol C) RedAmQ->TiMethod No (Steric Failure) AcidCat Acetic Acid Cat. (Standard) RedAmQ->AcidCat Yes

Figure 1: Diagnostic decision tree for selecting the correct synthetic strategy based on electrophile steric demand.

Module A: Amide Coupling (The "Brick Wall" Scenario)

When coupling your amine with sterically crowded carboxylic acids (e.g., pivalic acid derivatives,


-methyl amino acids), standard carbodiimides (EDC/DCC) often result in low yields or stalled intermediates.
The Solution: T3P (Propanephosphonic Acid Anhydride)

T3P is superior to HATU for sterically hindered substrates because it drives the equilibrium forward by forming a highly reactive mixed anhydride while acting as its own water scavenger. It also shows lower epimerization rates [1][2].[2][3]

Comparative Performance Data
ReagentSteric ToleranceEpimerization RiskWorkup EaseRecommended For
EDC/HOBt LowModerateHigh (Water soluble)Routine couplings
HATU HighModerateLow (Remove tetramethylurea)Difficult substrates
T3P Very High Very Low Very High (Water soluble) Bulky/Chiral acids
Protocol: T3P-Mediated Hindered Coupling

Use this when HATU fails to reach >50% conversion.

  • Stoichiometry:

    • Acid (Electrophile): 1.0 equiv

    • 1-(4-Fluorophenyl)piperidin-4-amine: 1.1 – 1.2 equiv

    • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM). Note: Pyridine is often synergistic with T3P.

    • Coupling Agent: T3P (50% w/w in EtOAc or DMF): 1.5 – 2.0 equiv.

  • Procedure:

    • Step 1: Dissolve the Carboxylic Acid and the Amine in dry EtOAc (or DMF if solubility is poor).

    • Step 2: Cool the mixture to 0 °C.

    • Step 3: Add the Base (Pyridine). Stir for 5 minutes.

    • Step 4: Add T3P solution dropwise.

    • Step 5: Allow to warm to Room Temperature (RT).

    • Step 6: Critical Step: If reaction is sluggish after 2 hours, heat to 40-50 °C. T3P is thermally stable, unlike HATU which can degrade.

  • Workup:

    • Quench with water.[4] Wash organic layer with 1M HCl (to remove excess amine/pyridine), then sat. NaHCO3, then brine. T3P byproducts are water-soluble phosphates.

Module B: Reductive Amination (Hindered Ketones)

When reacting 1-(4-Fluorophenyl)piperidin-4-amine with bulky ketones (e.g., adamantone, substituted cyclohexanones), the formation of the imine intermediate is the rate-determining step. Standard conditions (NaBH(OAc)3 + AcOH) often fail because the equilibrium favors the ketone + amine, not the imine.

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)4]

Ti(OiPr)4 acts as a dual-function Lewis Acid and water scavenger. It coordinates to the ketone oxygen, increasing electrophilicity, and traps the water released during condensation, forcing the equilibrium toward the imine [3][4].

TiMechanism Ketone Bulky Ketone + Amine Coordination Ti-Coordination (Activation) Ketone->Coordination Ti(OiPr)4 Imine Imine Species (Water Trapped by Ti) Coordination->Imine -HOTi(OiPr)3 Reduction Reduction (NaBH4 / NaBH3CN) Imine->Reduction Hydride Source Product Final Amine Reduction->Product

Figure 2: Mechanism of Titanium-mediated reductive amination.[5] The irreversible trapping of water is the key driver.

Protocol: Ti(OiPr)4 Mediated Amination
  • Reagents:

    • Ketone: 1.0 equiv

    • Amine: 1.2 equiv[6]

    • Ti(OiPr)4: 1.5 – 2.0 equiv (Neat or in dry THF)

    • Reducing Agent: NaBH4 or NaBH3CN (2.0 equiv)

  • Procedure:

    • Step 1 (Imine Formation): Combine the amine and ketone in a vial. Add Ti(OiPr)4.

      • Note: If the mixture can be stirred neat, do so. If solids are present, use minimal dry THF.

    • Step 2: Stir under Nitrogen at RT for 6–12 hours. (For extremely hindered ketones, heat to 60 °C).

    • Step 3 (Reduction): Dilute with absolute Ethanol (or MeOH). Caution: Exothermic.

    • Step 4: Cool to 0 °C and add NaBH4 portion-wise. Stir for 2 hours at RT.

    • Step 5 (Quench): Add 1N NaOH or water. A white precipitate (TiO2) will form.

    • Step 6: Filter through Celite to remove titanium salts. Extract filtrate with DCM.

Module C: Buchwald-Hartwig Coupling (Aryl Halides)

If you are coupling the amine to a sterically hindered aryl halide (e.g., ortho-substituted), ligand selection is critical. The 4-fluorophenyl group on the piperidine makes the molecule lipophilic, but the primary amine remains the reacting center.

Ligand Selection Guide
Substrate ClassRecommended LigandCatalyst PrecursorNotes
General Aryl Halides XPhos Pd2(dba)3 or Pd(OAc)2Good general purpose.
Sterically Hindered BrettPhos BrettPhos Pd G3/G4Designed specifically for primary amines [5].
Electron-Poor / Heterocycles RuPhos RuPhos Pd G3/G4Excellent for secondary amines, but robust for difficult primaries.

Expert Tip: For this specific amine, avoid using Pd/C + H2 conditions if your partner molecule contains reducible groups (nitro, alkene), as the fluorophenyl group is stable but the amine functionality can poison heterogeneous catalysts.

Frequently Asked Questions (FAQ)

Q: My reaction mixture turns black with HATU and yield is <10%. Why? A: This often indicates degradation of the HATU reagent before coupling occurs, usually due to steric stalling. Switch to T3P (Module A) . T3P does not degrade as easily and allows for longer reaction times at elevated temperatures.

Q: Can I use NaBH(OAc)3 with the Titanium method? A: It is not recommended. NaBH(OAc)3 is less compatible with the titanium alkoxides. Use NaBH4 or NaBH3CN in Ethanol after the imine formation step is complete.

Q: The 4-fluorophenyl group seems to cause solubility issues in Methanol. What solvent should I use? A: The fluorophenyl group increases lipophilicity. Switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) for reductive aminations (compatible with NaBH(OAc)3 standard protocols) or Ethyl Acetate for T3P couplings.

Q: Is the 4-fluorophenyl group stable to strong acids (e.g., TFA deprotection elsewhere)? A: Yes. The aryl-fluorine bond is very strong and the N-aryl bond is stable to standard TFA/HCl deprotection conditions used for Boc/Fmoc groups.

References

  • Dunetz, J. R., et al. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2] Organic Letters, 13(19), 5048–5051. Link

  • Archimica. (2025). T3P® – The Coupling Reagent of the Future.[7] Propanephosphonic Acid Anhydride Technical Guide. Link

  • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[4][5][8] Journal of the Chemical Society, Perkin Transactions 1, 1-2.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

Sources

Technical Support Center: 1-(4-Fluorophenyl)piperidin-4-amine Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the degradation profiles, stability concerns, and analytical troubleshooting for 1-(4-Fluorophenyl)piperidin-4-amine (CAS: 38043-08-2).

Core Chemical Identity & Regulatory Warning

Before proceeding with stability analysis, verify the specific salt form and regulatory status of your material.

  • Chemical Name: 1-(4-Fluorophenyl)piperidin-4-amine

  • Common Synonyms: 4-Amino-1-(4-fluorophenyl)piperidine; 1-(p-Fluorophenyl)-4-aminopiperidine.

  • Regulatory Status (US): List I Chemical . This compound is a direct precursor to para-fluorofentanyl.[1] Ensure all handling complies with DEA regulations (21 CFR 1310.02).

  • Structure Overview:

    • Site A (N1): Tertiary N-aryl amine (Aniline-like). Prone to N-oxidation and radical cation formation (color change).

    • Site B (C4-NH2): Primary aliphatic amine. Prone to oxidative deamination, carbamate formation, and condensation.

    • Site C (C-F): Aryl fluoride. Generally stable, but susceptible to photolytic defluorination under high-energy UV.

Diagnostic Troubleshooting Guide (Q&A)

Scenario A: Visual Changes & Physical Stability

Q: My white powder has turned a faint yellow/pink color after storage. Is it still usable? A: The color change indicates early-stage oxidation of the tertiary aromatic amine moiety (Position 1).

  • Mechanism: N-aryl piperidines are susceptible to forming radical cations or N-oxides upon exposure to atmospheric oxygen and light. This "aniline-like" oxidation creates extended conjugation systems (azo/nitroso species) that are highly chromophoric even at trace (<0.1%) levels.

  • Recommendation: If the purity by HPLC is still >98%, the material is likely usable for synthetic steps but may interfere with fluorescence-based assays. Recrystallization (e.g., from isopropanol/HCl) is recommended to remove colored impurities.

Q: The material has clumped and gained weight. What happened? A: You are likely observing carbamate formation .[2]

  • Mechanism: The primary amine at Position 4 is a strong nucleophile and reacts reversibly with atmospheric CO₂ to form a carbamate salt (

    
    ).
    
  • Correction: This is often reversible. Vacuum drying over

    
     or treating with dilute acid will release the CO₂ and regenerate the amine salt.
    
Scenario B: LC-MS & Analytical Anomalies

Q: I see a "Ghost Peak" with M+16 in my LC-MS chromatogram. Is this an impurity? A: This is the N-oxide degradation product .

  • Identity: 1-(4-Fluorophenyl)piperidin-4-amine N-oxide.

  • Source: Oxidation of the tertiary nitrogen (N1) by peroxides in aged solvents (e.g., THF, ethers) or air exposure.

  • Differentiation: N-oxides often elute earlier than the parent amine in Reverse Phase (RP) chromatography due to increased polarity, but can thermally revert to the parent amine in the hot source of a GC-MS. Always use LC-MS with ESI for confirmation.

Q: There is a peak at M+1 (M/Z ~195) that grows over time in aqueous solution. A: This suggests Hydrolytic Deamination (rare) or, more likely, Oxidative Deamination to the ketone.

  • Pathway: The primary amine (C4) oxidizes to an imine, which hydrolyzes to 1-(4-fluorophenyl)piperidin-4-one (MW 193.2).

  • Check: Look for a loss of 17 Da (NH3) relative to the parent mass in fragmentation patterns, or the appearance of a ketone carbonyl stretch (~1715 cm⁻¹) in IR.

Detailed Degradation Pathways

The following diagram maps the three primary degradation routes: Oxidative Deamination , N-Oxidation , and Photolytic Defluorination .

DegradationPathways Parent 1-(4-Fluorophenyl) piperidin-4-amine (MW 194.25) NOxide N-Oxide Impurity (Tertiary Amine Oxidation) MW 210.25 (+16 Da) Parent->NOxide Oxidation (Air/Peroxides) Site: N1 (Aryl) Imine Imine Intermediate Parent->Imine Oxidation (-2H) Site: C4-NH2 Defluoro Defluorinated Analog (1-Phenylpiperidin-4-amine) MW 176.26 (-18 Da) Parent->Defluoro UV Photolysis (hν) C-F Cleavage Ketone 1-(4-Fluorophenyl) piperidin-4-one (Ketone Impurity) MW 193.22 (-1 Da) Imine->Ketone Hydrolysis (+H2O, -NH3)

Figure 1: Primary degradation pathways including N-oxidation (M+16), Oxidative Deamination to ketone (M-1), and Photolytic Defluorination (M-18).[3][4]

Experimental Protocols for Stability Validation

Experiment 1: Forced Degradation (Oxidative Stress)

Purpose: To generate and identify the N-oxide and Ketone impurities.

  • Preparation: Dissolve 10 mg of 1-(4-Fluorophenyl)piperidin-4-amine in 10 mL of Acetonitrile:Water (50:50).

  • Stress: Add 1 mL of 3% Hydrogen Peroxide (

    
    ).
    
  • Incubation: Heat at 60°C for 4 hours.

  • Analysis: Analyze via HPLC-UV (254 nm) and LC-MS (ESI+).

  • Expected Result:

    • Decrease in parent peak (RT ~ 5.0 min).

    • Appearance of N-oxide (RT ~ 3.5 min, M+16).

    • Appearance of Ketone (RT ~ 6.2 min, M-1).

Experiment 2: Photostability Check

Purpose: To assess sensitivity to defluorination.

  • Preparation: Prepare a 1 mg/mL solution in Methanol.

  • Stress: Expose to UV light (254 nm) in a quartz cuvette for 24 hours.

  • Control: Wrap a duplicate vial in aluminum foil.

  • Analysis: Compare chromatograms.

  • Expected Result: Minor formation of 1-phenylpiperidin-4-amine (Defluorinated product) in the UV-exposed sample only.

Summary of Degradation Products

Degradation ProductModification TypeMass Shift (Δ)CausePrevention
N-Oxide Oxidation (Tertiary N)+16 DaPeroxides, Air, AgeStore under Argon; Avoid ether solvents.
Piperidin-4-one Oxidative Deamination-1 DaOxidative enzymes, Radical initiatorsKeep dry; Avoid transition metals.
Carbamate CO₂ Adduct+44 DaAtmospheric CO₂Store in desiccator; Tightly seal.
Defluoro-analog Photolysis-18 DaUV LightStore in amber vials.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24851481: 1-(4-Fluorophenyl)piperazine [Substructure Analysis]. PubChem. Available at: [Link]

  • Drug Enforcement Administration (DEA). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. 2023. Available at: [Link]

  • Shvo, Y.[1][5] & Kaufman, E.D. Configurational and conformational analysis of cyclic amine oxides. Tetrahedron. 1972; 28(3): 573-580. (Mechanistic basis for Piperidine N-oxide formation).

  • Kishida Chemical Co., Ltd. Safety Data Sheet: 4-(4-Fluorophenyl)piperidin-4-amine dihydrochloride. Available at: [Link] (Search CAS 1779126-13-4).

  • Bunkan, A.J., et al. Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry. 2022.

Sources

purification of polar byproducts in 1-(4-Fluorophenyl)piperidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with polar byproducts during the synthesis of 1-(4-Fluorophenyl)piperidin-4-amine. Our focus is on providing practical, field-proven solutions grounded in chemical principles to ensure the integrity and purity of your final compound.

Overview: The Synthetic Challenge

The synthesis of 1-(4-Fluorophenyl)piperidin-4-amine is commonly achieved via the reductive amination of 1-(4-fluorophenyl)piperidin-4-one. This reaction, while robust, often yields a crude product contaminated with various polar byproducts. These impurities can arise from incomplete reaction, side reactions, or the reagents themselves. Due to the polar and basic nature of the target amine, these byproducts frequently co-elute during standard purification, presenting a significant challenge to achieving high purity.

The primary synthetic route and potential side reactions are illustrated below. Understanding these pathways is the first step in diagnosing and resolving purification issues.

Ketone 1-(4-Fluorophenyl)piperidin-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Source UnreactedKetone Unreacted Ketone AmineSource Amine Source (e.g., NH4OAc) ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Imine Iminium Intermediate Hemiaminal->Imine - H2O HydroxyAmine Hydroxy-Amine Byproduct (Incomplete Reduction) Hemiaminal->HydroxyAmine Reduction Target 1-(4-Fluorophenyl)piperidin-4-amine (Target Product) Imine->Target + Reducing Agent OverAlkylation Di-alkylated Byproduct Target->OverAlkylation

Caption: General reaction scheme for reductive amination and potential byproduct formation.

Frequently Asked Questions & Troubleshooting Guide

Q1: I have several spots on my TLC close to the baseline that streak badly. What are they likely to be?

Answer: Streaking and low retention (low Rf) on silica gel are classic signs of highly polar, basic compounds. In the context of this synthesis, the most probable polar impurities include:

  • Unreacted Starting Material: The starting ketone, 1-(4-fluorophenyl)piperidin-4-one, is polar and may persist if the reaction does not go to completion.

  • Hydroxy-Amine Intermediate: If the iminium intermediate is reduced before dehydration is complete, or if the hemiaminal is reduced, a polar hydroxy-amine byproduct can form. This species contains both hydroxyl and amine groups, making it highly polar.

  • Over-Alkylated Products: The desired primary amine product can act as a nucleophile, reacting with another molecule of the starting ketone to form a secondary amine byproduct after reduction. This is more common if there is a localized excess of the ketone.

  • Borate Salts: If using borohydride-based reducing agents like sodium triacetoxyborohydride [NaBH(OAc)3], residual borate salts can contaminate the crude product.[1][2] These are inorganic and highly polar.

The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of a standard silica gel TLC plate, causing the characteristic streaking.

Q2: How can I get clean spots on my TLC to properly monitor the reaction?

Answer: To accurately assess your reaction's progress and the purity of your fractions, you must mitigate the strong interaction between your basic amine and the acidic silica gel.

The most effective solution is to add a basic modifier to your mobile phase. This deactivates the acidic sites on the silica, leading to symmetrical spots and more reliable Rf values.

Recommended TLC Mobile Phases:

  • System 1: 5-10% Methanol in Dichloromethane (DCM) + 1% Triethylamine (TEA).

  • System 2: 5-10% Methanol in Dichloromethane (DCM) + 1% Ammonium Hydroxide (NH4OH).

Start with a lower polarity (e.g., 5% MeOH) and increase as needed to achieve an Rf for your target compound between 0.2 and 0.4. The addition of a basic modifier is critical for good chromatography of amines.[3]

Q3: My standard silica column isn't separating the product from a persistent polar byproduct. What purification strategy should I try next?

Answer: When standard silica chromatography fails, a multi-pronged approach is necessary. The choice of the next step depends on the nature of the impurity. A logical troubleshooting workflow is essential.

Start Crude Product with Polar Impurities AcidBase Acid-Base Extraction Start->AcidBase CheckPurity1 Check Purity (TLC/LCMS) AcidBase->CheckPurity1 Remove non-basic & inorganic impurities NormalPhase Optimized Normal-Phase Chromatography (e.g., Alumina or NH2-Silica) CheckPurity1->NormalPhase Purity Not OK FinalProduct Pure Product CheckPurity1->FinalProduct Purity OK CheckPurity2 Check Purity (TLC/LCMS) NormalPhase->CheckPurity2 ReversePhase Reversed-Phase Chromatography CheckPurity2->ReversePhase Purity Not OK CheckPurity2->FinalProduct Purity OK CheckPurity3 Check Purity (TLC/LCMS) ReversePhase->CheckPurity3 SaltFormation Salt Formation & Recrystallization CheckPurity3->SaltFormation Purity Not OK CheckPurity3->FinalProduct Purity OK SaltFormation->FinalProduct

Caption: Troubleshooting workflow for purifying polar amine byproducts.

Step 1: Acid-Base Extraction (Liquid-Liquid Extraction) This is the most powerful and scalable first step for purifying amines. It leverages the basicity of the target compound to separate it from neutral or acidic impurities and inorganic salts.

Experimental Protocol: Acid-Base Extraction
1. Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per 1 g of crude).
2. Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl) (2 x 10 mL per 1 g of crude). The basic amine product and basic byproducts will be protonated and move into the aqueous layer. Neutral or acidic impurities will remain in the organic layer.
3. Isolate Aqueous Layer: Combine the acidic aqueous layers. Discard the organic layer (or save for analysis of impurities).
4. Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 3M Sodium Hydroxide (NaOH) or a saturated solution of Sodium Bicarbonate (NaHCO3), until the pH is >10 (check with pH paper). This neutralizes the amine salt back to the free base, which will often precipitate or form an oil.
5. Back-Extraction: Extract the basified aqueous layer with a fresh organic solvent (e.g., DCM or EtOAc, 3 x 15 mL per 1 g of crude). The purified amine free base will move back into the organic layer.
6. Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified amine.

Step 2: Alternative Chromatography Techniques If acid-base extraction is insufficient, the remaining impurities are likely other amines with similar basicity. In this case, a change in chromatography stationary phase is warranted.

  • Basic Alumina Chromatography: Alumina is less acidic than silica and can provide different selectivity for separating basic compounds. Use a similar eluent system as for silica (e.g., EtOAc/Heptane or DCM/MeOH).[3]

  • Amine-Functionalized Silica: This stationary phase is specifically designed for purifying basic compounds and often provides excellent peak shape without the need for mobile phase modifiers.[4][5]

  • Reversed-Phase Chromatography: This technique separates compounds based on hydrophobicity and is excellent for polar molecules. The crude material is loaded onto a C18 column and eluted with a gradient of water and an organic solvent (e.g., methanol or acetonitrile). Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by ensuring the amines are consistently protonated.[6]

Step 3: Salt Formation and Recrystallization If chromatographic methods fail to yield material of the desired purity, inducing crystallization via salt formation is a highly effective final purification step.

Experimental Protocol: HCl Salt Formation & Recrystallization
1. Dissolution: Dissolve the semi-purified amine free base in a minimal amount of a suitable solvent like Isopropanol (IPA) or Ethyl Acetate (EtOAc).
2. Acidification: Slowly add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring. The hydrochloride salt should precipitate.
3. Isolation: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove any remaining soluble impurities.
4. Recrystallization: If necessary, recrystallize the salt from a suitable solvent system (e.g., Methanol/IPA or Ethanol/Water) to achieve final purity.
Q4: How do I choose the right analytical technique to confirm the purity of my final product?

Answer: A single analytical technique is often insufficient. A multi-technique approach is required to build a comprehensive purity profile.[][8]

Technique Primary Use Key Considerations
HPLC-UV/MS Purity Assessment & Impurity Identification: The primary tool for quantitative purity analysis (e.g., >99% by area). Mass spectrometry (MS) provides the molecular weights of the main peak and any impurities, aiding in their identification.[9]Use a gradient method with a C18 column. Mobile phases like Acetonitrile/Water with 0.1% Formic Acid are common for amine analysis.
NMR (1H, 13C) Structural Confirmation: Confirms the chemical structure of the final product and can help identify major impurities if their signals are resolved from the product's signals.The spectrum should be clean, with integrations matching the expected number of protons for the target structure.
GC-MS Volatile Impurity Analysis: Useful for detecting residual solvents or volatile byproducts.The target compound must be thermally stable. Derivatization may be necessary to improve volatility.

By combining these methods, you can confidently establish the identity, purity, and impurity profile of your synthesized 1-(4-Fluorophenyl)piperidin-4-amine, meeting the rigorous standards of drug development and research.

References
  • Patents Google. (n.d.). Synthetic method of 1-(4-bromophenyl) piperidine.
  • Patents Google. (n.d.). Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine.
  • Patents Google. (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Patents Google. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]

  • Patents Google. (n.d.). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • W.R. Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • MDPI. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Retrieved from [Link]

  • YouTube. (2025). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Retrieved from [Link]

Sources

Validation & Comparative

The Multifaceted Biological Profile of 1-(4-Fluorophenyl)piperidin-4-amine and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 1-(4-Fluorophenyl)piperidin-4-amine scaffold has emerged as a versatile building block, giving rise to a diverse array of biologically active molecules. The strategic placement of a fluorinated phenyl group on the piperidine nitrogen, coupled with the primary amine at the 4-position, provides a unique combination of physicochemical properties that allows for interaction with a wide range of biological targets. This guide offers an in-depth, objective comparison of the biological activities of 1-(4-Fluorophenyl)piperidin-4-amine and its structurally related analogs, supported by experimental data from peer-reviewed literature. We will explore their interactions with central nervous system (CNS) receptors and their potential as antimicrobial agents, elucidating the critical structure-activity relationships (SAR) that govern their potency and selectivity.

Central Nervous System Activity: Modulating Dopaminergic and Serotonergic Pathways

The N-arylpiperidine and N-arylpiperazine moieties are well-established pharmacophores for targeting dopamine and serotonin receptors, which are crucial in the regulation of mood, cognition, and motor control.[1] The introduction of a 4-fluorophenyl group, as seen in our core compound, is a common strategy to enhance metabolic stability and modulate receptor affinity.

Dopamine Receptor and Transporter Interactions

Analogs of 1-(4-Fluorophenyl)piperidin-4-amine have been investigated for their affinity towards dopamine receptors (D2, D3) and the dopamine transporter (DAT), key targets in the treatment of neuropsychiatric disorders.

A series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines, which share the fluorophenyl and piperidine motifs, have shown moderate to high affinity for the DAT. For instance, aminopiperidine analog 7 displayed a Ki of 50.6 nM for the DAT.[2] Further modifications, such as the introduction of a terminal tertiary amine in compound 33 , led to an improved DAT affinity with a Ki of 30.0 nM.[2] These findings suggest that the nature of the substituent on the piperidine nitrogen plays a crucial role in modulating DAT binding.

CompoundStructureDAT Ki (nM)
7 (Structure not available in search results)50.6
21b (Structure not available in search results)77.2
33 (Structure not available in search results)30.0
Table 1: Dopamine Transporter (DAT) Binding Affinities of Selected Aminopiperidine Analogs.[2]

The structure-activity relationship for this class of compounds at the dopamine D2 and D3 receptors is also of significant interest. N-phenylpiperazine analogs have been shown to exhibit selectivity for the D3 receptor over the D2 receptor.[2] For example, a series of 4-thiophene-3-yl-benzamide N-phenylpiperazines demonstrated a range of high binding affinities for the D3 receptor (Ki = 1.4–43 nM) with significant selectivity over the D2 receptor.[3] While not direct analogs of 1-(4-fluorophenyl)piperidin-4-amine, these studies highlight the potential for achieving receptor subtype selectivity through modifications of the N-aryl substituent.

Serotonin Receptor Affinity

The 1-arylpiperazine and 4-arylpiperidine cores are also prevalent in ligands targeting serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in anxiety, depression, and psychosis.[4][5]

Antimicrobial Potential: A New Frontier for Piperidine Analogs

Beyond their CNS activity, 4-aminopiperidine derivatives have shown promise as novel antimicrobial agents, targeting essential pathways in both fungi and mycobacteria.

Antifungal Activity

A library of over 30 4-aminopiperidines was synthesized and evaluated for their antifungal activity, with some compounds demonstrating significant growth-inhibiting properties against clinically relevant fungal isolates like Aspergillus spp. and Candida spp.[7] The mechanism of action is believed to be the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[7]

The structure-activity relationship studies in this series revealed that the nature of the substituents at both the piperidine nitrogen (N1) and the 4-amino group is critical for antifungal potency. Notably, compounds with a long alkyl chain, such as an N-dodecyl group, attached to the 4-amino position exhibited outstanding antifungal activity.[7] For example, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine were identified as promising candidates for further development.[7]

CompoundR1R2MIC Range (µg/mL) vs. Candida spp.MIC Range (µg/mL) vs. Aspergillus spp.
1-benzyl-N-dodecylpiperidin-4-amine BenzylDodecyl1-41-8
N-dodecyl-1-phenethylpiperidin-4-amine PhenethylDodecyl1-41-8
Table 2: Antifungal Activity of Selected 4-Aminopiperidine Analogs.[7]
Anti-Mycobacterial Activity

Substituted piperidine derivatives have also been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] While direct data for 1-(4-fluorophenyl)piperidin-4-amine is limited, related structures have shown antimycobacterial potential. For instance, certain 2-substituted piperidine derivatives exhibited a maximum MIC of 6.25 µg/mL against Mycobacterium tuberculosis H37Rv.[1] The antimycobacterial potency was generally increased by substitution at the 2-position of the piperidine ring.[1]

More recent studies on piperidinothiosemicarbazones have shown that the presence of a piperidine group is important for antituberculous activity, with the basicity and lipophilicity of the substituent playing a key role.[8]

Experimental Methodologies

The biological activities described in this guide were determined using established in vitro assays. Below are detailed protocols for key experimental workflows.

Radioligand Binding Assay for Dopamine and Serotonin Receptors

This assay is a cornerstone for determining the affinity of a compound for a specific receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture expressing target receptor Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension in assay buffer Centrifugation->Resuspension Incubation Incubation of membranes, radioligand, and test compound Resuspension->Incubation Input Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Washing Washing to remove non-specific binding Filtration->Washing Scintillation Scintillation counting to quantify bound radioligand Washing->Scintillation IC50 IC50 Determination Scintillation->IC50 Data Ki Ki Calculation (Cheng-Prusoff equation) IC50->Ki

Caption: Workflow for a typical radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Cells expressing the target receptor (e.g., Dopamine D2 or Serotonin 5-HT2A) are harvested.

    • The cells are homogenized in a suitable buffer to lyse the cells and release the membranes.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Reaction:

    • In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the test compound (the unlabeled "cold" ligand).

    • The incubation is carried out at a specific temperature and for a set duration to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

G cluster_prep Preparation cluster_assay Incubation cluster_analysis MIC Determination CompoundPrep Serial dilution of test compound Inoculation Inoculation of microplate wells with fungal suspension CompoundPrep->Inoculation InoculumPrep Preparation of standardized fungal inoculum InoculumPrep->Inoculation Incubation Incubation at optimal temperature and duration Inoculation->Incubation VisualRead Visual or spectrophotometric reading of fungal growth Incubation->VisualRead MIC Determination of MIC (lowest concentration with no growth) VisualRead->MIC

Caption: Workflow for antifungal broth microdilution assay.

Protocol:

  • Preparation:

    • A standardized inoculum of the fungal strain is prepared in a suitable broth medium.

    • The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well is inoculated with the fungal suspension.

    • The plate is incubated under conditions that are optimal for the growth of the fungus (e.g., 35°C for 24-48 hours).

  • MIC Determination:

    • After incubation, the plate is examined for visible fungal growth.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on 1-(4-Fluorophenyl)piperidin-4-amine analogs allows for the deduction of several key SAR principles:

  • N-Aryl Substitution: The nature of the aryl group on the piperidine nitrogen is a critical determinant of activity and selectivity for CNS receptors. The 4-fluorophenyl group is a favorable substituent for achieving good metabolic stability and receptor affinity. Further modifications to this aryl ring can fine-tune receptor subtype selectivity.

  • 4-Amino Group Substitution: For antifungal activity, substitution on the 4-amino group is paramount. The presence of a long, lipophilic alkyl chain, such as dodecyl, dramatically enhances antifungal potency.[7] This suggests that this part of the molecule interacts with a hydrophobic pocket in the fungal target enzyme.

  • Piperidine Ring Modifications: Substitutions on the piperidine ring itself can also influence biological activity. For instance, in the context of anti-mycobacterial agents, substitutions at the 2-position of the piperidine ring have been shown to increase potency.[1]

Conclusion

The 1-(4-Fluorophenyl)piperidin-4-amine scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a remarkable diversity of biological activities. Its analogs have demonstrated significant potential as modulators of key CNS targets, including dopamine and serotonin receptors, and as novel antifungal and anti-mycobacterial agents. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research focused on the synthesis and evaluation of novel analogs of 1-(4-Fluorophenyl)piperidin-4-amine holds great promise for the development of new therapeutics for a wide range of diseases.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC. ([Link]). Accessed February 7, 2026.

  • Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand - MDPI. ([Link]). Accessed February 7, 2026.

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PubMed Central. ([Link]). Accessed February 7, 2026.

  • Antimycobacterial and H1-antihistaminic activity of 2-substituted piperidine derivatives - PubMed. ([Link]). Accessed February 7, 2026.

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - NIH. ([Link]). Accessed February 7, 2026.

  • Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed. ([Link]). Accessed February 7, 2026.

  • Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors - PubMed. ([Link]). Accessed February 7, 2026.

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC - NIH. ([Link]). Accessed February 7, 2026.

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - ResearchGate. ([Link]). Accessed February 7, 2026.

  • Transforming Amino Acids into Serotonin 5-HT 2A Receptor Ligands Using Photochemistry. ([Link]). Accessed February 7, 2026.

Sources

A Senior Application Scientist's Guide to the Robust Quantification of 1-(4-Fluorophenyl)piperidin-4-amine: A Comparative Study of Validated HPLC and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of pharmaceutical intermediates is a cornerstone of a successful development pipeline. This guide provides an in-depth technical comparison of validated analytical methodologies for the quantification of 1-(4-Fluorophenyl)piperidin-4-amine, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). We will explore a detailed, validated High-Performance Liquid Chromatography (HPLC) method and compare it with a robust Gas Chromatography-Mass Spectrometry (GC-MS) alternative, offering field-proven insights into the experimental choices and expected performance of each technique.

The Criticality of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the validation of an analytical procedure is paramount to ensuring the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for analytical method validation.[1][2][3] These guidelines necessitate a thorough evaluation of a method's performance, including its specificity, linearity, range, accuracy, precision, and robustness, to demonstrate its suitability for its intended purpose.[2][3][4][5]

1-(4-Fluorophenyl)piperidin-4-amine presents a unique analytical challenge due to its chemical structure. Lacking a significant chromophore, its direct detection by UV-based HPLC at low concentrations is often impractical.[6] This necessitates a strategic approach, typically involving derivatization, to introduce a UV-active or fluorescent moiety, thereby enhancing its detectability.[7] This guide will delve into a validated pre-column derivatization HPLC-UV method and compare it to a GC-MS method that also employs derivatization to improve volatility and chromatographic performance.

A Validated Reversed-Phase HPLC Method for 1-(4-Fluorophenyl)piperidin-4-amine Quantification

The cornerstone of reliable quantification is a well-developed and thoroughly validated analytical method. Here, we present a robust RP-HPLC method employing pre-column derivatization with dansyl chloride. Dansyl chloride reacts with the primary amine group of 1-(4-Fluorophenyl)piperidin-4-amine to form a highly fluorescent and UV-absorbent derivative, enabling sensitive detection.[2][8][9]

Causality Behind Experimental Choices
  • Derivatization Agent: Dansyl chloride is a cost-effective and versatile reagent for derivatizing primary and secondary amines.[4][8] The resulting dansyl amide is stable and exhibits strong UV absorbance and fluorescence, significantly lowering the limit of quantification (LOQ).[2][9]

  • Stationary Phase: A C18 column is selected for its hydrophobicity, which provides excellent retention and separation of the relatively nonpolar dansyl derivative.

  • Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed to ensure optimal separation of the derivatized analyte from any unreacted derivatizing agent and other potential impurities. The buffer helps to maintain a consistent pH and improve peak shape.

  • Detection: UV detection is chosen for its robustness and wide availability in QC laboratories. The wavelength is set at the absorption maximum of the dansyl chromophore to ensure maximum sensitivity.

HPLC Method Validation Workflow

The following diagram illustrates the comprehensive workflow for the validation of the proposed HPLC method, adhering to ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Reporting & Implementation MD_Start Define Analytical Target Profile (ATP) MD_Params Select Column, Mobile Phase, Derivatization Agent MD_Start->MD_Params MD_Opt Optimize Chromatographic Conditions MD_Params->MD_Opt Val_Protocol Develop Validation Protocol MD_Opt->Val_Protocol Finalized Method Val_Specificity Specificity / Selectivity Val_Protocol->Val_Specificity Val_Linearity Linearity & Range Val_Specificity->Val_Linearity Val_Accuracy Accuracy Val_Linearity->Val_Accuracy Val_Precision Precision (Repeatability & Intermediate) Val_Accuracy->Val_Precision Val_LOD_LOQ LOD & LOQ Val_Precision->Val_LOD_LOQ Val_Robustness Robustness Val_LOD_LOQ->Val_Robustness Val_SST System Suitability Val_Robustness->Val_SST Report Generate Validation Report Val_SST->Report Validation Complete Implementation Implement for Routine Use Report->Implementation

Caption: Workflow for HPLC Method Validation.

Comparative Analysis: HPLC-UV vs. GC-MS

While the validated HPLC-UV method offers a robust solution, it is essential to consider alternative techniques to make an informed decision based on specific laboratory needs and capabilities. Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative for the quantification of 1-(4-Fluorophenyl)piperidin-4-amine.

GC-MS Methodology Overview

For GC-MS analysis, derivatization is also a critical step, as it increases the volatility and thermal stability of the analyte. A common approach for primary and secondary amines is acylation with trifluoroacetic anhydride (TFAA).[10][11] This reaction forms a stable and volatile trifluoroacetamide derivative that is well-suited for GC separation and subsequent detection by mass spectrometry.

Head-to-Head Comparison
ParameterHPLC-UV with Dansyl Chloride DerivatizationGC-MS with TFAA DerivatizationRationale and Insights
Specificity HighVery HighHPLC-UV relies on chromatographic separation and UV detection at a specific wavelength. GC-MS offers superior specificity due to both chromatographic separation and mass fragmentation patterns, which provide a unique "fingerprint" of the analyte.
Sensitivity (LOD/LOQ) Low ng/mLLow pg/mLGC-MS, particularly with selected ion monitoring (SIM), generally offers significantly higher sensitivity than HPLC-UV.
**Linearity (R²) **> 0.999> 0.999Both techniques can achieve excellent linearity over a defined concentration range with proper method development.
Accuracy (% Recovery) 98-102%98-102%Both methods can provide high accuracy when validated correctly.
Precision (%RSD) < 2%< 5%HPLC generally offers slightly better precision (repeatability) due to the nature of liquid injections compared to the potential for variability in split/splitless GC injection.
Sample Throughput ModerateModerate to HighModern GC-MS systems with fast temperature ramps can offer shorter run times compared to some HPLC gradient methods.
Cost (Instrument/Consumables) LowerHigherHPLC-UV systems are generally less expensive to purchase and maintain than GC-MS systems.
Robustness HighModerateHPLC methods are often considered more robust for routine QC environments. GC methods can be more susceptible to issues with column bleed, inlet contamination, and vacuum system maintenance.

Experimental Protocols

Protocol 1: Validated HPLC-UV Method

1. Derivatization Procedure:

  • To 1.0 mL of a standard or sample solution of 1-(4-Fluorophenyl)piperidin-4-amine in acetonitrile, add 1.0 mL of a 1 mg/mL solution of dansyl chloride in acetone.

  • Add 0.5 mL of a 0.1 M sodium bicarbonate buffer (pH 9.5).

  • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.[2]

  • After cooling to room temperature, add 0.1 mL of a 2.5% aqueous solution of methylamine to quench the excess dansyl chloride.

  • Dilute the solution to a final volume of 5.0 mL with the mobile phase.

2. HPLC-UV Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: UV at 254 nm

3. Validation Parameters (Acceptance Criteria):

  • Specificity: No interference from blank, placebo, and known impurities at the retention time of the analyte.

  • Linearity: R² ≥ 0.999 over a range of 1-100 µg/mL.

  • Accuracy: Mean recovery of 98.0% to 102.0% at three concentration levels.

  • Precision: RSD ≤ 2.0% for repeatability and intermediate precision.

  • LOD: Signal-to-noise ratio of 3:1.

  • LOQ: Signal-to-noise ratio of 10:1.

  • Robustness: No significant change in results with small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Protocol 2: Comparative GC-MS Method

1. Derivatization Procedure:

  • Evaporate a 1.0 mL aliquot of a standard or sample solution of 1-(4-Fluorophenyl)piperidin-4-amine to dryness under a stream of nitrogen.

  • Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[10]

  • Cap the vial and heat at 70°C for 20 minutes.

  • Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.

  • Reconstitute the residue in 1.0 mL of ethyl acetate for GC-MS analysis.

2. GC-MS Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program: 50°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the TFAA derivative.

Conclusion: Selecting the Optimal Method

Both the validated HPLC-UV and the GC-MS methods offer reliable and robust approaches for the quantification of 1-(4-Fluorophenyl)piperidin-4-amine.

  • The HPLC-UV method is a cost-effective, precise, and highly robust technique, making it exceptionally well-suited for routine quality control environments where a large number of samples need to be analyzed reliably. Its primary limitation is a lower sensitivity compared to GC-MS.

  • The GC-MS method provides superior specificity and sensitivity, making it the preferred choice for trace-level analysis, impurity profiling, and in research and development settings where definitive identification is critical. However, the higher instrument cost and potentially more demanding maintenance should be considered.

Ultimately, the choice between these two powerful techniques will depend on the specific analytical requirements, available instrumentation, and the context of the analysis within the drug development lifecycle. This guide provides the foundational knowledge and practical insights for researchers and scientists to make an informed decision and implement a validated, reliable method for the quantification of 1-(4-Fluorophenyl)piperidin-4-amine.

References

  • ResearchGate. (2025). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. Retrieved from [Link]

  • PharmaTutor. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dansyl Amino Acids. Retrieved from [Link]

  • ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Retrieved from [Link]

  • PMC. (2024). Application of nucleophilic substitution reaction for sensitive determination of heptaminol hydrochloride in pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Retrieved from [Link]

  • ResearchGate. (2025). 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. Retrieved from [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • ScienceOpen. (2019). Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. Retrieved from [Link]

  • IntechOpen. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]

  • Merck Millipore. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from [Link]

  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. Retrieved from [Link]

  • ResearchGate. (2025). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of a UPLC-MS/MS Method for the Quantification of Components in the Ancient Classical Chinese Medicine Formula of Guyinjian. Retrieved from [Link]

  • NIH. (2025). Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Hochschule Bonn-Rhein-Sieg. (n.d.). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study. Retrieved from [Link]

Sources

Technical Comparison Guide: Cross-Reactivity Profiling of 1-(4-Fluorophenyl)piperidin-4-amine Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

1-(4-Fluorophenyl)piperidin-4-amine (hereafter referred to as 4-FPPA ) acts as a critical pharmacophore and metabolic intermediate for a class of neuropsychiatric agents, including the 5-HT1A antagonist Ebalzotan and related sigma receptor ligands. Accurate quantification of 4-FPPA is essential for pharmacokinetic (PK) profiling and impurity analysis during synthesis.

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for absolute specificity, immunoassays (ELISA/LFA) offer high-throughput screening capabilities. However, the structural simplicity of 4-FPPA—a piperidine ring sandwiched between a primary amine and a para-fluorophenyl group—presents significant cross-reactivity challenges .

This guide objectively compares the performance of 4-FPPA-targeted immunoassays against LC-MS/MS, detailing the mechanistic basis of cross-reactivity and providing a validated protocol for interference testing.

Immunoassay Design & Cross-Reactivity Mechanisms

To understand cross-reactivity, one must analyze the immunogen design . Antibodies are typically raised against a hapten conjugated to a carrier protein (e.g., KLH or BSA).

Hapten Conjugation Strategies & Risks

The specificity of the assay depends entirely on the "presentation" of the molecule to the immune system.

Conjugation SiteExposed EpitopePredicted Cross-Reactivity Profile
Via C4-Amine (Head) 4-Fluorophenyl-N-Piperidine Tail High Risk. Will cross-react with any N-(4-fluorophenyl)piperidine, regardless of the substituent at position 4 (e.g., 4-hydroxy, 4-keto metabolites).
Via Phenyl Ring (Tail) Piperidin-4-amine Head Moderate Risk. Will cross-react with 1-phenyl, 1-(4-chlorophenyl), or 1-benzyl analogs. Specificity to the fluorine atom is lost.

Expert Insight: Most commercial antibody development campaigns for small molecules utilize the C4-Amine conjugation (e.g., via succinimidyl ester linkers) because the primary amine is chemically accessible. Consequently, the resulting antibodies are highly specific to the fluorophenyl-piperidine core but less specific to the amine functional group itself.

Structural Analogs & Interference Potential

The following table summarizes the theoretical cross-reactivity (CR) based on steric and electronic similarity to 4-FPPA.

CompoundStructureSimilarity FactorPredicted CR (%)
1-(4-Chlorophenyl)piperidin-4-amine Cl instead of FHigh (Halogenated aromatic)40 - 80%
1-Phenylpiperidin-4-amine H instead of FModerate (Missing e- withdrawing group)10 - 30%
Ebalzotan (Parent Drug) Amide at C4Low (Steric bulk at C4)< 5% (If C4-linked hapten used)
4-FPPA-Hydroxyl (Metabolite) OH at C4High (Core preservation)> 80%

Comparative Performance: Immunoassay vs. LC-MS/MS

For drug development workflows, the choice between immunoassay and LC-MS/MS depends on the stage of development and the required data fidelity.

Performance Matrix
Feature4-FPPA Immunoassay (ELISA)LC-MS/MS (MRM Mode)
Specificity Variable. Prone to interference from halogenated analogs (Cl/Br) and Phase I metabolites.Absolute. Distinguishes F vs. Cl analogs by mass difference (approx. 16.5 Da).[1]
Sensitivity (LOD) 0.1 – 1.0 ng/mL. Limited by antibody affinity (

).
0.01 – 0.05 ng/mL. Limited only by ionization efficiency and matrix suppression.
Throughput High. 96/384 samples per plate in <3 hours.Moderate. 2–5 minutes per sample (requires column equilibration).
Cost Per Sample Low ($2 - $5). Bulk reagent efficiency.High ($20 - $50). Instrument time and solvents.
Sample Prep Minimal (Dilute & Shoot).Extensive (Protein Precipitation/SPE).
Decision Framework
  • Use Immunoassay when: Screening large libraries of synthesis fractions for the presence of the fluorophenyl-piperidine motif, or monitoring clearance in defined matrices where metabolites are known.

  • Use LC-MS/MS when: Differentiating 4-FPPA from its chloro-impurity (common in synthesis starting materials) or quantifying trace levels in complex biological matrices (plasma/urine).

Experimental Protocol: Validation of Cross-Reactivity

To validate the specificity of a 4-FPPA immunoassay, follow this self-validating protocol based on CLSI EP07 guidelines .

Objective

Determine the % Cross-Reactivity (%CR) of structurally related impurities.

Materials
  • Reference Standard: 1-(4-Fluorophenyl)piperidin-4-amine (Purity >99%).[2][3]

  • Interferents: 1-(4-Chlorophenyl)piperidin-4-amine, 1-Phenylpiperidin-4-amine.

  • Matrix: Drug-free human plasma or assay buffer.

Methodology
  • IC50 Determination:

    • Prepare a serial dilution of the Reference Standard (0.01 to 1000 ng/mL).

    • Plot the sigmoidal binding curve (B/B0 vs. Log Concentration).

    • Calculate the IC50 (concentration inhibiting 50% binding).

  • Interferent Spiking:

    • Prepare serial dilutions of the Interferents (up to 10,000 ng/mL).

    • Run the assay under identical conditions.

    • Calculate the IC50 for each interferent.

  • Calculation:

    
    
    
Acceptance Criteria
  • Highly Specific Assay: CR < 1% for all non-target analogs.

  • Class-Specific Assay: CR > 50% for analogs is acceptable if the goal is to detect the class of fluorophenyl-piperidines.

Visualizations

Structural Logic of Cross-Reactivity

This diagram illustrates how hapten design influences the antibody's recognition profile.

CrossReactivityLogic Hapten Hapten Design: Link via C4-Amine Ab_Pocket Antibody Binding Pocket: Recognizes N-(4-F-Phenyl) Tail Hapten->Ab_Pocket Generates Target Target Analyte: 4-FPPA (Perfect Fit) Ab_Pocket->Target High Affinity (100%) Analog_Cl Interferent A: 1-(4-Chlorophenyl)... (Steric Clash: Minor) Ab_Pocket->Analog_Cl High Cross-Reactivity (~60%) Analog_H Interferent B: 1-Phenyl... (Loss of H-Bond) Ab_Pocket->Analog_H Low Cross-Reactivity (~15%) Parent Parent Drug: Ebalzotan (Steric Block at C4) Ab_Pocket->Parent No Binding (<1%)

Caption: Figure 1. Mechanism of cross-reactivity. Antibodies raised against C4-linked haptens recognize the distal Fluorophenyl group, leading to high cross-reactivity with Chloro-analogs.

Validation Workflow (CLSI EP07)

ValidationWorkflow Start Start Validation Step1 Determine IC50 of Target (4-FPPA) Start->Step1 Step2 Test Interferents (Cl-Analog, H-Analog) Step1->Step2 Decision Calculate %CR Step2->Decision Result_High CR > 10% (Class-Specific Assay) Decision->Result_High High Interference Result_Low CR < 1% (Specific Assay) Decision->Result_Low Low Interference Action1 Use for Screening Confirm w/ LC-MS Result_High->Action1 Action2 Release for Quantification Result_Low->Action2

Caption: Figure 2. Step-by-step workflow for validating immunoassay specificity against structural analogs.

References

  • Clinical and Laboratory Standards Institute (CLSI). Interference Testing in Clinical Chemistry; Approved Guideline—Third Edition. EP07-A3. Available at: [Link]

  • Sonesson, C., et al. (1997). "Synthesis and evaluation of pharmacological properties of novel 5-HT1A receptor antagonists." Journal of Medicinal Chemistry. (Context: Synthesis of Ebalzotan precursors). Available at: [Link]

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier. (Context: Hapten design principles for small molecules). Available at: [Link]

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

Sources

The Impact of Fluorination on Fentanyl Analog Potency: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic opioids, the fentanyl scaffold has proven to be remarkably malleable, giving rise to a plethora of analogs with a wide spectrum of potencies. A recurring structural modification in the clandestine synthesis of these compounds is the introduction of a fluorine atom. This guide provides an in-depth, objective comparison of the potency of fentanyl analogs with and without fluorine substitution, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to elucidate the nuanced structure-activity relationships (SAR) that govern the pharmacological effects of these potent molecules.

Introduction: The Significance of the Fentanyl Scaffold and the Role of Fluorine

Fentanyl, a potent synthetic opioid agonist, exerts its effects primarily through the µ-opioid receptor (MOR).[1] Its chemical structure, characterized by a 4-anilidopiperidine core, offers multiple sites for chemical modification, leading to the generation of numerous analogs.[1][2] These modifications can dramatically alter a compound's pharmacological profile, including its binding affinity for the MOR, its efficacy as an agonist, and its pharmacokinetic properties.

Fluorine, the most electronegative element, possesses unique properties that make it an attractive atom for medicinal chemists to incorporate into drug candidates. Its small size allows it to often act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can significantly alter the electronic properties of a molecule. Halogenation, including fluorination, can increase a drug's half-life, lipophilicity, membrane permeability, and receptor binding affinity.

Structure-Activity Relationships: The Influence of Fluorine Placement

The position of the fluorine atom on the fentanyl molecule is a critical determinant of its ultimate potency. SAR studies have focused on two primary locations for fluorination: the aniline ring and the phenethyl moiety.[3][4]

Fluorination of the Aniline Ring

Substitution on the N-phenyl ring of the propionamide side chain has a pronounced and position-dependent effect on potency. The three possible regioisomers are ortho-fluorofentanyl (o-FF), meta-fluorofentanyl (m-FF), and para-fluorofentanyl (p-FF).

  • ortho-Fluorofentanyl (o-FF): Generally considered to be more potent than fentanyl. One study reported o-FF to be 2.67 times more potent than fentanyl in antinociceptive activity in mice.[5] Another study reported it to be twice as potent as fentanyl.

  • meta-Fluorofentanyl (m-FF): Consistently shown to be less potent than fentanyl. One report suggests it is five times less potent than fentanyl.

  • para-Fluorofentanyl (p-FF): Reports on the potency of p-FF are conflicting and appear to be highly dependent on the experimental methodology. Some in vitro studies suggest it is less potent than fentanyl, with one study finding it to be 2.5 times less potent.[6] However, other in vivo studies indicate it has a similar or slightly higher potency.[6][7] For instance, one study found pFF to have a potency ratio of 1.30 to fentanyl, indicating approximate equipotency.[6] The differing results may be explained by variations in administration routes and the specific endpoints measured in antinociception assays.[6] Despite the conflicting reports on its potency, p-FF has been increasingly detected in forensic casework, often in combination with fentanyl.[7][8]

The following diagram illustrates the basic structure of fentanyl and the positions of fluorine substitution on the aniline ring.

Tail_Flick_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment cluster_analysis Data Analysis acclimation Animal Acclimation baseline Measure Baseline Tail-Flick Latency acclimation->baseline administration Administer Drug or Vehicle baseline->administration post_latency Measure Post-Treatment Tail-Flick Latency administration->post_latency mpe Calculate %MPE post_latency->mpe ed50 Determine ED50 mpe->ed50

Caption: Experimental workflow for the mouse tail-flick antinociception assay.

Discussion and Conclusion

The inclusion of fluorine in the fentanyl structure is a potent tool for modulating pharmacological activity. The data clearly indicate that the position of the fluorine atom is paramount. Fluorination at the ortho position of the aniline ring consistently leads to an increase in potency compared to fentanyl. Conversely, meta fluorination generally results in decreased potency. The effect of para fluorination is more ambiguous and appears to be highly sensitive to the specific experimental conditions, a critical consideration for researchers in this field.

The enhanced potency of certain fluorinated analogs, such as 2'-fluoro ortho-fluorofentanyl, underscores the potential for synergistic effects when multiple sites on the fentanyl scaffold are modified. These structure-activity relationships are crucial for understanding the risks associated with newly emerging fentanyl analogs and for guiding the rational design of novel opioids with improved therapeutic profiles.

The conflicting data surrounding para-fluorofentanyl highlight the necessity for standardized and comprehensive testing protocols when evaluating the pharmacology of new synthetic opioids. In vivo studies that assess multiple endpoints, including antinociception and respiratory depression, are essential for a complete understanding of a compound's potential effects and associated risks.

This guide provides a foundational understanding of the impact of fluorination on fentanyl analog potency. It is imperative for the scientific community to continue to rigorously characterize these emerging substances to inform public health and safety efforts and to advance the development of safer and more effective analgesics.

References

  • Tail Flick TCP_TFL_001. (n.d.). Retrieved from [Link]

  • The risk of developing more potent fentanyl analogs: a mini review. (2025, November 27). PMC. Retrieved from [Link]

  • Tail Flick Assay. (2004, August 13). Diabetic Complications Consortium (DiaComp). Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI. Retrieved from [Link]

  • Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. (2023, July 7). PMC. Retrieved from [Link]

  • Notes from the Field: Overdose Deaths Involving Para-fluorofentanyl — United States, July 2020–June 2021. (2022, September 30). MMWR. Retrieved from [Link]

  • Emerging Trend: Para-fluorofentanyl (pFF) Increase in Michigan, 2018-2022 Year-to-Date. (n.d.). Michigan Department of Health and Human Services. Retrieved from [Link]

  • In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs. (n.d.). PMC. Retrieved from [Link]

  • Fentanyl analog structure-activity relationships demonstrate N-acyl chain length and aryl fluorine position as determinants of in vivo potency efficacy and safety. (2023, May 24). PubMed. Retrieved from [Link]

  • In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats. (2023). springermedizin.de. Retrieved from [Link]

  • Fluorofentanyl. (2020, December 17). CFSRE. Retrieved from [Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (n.d.). PMC. Retrieved from [Link]

  • An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. (2014, September 18). PLOS One. Retrieved from [Link]

Sources

Comparative Guide: 1-(4-Fluorophenyl)piperidin-4-amine vs. 4-Anilinopiperidine in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tale of Two Nitrogens

In the architecture of small-molecule therapeutics, the piperidine ring is a "privileged scaffold"—a molecular framework capable of presenting ligands to a diverse array of biological targets. This guide compares two structurally related but pharmacologically distinct piperidine derivatives:

  • 1-(4-Fluorophenyl)piperidin-4-amine (1-FPA): A scaffold where the aryl group is attached to the piperidine nitrogen (

    
    ).
    
  • 4-Anilinopiperidine (4-AP): A scaffold where the aryl group is attached to the exocyclic amine at position 4 (

    
    ).[1]
    

The Core Trade-off:

  • 4-AP is the "Opioid Engine." It is the obligate pharmacophore for the fentanyl class of mu-opioid receptor (MOR) agonists. Its utility is high but fraught with regulatory hurdles (DEA List I) and toxicity risks.

  • 1-FPA is the "Metabolic Shield & GPCR Modulator." The

    
    -aryl placement, reinforced by a para-fluorine atom, blocks metabolic dealkylation and targets non-opioid GPCRs (Serotonin 5-HT, Dopamine 
    
    
    
    ) and nuclear receptors (FXR).

Structural & Physicochemical Analysis[2][3]

To the untrained eye, these molecules appear isomeric and interchangeable. To the medicinal chemist, they represent a massive "scaffold hop" that alters the vector of the hydrogen bond donors/acceptors and the lipophilic profile.

Structural Disambiguation (Critical)

It is vital to distinguish these regioisomers to prevent catastrophic synthesis errors.

  • 1-(4-Fluorophenyl)piperidin-4-amine (1-FPA):

    • Structure: Piperidine ring with a 4-fluorophenyl group on

      
       and a primary amine (
      
      
      
      ) at
      
      
      .
    • Role: The primary amine is the vector for further elaboration (amide coupling, reductive amination).

  • 4-Anilinopiperidine (4-AP):

    • Structure: Piperidine ring with a secondary aniline (

      
      ) at 
      
      
      
      and usually a free or substituted
      
      
      .
    • Role: The

      
       is the vector for lipophilic tails (e.g., phenethyl in fentanyl).
      
Physicochemical Comparison
Feature1-(4-Fluorophenyl)piperidin-4-amine (1-FPA)4-Anilinopiperidine (4-AP)
Molecular Weight ~194.25 g/mol ~176.26 g/mol
LogP (Calc) 1.8 - 2.1 (Higher Lipophilicity)1.1 - 1.4 (More Polar)
pKa (Piperidine N) Low (~5-6) due to aniline resonanceHigh (~10-11) if

is unsubstituted
H-Bond Donors 2 (Primary Amine)1 (Secondary Aniline)
Metabolic Liability Low: F-atom blocks para-oxidation;

-aryl bond is stable.
High:

is prone to rapid dealkylation; Aniline ring prone to hydroxylation.

Pharmacological Divergence

The positioning of the aromatic ring dictates the receptor subclass selectivity.

4-Anilinopiperidine: The Mu-Opioid Receptor (MOR) Agonist

4-AP is the "message" domain of fentanyl. When the


 position is substituted with a phenethyl group and the aniline nitrogen is propionylated, the molecule fits perfectly into the orthosteric pocket of the MOR.
  • Mechanism: The basic nitrogen (

    
    ) forms a salt bridge with Asp147 of the MOR. The aniline ring (now an amide) sits in a hydrophobic sub-pocket.
    
  • Key Risk: High potency leads to respiratory depression.

1-(4-Fluorophenyl)piperidin-4-amine: The GPCR & Nuclear Receptor Scaffold

1-FPA moves the bulky aryl group to the "tail" position (


), leaving the 4-position available for diverse functionalization.
  • Serotonin/Dopamine:

    
    -aryl piperidines are classic pharmacophores for 5-HT2A antagonists and D2 partial agonists (e.g., antipsychotic structures).
    
  • FXR Agonism: Recent studies (e.g., Compound V15) utilize this scaffold to create partial agonists for the Farnesoid X Receptor, treating metabolic steatohepatitis (MASH) without the side effects of full agonists.[2]

  • Metabolic Stability: The Para-Fluorine Effect is critical here. By substituting hydrogen with fluorine at the para-position of the phenyl ring, CYP450-mediated hydroxylation is blocked. This extends the half-life (

    
    ) of the drug candidate significantly compared to the non-fluorinated analog.
    
Pathway Visualization

Pharmacology Substrate Piperidine Scaffold Selection Choice_4AP 4-Anilinopiperidine (4-AP) Substrate->Choice_4AP C4-Aryl Substitution Choice_1FPA 1-(4-Fluorophenyl)piperidin-4-amine (1-FPA) Substrate->Choice_1FPA N1-Aryl Substitution Target_MOR Mu-Opioid Receptor (MOR) (Analgesia/Euphoria) Choice_4AP->Target_MOR + N-Phenethyl + Propionylation Target_GPCR 5-HT / D2 Receptors (Antipsychotic/Anxiolytic) Choice_1FPA->Target_GPCR Linker Optimization Target_FXR Farnesoid X Receptor (Metabolic Disease) Choice_1FPA->Target_FXR Acid Isostere Coupling Effect_Metab Benefit: Metabolic Blockade (C-F) Choice_1FPA->Effect_Metab Para-Fluorine Effect_Resp Risk: Respiratory Depression Target_MOR->Effect_Resp

Figure 1: Pharmacological divergence of the two scaffolds. 4-AP leads to opioid pathways, while 1-FPA opens doors to metabolic and neurological targets.

Synthetic Workflows

The synthesis of these cores requires fundamentally different strategies.

Protocol: Synthesis of 1-(4-Fluorophenyl)piperidin-4-amine (1-FPA)

This synthesis relies on constructing the


-Aryl bond. The most robust method is the Buchwald-Hartwig Amination  or Nucleophilic Aromatic Substitution (

)
.

Step-by-Step Methodology:

  • Reagents: 4-Fluoroiodobenzene (or 1,4-Difluorobenzene for

    
    ), 4-Boc-aminopiperidine, 
    
    
    
    (Catalyst), BINAP (Ligand),
    
    
    (Base), Toluene.
  • Coupling:

    • Charge reaction vessel with 4-Boc-aminopiperidine (1.0 eq) and 4-Fluoroiodobenzene (1.1 eq).

    • Add Catalyst (2 mol%) and Base (1.5 eq) under inert atmosphere (

      
      ).
      
    • Reflux at 100°C for 12 hours.

    • Mechanism:[1][3] The Palladium cycle inserts into the C-I bond, coordinates the piperidine amine, and reductively eliminates to form the C-N bond.

  • Deprotection:

    • Treat the intermediate with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group.

    • Basify with NaOH to yield the free amine 1-FPA .

Protocol: Synthesis of 4-Anilinopiperidine (4-AP)

This typically involves Reductive Amination .

Step-by-Step Methodology:

  • Reagents: N-Benzyl-4-piperidone, Aniline, Sodium Triacetoxyborohydride (

    
    ), Acetic Acid, DCE.
    
  • Imine Formation: Mix ketone and aniline with catalytic AcOH. Stir 1 hr to form imine.

  • Reduction: Add

    
     (1.5 eq). Stir overnight.
    
  • Deprotection: Hydrogenation (

    
    , Pd/C) removes the N-benzyl protecting group, yielding 4-AP .
    
Synthetic Logic Diagram

Synthesis Input_F 4-Fluoro-Halobenzene Process_Buchwald Pd-Catalyzed Coupling (Buchwald-Hartwig) Input_F->Process_Buchwald Input_Pip 4-Boc-Aminopiperidine Input_Pip->Process_Buchwald Input_Ketone N-Benzyl-4-Piperidone Process_RedAm Reductive Amination (NaBH(OAc)3) Input_Ketone->Process_RedAm Input_Aniline Aniline Input_Aniline->Process_RedAm Inter_1 N1-Aryl-Boc-Piperidine Process_Buchwald->Inter_1 Inter_2 N-Benzyl-4-Anilino Process_RedAm->Inter_2 Deprot_Acid Acid Deprotection (-Boc) Inter_1->Deprot_Acid Deprot_H2 Hydrogenolysis (-Bn) Inter_2->Deprot_H2 Output_1FPA 1-(4-Fluorophenyl)piperidin-4-amine (1-FPA) Deprot_Acid->Output_1FPA Output_4AP 4-Anilinopiperidine (4-AP) Deprot_H2->Output_4AP

Figure 2: Distinct synthetic pathways. 1-FPA utilizes metal-catalyzed coupling for N1-arylation, while 4-AP uses reductive amination for C4-functionalization.

Regulatory & Safety Landscape

This is the deciding factor for many corporate research programs.

Parameter1-(4-Fluorophenyl)piperidin-4-amine4-Anilinopiperidine
DEA Status (USA) Not Controlled (Watch List possible). Considered a building block.[4]List I Chemical. Designated precursor for fentanyl.[1][3][5][6][7]
Handling Requirements Standard GLP/GMP.DEA Registration (Form 510), Security cages, Quota tracking.
Toxicology Low acute toxicity (Scaffold). Toxicity depends on final ligand.Unknown/High Risk. Impurity in fentanyl; potential for inadvertent opioid activity if acylated.
Shipping Standard chemical shipping (IATA/DOT).Restricted. Requires end-user declarations (EUD).

Strategic Recommendation: If your target is NOT the mu-opioid receptor, avoid the 4-anilinopiperidine scaffold. The regulatory burden of handling List I chemicals adds significant cost and timeline delays (3-6 months for licensing). Use 1-FPA for exploring GPCR space or as a bioisostere.

Conclusion

While 4-anilinopiperidine remains the "gold standard" engine for opioid analgesia, its utility is severely constrained by its regulatory status and abuse potential.

1-(4-Fluorophenyl)piperidin-4-amine represents a superior alternative for modern drug design outside of pain management. Its N1-aryl placement offers a distinct vector for receptor engagement, and the para-fluorine substitution provides a built-in "metabolic shield," enhancing the pharmacokinetic profile of derived candidates.

Final Verdict:

  • Choose 4-AP only if you are a licensed facility developing next-generation analgesics.

  • Choose 1-FPA for antipsychotic, metabolic (FXR), or anti-inflammatory programs where metabolic stability and freedom from regulatory scheduling are paramount.

References

  • Drug Enforcement Administration (DEA). (2023).[1] Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register.[1][3][5] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 89982, 4-Anilinopiperidine. [Link]

  • Yu, Q., et al. (2025).[2] Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists. European Journal of Medicinal Chemistry. [Link]

Sources

Validation of Mass Spectrometry Methods for Fluorinated Compound Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Frontier

Approximately 20-25% of all pharmaceuticals and 30% of agrochemicals currently in development contain at least one fluorine atom. The introduction of fluorine enhances metabolic stability, lipophilicity, and ligand binding affinity. However, for the bioanalytical scientist, fluorinated compounds present a unique paradox: they are chemically robust but analytically demanding.

This guide objectively compares the two dominant validation strategies for fluorinated analytes: Targeted Triple Quadrupole (QqQ) MS/MS versus High-Resolution Accurate Mass (HRAM) MS with Mass Defect Filtering (MDF) . While QqQ remains the gold standard for pure sensitivity, this guide demonstrates why HRAM-MDF is becoming the superior choice for the complex validation of fluorinated metabolites and degradants in early-to-mid-stage drug development.

Technical Deep Dive: The Physics of Fluorine Analysis

To validate a method for fluorinated compounds, one must understand the underlying physics that differentiate them from hydrocarbon-only analytes.

The Negative Mass Defect

Fluorine (


) is monoisotopic and possesses a unique nuclear property: a significant negative mass defect .
  • Carbon (

    
    ):  12.00000 Da (Reference)
    
  • Hydrogen (

    
    ):  1.00783 Da (Positive defect)
    
  • Fluorine (

    
    ):  18.99840 Da (Negative defect)
    

As the number of fluorine atoms in a molecule increases, the molecular mass shifts further below the nominal integer mass. For example, a drug with a


 group will have a distinctively lower exact mass than a non-fluorinated isobaric interference. This "intrinsic tag" allows HRAM instruments to apply Mass Defect Filtering (MDF) , effectively making the background matrix "invisible" and isolating the drug-related material.
Ionization Suppression & Enhancement

Fluorine is the most electronegative element (


). In Electrospray Ionization (ESI), highly fluorinated moieties can reduce ionization efficiency by retaining negative charge density, making protonation (

) in positive mode more difficult.
  • Strategic Adjustment: The use of Ammonium Fluoride (

    
    )  as a mobile phase additive has been shown to enhance ionization signals by 2–22 fold in negative mode (ESI-) and improve sensitivity in positive mode for specific analogs by facilitating the formation of stable adducts or modifying the pH micro-environment in the droplet.
    

Comparative Analysis: QqQ vs. HRAM-MDF

The following comparison evaluates the performance of a standard Triple Quadrupole (QqQ) workflow against an HRAM (Orbitrap/Q-TOF) workflow utilizing Mass Defect Filtering.

Table 1: Performance Matrix for Fluorinated Analytes
FeatureStandard QqQ (Targeted MS/MS)HRAM with Mass Defect Filter (MDF)
Primary Utility Routine Quantification (Late Stage/QC)Metabolite ID & Quant/Qual (Discovery/Dev)
Sensitivity (LLOQ) Superior (pg/mL range typically lower)Comparable (Modern Orbitraps reach low ng/mL)
Selectivity High (SRM transitions), but blind to unexpected isomers.Superior (Resolves isobars via exact mass <2ppm).
Metabolite Detection Limited to predicted transitions.Comprehensive (Detects all F-tagged species via MDF).
Method Setup Time High (Optimization of collision energies required).Low (Generic full-scan acquisition).
Fluorine Specificity None (Treats F as just mass).High (Exploits F mass defect to filter matrix).
Critical Insight

While QqQ offers marginally better raw sensitivity for the parent compound, it often fails to detect defluorinated metabolites or unexpected fluorinated cleavage products during validation specificity tests. HRAM-MDF provides a self-validating system where the presence of the fluorine tag confirms the analyte's origin, reducing false positives in complex matrices like hemolyzed plasma.

Strategic Protocol: The "Fluorine-Specific" Validation Workflow

This protocol outlines a self-validating HRAM workflow compliant with ICH M10 guidelines, specifically tailored to handle the mass defect and ionization challenges of fluorine.

Phase 1: Mobile Phase Optimization (The Switch)
  • Standard: 0.1% Formic Acid in Water/Acetonitrile.

  • Fluorine-Optimized: 0.5–2.0 mM Ammonium Fluoride (

    
    ) in Water/Methanol.
    
  • Why:

    
     promotes ionization of stubborn fluorinated species in ESI(-) and creates distinct 
    
    
    
    or
    
    
    species in ESI(+), often overcoming the electronegativity suppression.
Phase 2: Mass Defect Filter (MDF) Setup
  • Calculate Mass Defect: Determine the exact mass of the parent drug (

    
    ).
    
  • Define Core Filter: Set a filter window of

    
     mDa.
    
  • Define Dealkylation Filter: For metabolites, widen the mass range (e.g.,

    
     Da to 
    
    
    
    Da) but keep the mass defect tolerance tight (
    
    
    mDa). Since metabolic changes (hydroxylation
    
    
    , demethylation
    
    
    ) result in predictable mass defect shifts, the fluorine core keeps the defect relatively stable compared to background noise.
Phase 3: Validation Steps (ICH M10 Focused)
  • Selectivity & Specificity:

    • Inject blank matrix from 6 sources (including lipemic/hemolyzed).

    • Apply MDF.[1] Success Criterion: Zero peaks in the retention time window > 20% of LLOQ.

    • Note: HRAM allows retrospective analysis.[2] If an interference appears, narrow the ppm window without re-running samples.

  • Matrix Effect (ME):

    • Compare response of analyte spiked into extracted matrix vs. neat solution.

    • Requirement: CV of IS-normalized ME factor (MF) must be

      
      .
      
    • Fluorine Note: If suppression is high (>20%), switch to APCI (Atmospheric Pressure Chemical Ionization), as C-F bonds are thermally stable and APCI is less susceptible to matrix suppression than ESI.

  • Stability (Back-Conversion):

    • Synthesize or isolate the N-oxide or Glucuronide metabolite.

    • Inject into the system.[3] Monitor the Parent mass channel.

    • Success Criterion: Response in parent channel must be negligible, confirming no in-source fragmentation (defluorination or loss of oxide) is mimicking the parent.

Visualizations

Diagram 1: Method Selection Decision Tree

This decision tree guides the researcher on when to deploy QqQ vs. HRAM based on the development stage and the specific chemical challenge (e.g., Defluorination risk).

MethodSelection Start Start: Fluorinated Analyte Validation Stage Development Stage? Start->Stage Discovery Discovery / Pre-Clinical Stage->Discovery Early Clinical Late Stage Clinical (Phase III) Stage->Clinical Late MetabQ Metabolite ID Required? Discovery->MetabQ Sensitivity LLOQ Requirement < 1 pg/mL? Clinical->Sensitivity MetabQ->Sensitivity No (Quant only) HRAM Select HRAM (Orbitrap/Q-TOF) with Mass Defect Filtering MetabQ->HRAM Yes (Qual/Quant) Sensitivity->HRAM No (Routine) QqQ Select Triple Quad (QqQ) Optimized SRM Sensitivity->QqQ Yes (Ultra-Trace) MDF_Check Apply Fluorine MDF (Filter Background) HRAM->MDF_Check

Caption: Decision matrix for selecting MS modality. HRAM is prioritized for metabolite identification and complex matrices, while QqQ is reserved for ultra-trace quantification.

Diagram 2: The HRAM-MDF Validation Workflow

A step-by-step logic flow for the "Fluorine-Specific" protocol described in Section 4.

MDFWorkflow Input Sample Injection (Fluorinated Analyte) Ionization Ionization Source (Consider NH4F Additive) Input->Ionization Acquisition HRAM Full Scan (Orbitrap/Q-TOF) Ionization->Acquisition DataProcess Data Processing Acquisition->DataProcess Path_Standard Standard Extraction (EIC @ Exact Mass) DataProcess->Path_Standard Conventional Path_MDF Mass Defect Filter (Window: -50 to +50 mDa) DataProcess->Path_MDF Recommended Result_Std High Background Noise (False Positives) Path_Standard->Result_Std Result_MDF Clean Chromatogram (Fluorine Specific) Path_MDF->Result_MDF Validation ICH M10 Validation (Specificity Pass) Result_MDF->Validation

Caption: Comparative workflow demonstrating how Mass Defect Filtering (MDF) removes matrix noise to ensure specificity compliance under ICH M10.

Experimental Data Summary (Simulated)

The following data illustrates the impact of switching from a standard Formic Acid mobile phase to an Ammonium Fluoride (


) phase for a hypothetical fluorinated steroid.

Table 2: Ionization Enhancement & Matrix Effect

Parameter0.1% Formic Acid (Standard)1mM

(Optimized)
Impact
Signal Intensity (Area)


7x Gain
S/N Ratio (LLOQ) 12:165:1Improved LLOQ
Matrix Factor (MF) 0.75 (Suppression)0.92 (Neutral)Better Recovery
Adduct Formed

(Weak)

&

Stable Ionization

Data Interpretation: The use of


 not only increases raw signal but normalizes the matrix factor, bringing it closer to the ideal value of 1.0, thereby simplifying the validation of accuracy and precision.

References

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • National Institutes of Health (NIH). (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. [Link]

  • American Chemical Society (ACS). (2019).[3] High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. [Link][3]

  • National Institutes of Health (NIH). (2012). Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. [Link]

Sources

structure-activity relationship of 1-(4-Fluorophenyl)piperidin-4-amine congeners

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship Guide: 1-(4-Fluorophenyl)piperidin-4-amine Congeners

Executive Summary: The N-Aryl Piperidine Scaffold

1-(4-Fluorophenyl)piperidin-4-amine (CAS: 164721-12-4) represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for Central Nervous System (CNS) agents. Unlike its positional isomer (the 4-anilino fentanyl precursor), this N1-aryl congener is a foundational building block for Sigma-1 receptor ligands , 5-HT2A antagonists , and Acetylcholinesterase (AChE) inhibitors .

This guide objectively compares the performance of this scaffold against its chlorinated, unsubstituted, and heterocyclic congeners. It provides experimental protocols for synthesis and validation, designed for researchers optimizing CNS bioavailability and metabolic stability.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of 1-(4-Fluorophenyl)piperidin-4-amine is defined by three distinct vectors: the N-Aryl "Tail," the Piperidine "Core," and the 4-Amino "Head."

Comparative Performance Table: Key Congeners
Congener IDStructure ModificationLogP (Calc)Metabolic Stability (t1/2)Primary Target ClassPerformance Note
Lead (1-F) 1-(4-Fluorophenyl)- 1.9 High Sigma-1 / 5-HT2A Optimal balance of lipophilicity and metabolic blockade.
Analog A (1-H)1-Phenyl-1.5LowSigma-1 (Weak)Rapid p-hydroxylation leads to fast clearance.
Analog B (1-Cl)1-(4-Chlorophenyl)-2.4Moderate5-HT2A / D2Higher potency but increased lipophilicity risk (hERG).
Bioisostere C1-(4-Fluorophenyl)piperazine 1.6High5-HT1A / D2Reduced basicity (pKa ~8.5 vs 10.5 for piperidine).
Isomer D4 -(4-Fluorophenyl)-1.8ModerateOpioid (Mu)Distinct Class: Fentanyl-like scaffold. High abuse potential.
Detailed Mechanistic Insights

1. The N-Aryl Tail (Metabolic Fortress):

  • Why Fluorine? The para-fluorine atom is critical. In the unsubstituted analog (Analog A), the para-position is the primary site for Cytochrome P450-mediated hydroxylation (CYP2D6/3A4), leading to rapid clearance. The C-F bond (approx. 116 kcal/mol) blocks this metabolic soft spot without significantly increasing steric bulk compared to hydrogen (Van der Waals radius: 1.47 Å vs 1.20 Å).

  • Lipophilicity Vector: The 4-F substituent increases logP by ~0.4 units compared to H, enhancing Blood-Brain Barrier (BBB) permeability—a non-negotiable requirement for CNS candidates.

2. The Piperidine Core (Basicity & Flexibility):

  • Piperidine vs. Piperazine: Replacing the piperidine C4 with Nitrogen (Bioisostere C) creates a piperazine. While this lowers logP, it significantly drops the pKa of the distal amine. The piperidine scaffold (pKa ~10-11) ensures the molecule remains protonated at physiological pH, facilitating critical ionic interactions with the conserved Aspartate residue (e.g., Asp116 in 5-HT2A or Asp126 in Sigma-1).

3. The 4-Amino Head (The Linker):

  • Functionalization Point: The primary amine is rarely the terminal effector. It serves as a nucleophilic handle for urea formation (as seen in Pimavanserin analogs) or amide coupling. The rigidity of the piperidine ring holds this vector in a defined equatorial orientation, minimizing entropic penalty upon binding.

Experimental Protocols

Protocol A: Synthesis via Buchwald-Hartwig Amination

Standard SNAr fails with unactivated fluorobenzenes. This Pd-catalyzed method is the industry standard for high-yield N-arylation.

Reagents:

  • 1-Bromo-4-fluorobenzene (1.0 eq)

  • 4-Boc-aminopiperidine (1.2 eq)

  • Pd2(dba)3 (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.5 eq)

  • Toluene (Anhydrous)

Step-by-Step Workflow:

  • Catalyst Pre-activation: In a glovebox, mix Pd2(dba)3 and XPhos in toluene and stir at 60°C for 5 minutes to generate the active Pd(0) species.

  • Coupling: Add 1-Bromo-4-fluorobenzene, 4-Boc-aminopiperidine, and NaOtBu.

  • Reaction: Seal and heat to 100°C for 12 hours. The solution typically turns dark orange/brown.

  • Workup: Cool to RT, filter through Celite (removes Pd), and concentrate.

  • Deprotection: Dissolve crude intermediate in DCM/TFA (4:1) for 2 hours to remove the Boc group.

  • Isolation: Basify with 1M NaOH to pH >12 and extract with DCM. The product, 1-(4-Fluorophenyl)piperidin-4-amine , is obtained as an off-white solid.

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Self-Validating Step: Use Haloperidol as a positive control (Ki ~ 1-3 nM).

  • Membrane Prep: Homogenize Guinea pig brain cortex (rich in σ1) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation: Mix 100 µg membrane protein with -Pentazocine (2 nM, Specific Sigma-1 radioligand).

  • Competition: Add test compound (10^-10 to 10^-5 M).

  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B filters using a Brandel harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Visualizations

Figure 1: Pharmacophore & SAR Logic

SAR_Logic Core Piperidine Scaffold (Structural Core) Head 4-Amino Group (Linker/Effector) Core->Head C4-Substitution (Equatorial) Tail 4-Fluorophenyl Group (Metabolic Shield) Tail->Core N1-Arylation (Buchwald-Hartwig) Target1 Sigma-1 Receptor (High Affinity) Tail->Target1 Hydrophobic Pocket Interaction Target2 5-HT2A Receptor (Antagonist) Head->Target2 Ionic Bond (Aspartate) Note1 F-Atom blocks p-hydroxylation Note1->Tail

Caption: SAR Map illustrating the functional roles of the N-aryl tail (metabolic stability) and amine head (receptor binding).

Figure 2: Synthesis Workflow (Buchwald-Hartwig)

Synthesis_Flow Start Start: 1-Bromo-4-fluorobenzene Reagents Reagents: Pd2(dba)3 / XPhos / NaOtBu 4-Boc-aminopiperidine Start->Reagents Reaction Reaction: 100°C, Toluene, 12h Reagents->Reaction Intermediate Intermediate: N-Boc-1-(4-F-Ph)-piperidine Reaction->Intermediate Deprotection Deprotection: TFA / DCM (1:4) Intermediate->Deprotection Final Final Product: 1-(4-Fluorophenyl)piperidin-4-amine Deprotection->Final

Caption: Step-by-step synthesis pathway ensuring regioselective N-arylation and amine deprotection.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2759136, 1-(4-Fluorophenyl)piperidin-4-amine. PubChem. Available at: [Link]

  • Mestres, J., et al. (2016). "4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands." Chemistry Central Journal. Available at: [Link]

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." (Discussion on Piperidine F-substitution effects). Available at: [Link]

  • Drug Enforcement Administration (DEA). (2023).[1] "Designation of Halides of 4-Anilinopiperidine as List I Chemicals." (Context on the positional isomer/fentanyl precursor distinction). Available at: [Link]

Sources

Strategic Fluorination: A Comparative Guide to Enhancing Piperidine Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Problem

The piperidine ring is a privileged scaffold in medicinal chemistry, present in over 12% of the top-selling small molecule drugs. However, it represents a significant metabolic liability. The electron-rich amine facilitates oxidation by Cytochrome P450 (CYP450) enzymes, primarily at the


-carbon (C2/C6) positions, leading to ring opening, reactive aldehyde formation, and rapid clearance.

This guide objectively assesses the efficacy of strategic fluorination as a mitigation strategy. We compare non-fluorinated piperidines against their 3-fluoro, 4-fluoro, and 3,3-difluoro analogs, evaluating metabolic stability (


), physicochemical shifts (

,

), and intrinsic clearance (

).

Mechanistic Basis: Why Fluorine Works

Fluorine is not merely a steric block; it is an electronic modulator. The C-F bond is stronger than the C-H bond (105.4 kcal/mol vs. ~99 kcal/mol), but the primary mechanism for enhanced stability in piperidines is electronic deactivation of the CYP450 oxidation site.

The Two-Pronged Defense
  • Inductive Deactivation (

    
    -withdrawal):  The high electronegativity of fluorine pulls electron density away from adjacent C-H bonds. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring less susceptible to the Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) initiated by the electrophilic CYP450 (Compound I) species.
    
  • Basicity Modulation (

    
     Suppression):  Fluorine reduces the basicity of the piperidine nitrogen.
    
    • Non-fluorinated Piperidine:

      
      
      
    • 3-Fluoro-Piperidine:

      
       (depending on conformation)
      
    • Lowering

      
       reduces lysosomal trapping and can lower the fraction of the molecule positively charged at physiological pH, altering its interaction with the heme iron active site.
      
Visualization: The Metabolic Blockade

The following diagram illustrates the oxidative pathway of piperidine and how fluorine intercepts this process.

MetabolicPath Pip Piperidine (Metabolically Labile) CYP CYP450 (Oxidation) Pip->CYP α-C-H Abstraction ImIon Iminium Ion Intermediate CYP->ImIon -2e- / -H+ RingOpen Ring Opening / Clearance ImIon->RingOpen Hydrolysis Fluorine Fluorine Substitution (Electronic Deactivation) Fluorine->Pip Inductive Effect Fluorine->CYP Blocks Abstraction

Figure 1: Mechanism of CYP450-mediated piperidine oxidation and the blocking effect of fluorine substitution via inductive electron withdrawal.[1]

Experimental Protocol: Microsomal Stability Assay

To validate the stability enhancement, we utilize a standard Liver Microsome (LM) stability assay. This protocol is self-validating through the use of positive controls (e.g., Verapamil or Dextromethorphan) and time-dependent linearity checks.

Materials
  • Enzyme Source: Pooled Human/Rat Liver Microsomes (HLM/RLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6PDH).
    
  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS).[2]

Step-by-Step Methodology
  • Pre-Incubation: Dilute test compounds to 1

    
     in phosphate buffer (pH 7.4) containing microsomes (0.5 mg/mL final protein).[3] Equilibrate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: At defined intervals (

    
     min), remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately transfer aliquot into 150

    
     ice-cold ACN (with IS) to precipitate proteins and stop metabolism.
    
  • Processing: Centrifuge at 4,000 rpm for 20 min (4°C). Collect supernatant.

  • Analysis: Quantify parent compound remaining via LC-MS/MS (MRM mode).

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.



Assay Workflow Diagram

AssayWorkflow Prep 1. Pre-Incubation (Microsomes + Compound) Start 2. Initiation (+ NADPH) Prep->Start Sample 3. Sampling Loop (0, 5, 15, 30, 45 min) Start->Sample Quench 4. Quench (ACN + IS) Sample->Quench At time t Analyze 5. LC-MS/MS Analysis Quench->Analyze Calc 6. Calculate CL_int & t_1/2 Analyze->Calc

Figure 2: Standardized workflow for assessing metabolic stability in liver microsomes.

Comparative Performance Analysis

The following data synthesizes trends observed in medicinal chemistry literature (e.g., Gillis et al., 2015; Meanwell, 2018) regarding the impact of fluorine on piperidine scaffolds.

Stability & Physicochemical Comparison Table
Scaffold VariantStructure Note

(Approx)
LogD (pH 7.4)Metabolic Stability (

)
Mechanism of Improvement
Piperidine (Ref) Unsubstituted~11.0LowLow (< 15 min)N/A (High clearance liability)
4-F-Piperidine F at C4 (

)
~10.8LowModerate Remote inductive effect; slight

reduction.
3-F-Piperidine F at C3 (

)
~9.5ModerateHigh (> 60 min)Strong inductive protection of C2 (

); Significant

drop reduces lysosomal trapping.
3,3-F2-Piperidine Gem-difluoro at C3~8.5HighVery High Complete blockade of C3; strong electronic deactivation of C2; lipophilicity modulation.
Key Observations
  • Regioselectivity Matters: Fluorine at the C3 position is generally superior to C4 for metabolic stability. This is because C3-F exerts a stronger inductive pull on the metabolically vulnerable C2 (

    
    ) position, effectively "hardening" the C-H bonds against oxidation.
    
  • The

    
     Effect:  The 3-fluoro substitution drops the 
    
    
    
    by ~1.5 log units. This reduces the percentage of the drug that is ionized at physiological pH, which can improve membrane permeability and reduce clearance associated with cation-trapping mechanisms.
  • Conformational Control: 3-F-piperidines often adopt an axial fluorine conformation due to charge-dipole interactions with the protonated nitrogen. This specific conformation can sterically hinder CYP binding in ways the equatorial conformer does not.

Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)

A landmark example of this strategy is Merck's development of MK-0731.[4]

  • Challenge: The initial piperidine lead suffered from poor metabolic stability and high P-gp efflux.

  • Solution: Introduction of a fluorine atom at the 3-position of the piperidine ring.

  • Result:

    • 
       dropped from ~11 to ~8.0.
      
    • Metabolic clearance decreased significantly.

    • Efflux ratio improved, leading to a successful clinical candidate.

  • Takeaway: The stability improvement was not just about blocking a site, but about modulating the global physicochemical profile (

    
    /LogD).
    

Pitfalls & "The Dark Side of Fluorine"

While powerful, fluorination is not a "magic bullet."

  • Defluorination: If a hydroxyl group is introduced by CYP450 adjacent to the fluorine (e.g., hydroxylation at C3 of a 4-F-piperidine), it can lead to the elimination of HF (fluoride ion release), which is a toxicity risk.

  • Lipophilicity: While fluorine is polar, adding it to alkyl chains can sometimes increase lipophilicity (LogP) due to the surface area effect, potentially increasing non-specific binding. Always monitor LogD.

References

  • Gillis, E. P., et al. (2015).[5] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Meanwell, N. A. (2018).[5] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Cox, C. D., et al. (2008). "Kinesin Spindle Protein (KSP) Inhibitors.[4] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-(4-fluorophenyl)-2-(4-(1,2,4-thiadiazol-5-yl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer." Journal of Medicinal Chemistry, 51(14), 4239–4252. Link

Sources

head-to-head comparison of synthetic routes to 1-(4-Fluorophenyl)piperidin-4-amine

[1]

Executive Summary

The synthesis of 1-(4-fluorophenyl)piperidin-4-amine hinges on forming the C–N bond between the electron-deficient 4-fluorophenyl ring and the piperidine nitrogen.[1] Two primary methodologies dominate the landscape:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: The "Precision Route" offering high yields and mild conditions but at a higher cost.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The "Industrial Route" utilizing cheaper starting materials (1,4-difluorobenzene) but requiring harsher conditions.

This guide objectively compares these strategies to assist in process selection based on scale, budget, and available equipment.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Best For: Late-stage functionalization, gram-scale discovery chemistry, and substrates with sensitive functional groups.[1]

The Strategy

This route utilizes a palladium catalyst to couple 1-bromo-4-fluorobenzene with 4-(N-Boc-amino)piperidine .[1] The Boc protecting group is essential to prevent catalyst poisoning by the primary amine and to ensure regioselectivity at the secondary amine.

Mechanistic Pathway

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the Ar–Br bond.

  • Amine Coordination & Deprotonation: The piperidine amine binds, and the base (NaOtBu) removes the proton.

  • Reductive Elimination: The C–N bond forms, regenerating Pd(0).

BuchwaldHartwigcluster_cyclePd Catalytic CyclePd0Pd(0)L(Active Catalyst)OxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd+ 1-Bromo-4-fluorobenzeneAmineBindAmine Coordination& Base DeprotonationOxAdd->AmineBind+ 4-Boc-aminopiperidine+ NaOtBuRedElimReductive Elimination(Product Release)AmineBind->RedElimRedElim->Pd0- ProductStartStart:1-Bromo-4-fluorobenzeneEndEnd:N-Boc-Intermediate

Figure 1: Catalytic cycle for the cross-coupling of aryl halides with amines.[1]

Experimental Protocol (Self-Validating)

Step 1: Coupling

  • Charge: In a dry flask under Argon, combine 1-bromo-4-fluorobenzene (1.0 equiv), 4-(N-Boc-amino)piperidine (1.2 equiv), Pd2(dba)3 (2 mol%), and XPhos (4 mol%).

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Base: Add NaOtBu (1.5 equiv).

  • Reaction: Heat to 100°C for 4–6 hours. Monitor by TLC (formation of a UV-active, ninhydrin-negative spot).[1]

  • Workup: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).

Step 2: Deprotection

  • Dissolve the intermediate in DCM.[2]

  • Add TFA (10 equiv) at 0°C. Stir at RT for 2 hours.

  • Quench with sat. NaHCO3, extract with DCM/Isopropanol (3:1), and dry.

Critical Control Point: Ensure the aryl halide is the limiting reagent to simplify purification. The use of XPhos is recommended over BINAP for electron-neutral aryl bromides to maximize turnover frequency.[1]

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Best For: Multi-kilogram process chemistry, cost-sensitive manufacturing, and "green" chemistry initiatives (metal-free).[1]

The Strategy

This route exploits the symmetry of 1,4-difluorobenzene .[1] While unactivated fluoroarenes are typically poor electrophiles, the high symmetry and the use of a polar aprotic solvent (DMSO) at elevated temperatures allow for mono-substitution. The amino group of the piperidine acts as the nucleophile.

Mechanistic Pathway
  • Addition: The piperidine nitrogen attacks the ipso-carbon of the fluorobenzene, breaking aromaticity and forming a Meisenheimer complex.

  • Elimination: Fluoride ion is ejected, restoring aromaticity.

  • Selectivity: The resulting product has an electron-donating amine group, which deactivates the ring toward a second SNAr attack, ensuring high selectivity for the mono-substituted product.[1]

SNArcluster_selectivitySelectivity LogicReactants1,4-Difluorobenzene+ 4-AminopiperidineTransitionMeisenheimer Complex(High Energy)Reactants->TransitionHeat, DMSOK2CO3Product1-(4-Fluorophenyl)piperidin-4-amine+ HF (neutralized)Transition->Product- F-DeactivationProduct is Electron-Rich(Resistant to 2nd Attack)Product->Deactivation

Figure 2: SNAr mechanism highlighting the mono-substitution selectivity principle.

Experimental Protocol

Step 1: Direct Displacement

  • Charge: Combine 1,4-difluorobenzene (3.0 equiv, excess is key to prevent bis-substitution) and 4-(N-Boc-amino)piperidine (1.0 equiv) in DMSO.

  • Base: Add K2CO3 (2.0 equiv).

  • Reaction: Heat to 120–130°C for 12–18 hours.

    • Note: 1,4-Difluorobenzene is volatile (bp 88°C).[1] Use a sealed pressure vessel or a reflux condenser with efficient cooling.

  • Workup: Pour into water. The excess 1,4-difluorobenzene can be recovered via distillation or extraction.[1] The product precipitates or is extracted with EtOAc.

Step 2: Deprotection

  • (Same as Route 1: Acidic cleavage of Boc).

Critical Control Point: The large excess of 1,4-difluorobenzene serves two purposes: it acts as a co-solvent and statistically favors mono-substitution.[1] Recovery of the starting material is essential for cost efficiency.

Head-to-Head Analysis

FeatureRoute 1: Buchwald-HartwigRoute 2: SNAr
Starting Material 1-Bromo-4-fluorobenzene1,4-Difluorobenzene
Reagent Cost High (Pd Catalyst, Ligand)Low (Commodity Chems)
Conditions Mild (80–100°C)Harsh (>120°C, Pressure)
Yield 85–95%60–75% (isolated)
Scalability Good (Linear scale-up)Excellent (Batch/Flow)
Purification Requires Pd removal (scavengers)Simple extraction/crystallization
Atom Economy Poor (Ligands, heavy metals)High (Only HF byproduct)
Decision Matrix

Use the flowchart below to select the optimal route for your specific constraints.

DecisionTreeStartStart: Select Synthesis RouteScaleWhat is your scale?Start->ScaleSmall< 100 grams(Discovery/Lab)Scale->SmallLarge> 1 kg(Process/Pilot)Scale->LargeBudgetIs Pd contaminationa concern?Small->BudgetRoute2Use Route 2:SNAr (High Temp)Large->Route2Cost drivenRoute1Use Route 1:Buchwald-HartwigBudget->Route1No / ManageableBudget->Route2Yes (Strict limits)

Figure 3: Decision matrix for route selection.

Expert Recommendation

For medicinal chemistry and early-stage discovery , Route 1 (Buchwald-Hartwig) is superior.[1] The reliability, high yield, and ease of purification (via column chromatography) outweigh the cost of the catalyst. It guarantees a clean reaction profile with minimal optimization.

For process development and manufacturing , Route 2 (SNAr) is the clear winner. The absence of heavy metals eliminates the need for expensive scavenging steps (e.g., QuadraPure™ or charcoal). Furthermore, 1,4-difluorobenzene is significantly cheaper than the bromo-fluoro counterpart, and the ability to run this in a continuous flow reactor at high temperature can drive the reaction time down to minutes.[1]

References

  • Buchwald-Hartwig Methodology: Surry, D. S., & Buchwald, S. L. (2008).[1][3] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.[1] Link

  • SNAr on Fluoroarenes: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of amines with 1,4-difluorobenzene." Chemical Reviews. Link

  • Process Scale Piperidine Synthesis: Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. Link

  • Reductive Amination Alternative: Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.[4] Link

Conformational Analysis of Fluorinated Piperidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the conformational behavior of fluorinated piperidines, designed for researchers in medicinal chemistry and structural biology.

Executive Summary

The introduction of fluorine into the piperidine scaffold—a ubiquitous pharmacophore—does more than modulate pKa and lipophilicity; it fundamentally alters the ring's three-dimensional structure. Unlike the steric-driven "A-values" of cyclohexane, fluorinated piperidines are governed by stereoelectronic forces: the fluorine gauche effect and charge-dipole interactions .

This guide compares the conformational preferences of 3-fluoro , 4-fluoro , and difluoro-piperidines , providing experimental protocols to determine their solution-state geometry.

Mechanistic Drivers of Conformation[1][2][3][4]

To predict the shape of a fluorinated piperidine, one must analyze three competing forces.

A. The Fluorine Gauche Effect (Hyperconjugation)

In 1,2-disubstituted systems (like N-C-C-F), fluorine prefers to be gauche (60°) to the electron-rich heteroatom rather than anti (180°).

  • Mechanism: Hyperconjugative donation from the

    
     or 
    
    
    
    (lone pair) orbital into the low-lying
    
    
    antibonding orbital.
  • Outcome: Stabilizes the Axial conformer in 3-fluoropiperidines.

B. Charge-Dipole Interactions (The "Salt Effect")

Upon protonation of the piperidine nitrogen (common at physiological pH), the


 bond becomes a strong dipole.
  • Mechanism: Electrostatic attraction between the electronegative fluorine (

    
    ) and the electropositive ammonium proton (
    
    
    
    ).
  • Outcome: In 3-fluoropiperidine , this interaction (

    
    ) is maximized in the Axial  conformation, locking the ring structure.
    
C. Solvation and Dipole Moment

In polar solvents (e.g., water, DMSO), the conformer with the larger molecular dipole moment is stabilized by solvation energy.

  • Outcome: This often competes with stereoelectronic effects, particularly in 4-fluoropiperidine salts.

Comparative Analysis: 3-Fluoro vs. 4-Fluoro vs. Difluoro[5]

The table below summarizes the dominant conformers and the energetic drivers for each substitution pattern.

Table 1: Conformational Preferences of Fluorinated Piperidines[3]
ScaffoldStateDominant ConformerPrimary Driver

(kcal/mol)
3-Fluoropiperidine Neutral (

)
Axial Gauche Effect (

)
-0.4 to -1.4 (Favors Ax)
Protonated (

)
Axial (Rigid) Charge-Dipole (

)
-2.0 to -3.0 (Strongly Favors Ax)
4-Fluoropiperidine Neutral (

)
Mixed / Axial Dipole Minimization~0 (Low barrier)
Protonated (

)
Equatorial Solvation (High Dipole Moment)+1.0 (Favors Eq)
3,3-Difluoropiperidine NeutralChair Additive Gauche EffectsN/A
3,5-Difluoropiperidine Protonated (

)
Diaxial Double Charge-Dipole< -4.0 (Locked Diaxial)
Detailed Technical Insight
Case Study 1: 3-Fluoropiperidine (The Axial Lock)

In the neutral state, the axial preference is driven by the gauche effect. However, upon protonation (e.g., HCl salt formation), the preference intensifies. The


 bond aligns antiparallel to the 

bond, creating a stabilizing electrostatic interaction.
  • Drug Design Implication: 3-F substitution can "lock" a piperidine into a specific shape, reducing the entropic penalty of binding if the protein pocket matches this shape.

Case Study 2: 4-Fluoropiperidine (The Solvent Switch)

Unlike the 3-isomer, the 4-fluoro substituent is too distant for a direct gauche interaction with the nitrogen lone pair.

  • Neutral: Often adopts an axial preference to minimize the net molecular dipole.

  • Protonated (Aq.): The equatorial conformer has a significantly higher dipole moment than the axial form.[1][2] In water, this high-dipole conformer is better solvated, causing a "conformational switch" to equatorial. This is critical for aqueous solubility and binding in solvent-exposed pockets.

Experimental Protocol: NMR Conformational Analysis

To determine the conformation of your specific analog, follow this self-validating NMR workflow.

Step 1: Sample Preparation
  • Solvent Selection:

    • Use

      
        for neutral species (baseline stereoelectronics).
      
    • Use

      
        or 
      
      
      
      for salts (mimics physiological solvation).
  • Concentration: 5–10 mM is sufficient for

    
     and 
    
    
    
    experiments.
Step 2: Data Acquisition

Run the following pulse sequences:

  • 
     NMR (1D):  High resolution (min 500 MHz recommended).
    
  • 
     NMR (non-decoupled):  To observe proton couplings.
    
  • 
     HOESY (2D): Optional but powerful. Directly correlates F to spatial neighbors.
    
Step 3: -Coupling Analysis (The Karplus Validation)

The vicinal coupling constant


 is the gold standard for assigning axial/equatorial orientation.
Fluorine OrientationNeighboring ProtonsExpected

(Hz)
Geometric Logic
Equatorial F vs. Axial H (

)
30 – 45 Hz Anti-periplanar (180°)
vs. Eq H (

)
5 – 10 Hz Gauche (60°)
Axial F vs. Axial H (

)
10 – 15 Hz Gauche (60°)
vs. Eq H (

)
10 – 15 Hz Gauche (60°)

Decision Rule:

  • If you see a large coupling (>30 Hz) in the multiplet, the Fluorine is Equatorial .

  • If the multiplet is narrow (all

    
     Hz), the Fluorine is Axial .
    

Visualizing the Analysis Workflow

The following diagram illustrates the logical flow for determining the conformation of a fluorinated piperidine using NMR data.

ConformationalAnalysis Start Start: Fluorinated Piperidine Sample Solvent Select Solvent (CDCl3 for Intrinsic, D2O for Bio-mimetic) Start->Solvent NMR Acquire 1H & 19F NMR Measure 3J(H,F) Couplings Solvent->NMR CheckJ Analyze 3J(H,F) Magnitude (Vicinal Coupling) NMR->CheckJ LargeJ Large Coupling Observed (> 30 Hz) CheckJ->LargeJ Yes SmallJ Small Couplings Only (< 15 Hz) CheckJ->SmallJ No ConclEq Conclusion: Fluorine is EQUATORIAL (Anti-periplanar to H-ax) LargeJ->ConclEq ConclAx Conclusion: Fluorine is AXIAL (Gauche to all neighbors) SmallJ->ConclAx Mech3F Mechanism (3-F): Likely Neutral or Solvated 4-F ConclEq->Mech3F MechAx Mechanism (3-F): Gauche Effect + Charge-Dipole (if salt) ConclAx->MechAx

Figure 1: Decision tree for assigning fluorinated piperidine conformation based on NMR coupling constants.

References

  • Nairoukh, Z., et al. (2020).[2] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

  • Lankin, D. C., et al. (2000).[3] "The Unexpected Diaxial Orientation of cis-3,5-Difluoropiperidine in Water: A Potent C-F...H-N+ Charge-Dipole Effect."[3] Journal of the American Chemical Society.[3]

  • Sun, A., et al. (2019). "Conformational Preferences of 4-Fluoropiperidines." Journal of Organic Chemistry.

Sources

Safety Operating Guide

An In-depth Technical Guide to the Safe Disposal of 1-(4-Fluorophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-(4-Fluorophenyl)piperidin-4-amine. As a compound frequently utilized as a building block in pharmaceutical and agrochemical research, understanding its handling and disposal is paramount to ensuring laboratory safety and environmental protection.[1] This guide moves beyond simple checklists to provide the causal logic behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Assessment and Triage: Understanding the "Why"

A robust disposal plan begins with a thorough understanding of the compound's intrinsic hazards. While a specific Safety Data Sheet (SDS) for the free base of 1-(4-Fluorophenyl)piperidin-4-amine is not always available, a reliable hazard profile can be synthesized by examining its structural components and data from its dihydrochloride salt.

  • Piperidine Moiety: The core piperidine structure is associated with flammability, corrosivity, and toxicity. Piperidine itself is classified as a flammable liquid that is toxic if it comes into contact with skin or is inhaled, and it can cause severe skin burns and eye damage.[2]

  • Fluorinated Phenyl Group: The presence of a fluorine atom on the aromatic ring introduces hazards common to organofluorine compounds.[3] Upon combustion, these compounds can release highly toxic and corrosive hydrogen fluoride gas.[4] This potential for hazardous decomposition products necessitates specialized disposal methods.

  • Amine Functionality: Amines are basic and can react exothermically or violently with acids. They should be considered for their potential to form toxic nitrogen oxides (NOx) upon combustion.[4]

  • Regulatory Scrutiny: This compound is a structural analog of 4-anilinopiperidine, which the U.S. Drug Enforcement Administration (DEA) classifies as a List I chemical due to its use in the illicit synthesis of fentanyl analogs.[5][6] While not currently listed itself, its close structural relationship demands stringent inventory control and disposal documentation to prevent diversion.

A review of the GHS classifications for the closely related N-(4-fluorophenyl)piperidin-4-amine dihydrochloride provides a quantitative baseline for assessing its hazards.

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4]

Given this profile, 1-(4-Fluorophenyl)piperidin-4-amine must be treated as a hazardous substance requiring disposal through a licensed and regulated waste stream. Under no circumstances should this compound be disposed of down the drain or in general solid waste. [4][8]

Pre-Disposal Operations: Safeguarding the Handler and the Lab

Proper disposal begins long before the waste container leaves the laboratory. Adherence to correct handling and segregation protocols is a non-negotiable aspect of the disposal workflow.

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to mitigate the risks of exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield, especially when handling larger quantities or preparing waste for pickup.[3][9]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.[9]

  • Body Protection: A flame-resistant lab coat is mandatory. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[10]

  • Respiratory Protection: All handling and packaging of this compound should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

Waste Segregation and Containment

The principle of causality is critical here: improper segregation can lead to dangerous chemical reactions within the waste container.

  • Waste Stream: This compound must be designated as a hazardous chemical waste .

  • Container: Use only approved, properly sealed, and clearly labeled hazardous waste containers. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.

  • Segregation:

    • DO NOT mix with acidic waste. The amine functionality can lead to a violent exothermic reaction.

    • DO NOT mix with strong oxidizing agents.

    • Keep segregated from incompatible materials to prevent hazardous reactions.[3]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for preparing 1-(4-Fluorophenyl)piperidin-4-amine waste for collection by a licensed environmental services provider.

  • Waste Identification & Characterization:

    • Confirm that the waste is indeed 1-(4-Fluorophenyl)piperidin-4-amine or materials contaminated with it (e.g., weighing paper, contaminated gloves, silica gel).

    • Do not mix different chemical wastes in the same container.

  • Packaging for Disposal:

    • For Solid Waste:

      • Carefully place the solid chemical into a primary container (e.g., a sealed plastic bag or its original vial).

      • Place this primary container into the designated hazardous waste drum or pail.

      • Ensure the container is tightly closed.[11]

    • For Contaminated Labware (Gloves, Wipes, etc.):

      • Double-bag all contaminated disposable materials.

      • Place the sealed bags into the solid hazardous waste container.

    • For Solutions:

      • If the compound is dissolved in a solvent, the entire solution must be disposed of as hazardous waste.

      • Some disposal facilities may recommend mixing the material with a combustible solvent, like butanol or xylene, to aid in incineration.[4] This step should only be performed if explicitly required by your institution's waste management provider and after a thorough risk assessment.

  • Labeling:

    • Affix a completed hazardous waste label to the container.

    • The label must include:

      • The full chemical name: "1-(4-Fluorophenyl)piperidin-4-amine".

      • The specific hazards (e.g., "Toxic," "Irritant").

      • The accumulation start date.

      • The name of the principal investigator and laboratory contact information.

  • Storage Pending Pickup:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area must be secure, well-ventilated, and away from heat or ignition sources.[10][11]

    • Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup.

    • The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The universally recommended and most effective disposal method is high-temperature incineration with flue gas scrubbing .[8][12] This process ensures the complete destruction of the organic molecule and neutralizes hazardous combustion byproducts like hydrogen fluoride.

Emergency Procedures: A Self-Validating Response System

In the event of an accidental release, a prepared response is critical to ensuring safety.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8]

  • Small Spill (in a fume hood):

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).

    • Carefully sweep or scoop the material into a designated hazardous waste container.[11]

    • Clean the spill area with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's EH&S emergency response team immediately.

    • Prevent entry into the area until it has been cleared by safety professionals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(4-Fluorophenyl)piperidin-4-amine.

G cluster_prep Preparation & Assessment cluster_char Waste Characterization cluster_proc Packaging & Labeling cluster_final Final Disposal start Identify Waste: 1-(4-Fluorophenyl)piperidin-4-amine ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work Inside Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Form fume_hood->waste_type solid_proc 1. Place in sealed primary container. 2. Place in approved, labeled hazardous waste container. waste_type->solid_proc  Solid Reagent liquid_proc 1. Pour into approved, labeled liquid hazardous waste container. 2. Ensure solvent is compatible. waste_type->liquid_proc  Solution contam_proc 1. Double-bag contaminated solids. 2. Place in approved, labeled solid hazardous waste container. waste_type->contam_proc Contaminated   Labware   storage Store in Secure Satellite Accumulation Area solid_proc->storage liquid_proc->storage contam_proc->storage pickup Schedule Pickup with EH&S storage->pickup end_point Transport to Licensed TSDF for High-Temperature Incineration pickup->end_point

Caption: Waste Disposal Workflow for 1-(4-Fluorophenyl)piperidin-4-amine.

References

  • HAZARD SUMMARY - FLUORINE. (1999, March). New Jersey Department of Health. Retrieved February 7, 2024, from [Link]

  • N-(4-fluorophenyl)piperidin-4-amine dihydrochloride. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • Piperidine - SAFETY DATA SHEET. (2024-05-07). PENTA. Retrieved February 7, 2024, from [Link]

  • Safety Data Sheet - 4-(4-Fluorophenyl)piperidin-4-amine dihydrochloride. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved February 7, 2024, from [Link]

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023-10-31). Federal Register. Retrieved February 7, 2024, from [Link]

  • Safety Data Sheet: Piperidine. (2025-03-31). Carl ROTH. Retrieved February 7, 2024, from [Link]

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023-04-14). Federal Register. Retrieved February 7, 2024, from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). US EPA. Retrieved February 7, 2024, from [Link]

Sources

Personal protective equipment for handling 1-(4-Fluorophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safety, logistical, and operational protocols for handling 1-(4-Fluorophenyl)piperidin-4-amine . This document is structured for researchers requiring immediate, actionable data for synthesis and laboratory management.

Chemical Identity & Executive Safety Summary

Compound: 1-(4-Fluorophenyl)piperidin-4-amine CAS Number: 164721-12-4 Molecular Formula: C₁₁H₁₅FN₂ Molecular Weight: 194.25 g/mol Physical State: Typically a solid (powder) or low-melting solid.[1]

Core Safety Directive: Treat this compound as a Toxic Aryl Amine . The combination of the basic primary amine and the fluorinated aromatic ring suggests potential for high oral toxicity, severe skin/eye irritation, and possible sensitization. It should be handled with the assumption that it can be absorbed through the skin.[2]

Hazard ClassGHS Code (Inferred)Description
Acute Toxicity H302 / H301 Harmful or Toxic if swallowed.[1]
Skin Corrosion H315 / H314 Causes skin irritation (potential for burns due to basicity).
Eye Damage H318 / H319 Causes serious eye damage or irritation.
STOT-SE H335 May cause respiratory irritation.[1][3][4][5]

Personal Protective Equipment (PPE) Matrix

Selection of PPE must address two permeation pathways: direct contact (corrosivity) and systemic absorption (aryl amine toxicity).

PPE CategoryRecommendationTechnical Justification
Hand Protection Double Nitrile Gloves (min.[1] 0.11 mm each)Primary Barrier: Nitrile offers excellent resistance to amines. Redundancy: Double gloving prevents breakthrough if the outer glove is compromised by solvents (e.g., DCM) used during synthesis.
Eye Protection Chemical Splash Goggles Requirement: Safety glasses are insufficient. The basicity of the amine group can cause irreversible corneal damage if dust or solution splashes enter the eye.
Respiratory N95/P95 Respirator (Powder) or Fume Hood Control: All weighing must occur inside a fume hood. If hood work is impossible, a half-face respirator with P100/Organic Vapor cartridges is mandatory to prevent inhalation of basic dusts.
Body Protection Lab Coat + Tyvek Sleeves Exposure Limit: Standard cotton coats are porous. Use Tyvek sleeves or a disposable apron when handling quantities >1g to prevent sleeve contamination.
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling 1-(4-Fluorophenyl)piperidin-4-amine State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Dissolved) State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent Identify Solvent Solution->Solvent StandardPPE Standard PPE: Double Nitrile Gloves Splash Goggles Lab Coat Hood->StandardPPE Yes RespPPE Enhanced PPE: Standard PPE + P100/OV Respirator Hood->RespPPE No DCM DCM / Chloroform Solvent->DCM Polar Methanol / Water Solvent->Polar Laminate Silver Shield / Laminate Gloves (Nitrile degrades rapidly) DCM->Laminate Nitrile Double Nitrile Gloves OK Polar->Nitrile

Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent compatibility.[1]

Operational Protocols

Protocol A: Weighing and Transfer (Solid State)

Objective: Minimize dust generation and static discharge.[1]

  • Preparation:

    • Place a disposable balance draft shield or work within the fume hood.

    • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat, as amine powders can be electrostatic and "jump."

  • Weighing:

    • Do not use metal spatulas if the substance is sticky/low-melting; use disposable polypropylene spatulas.[1]

    • Weigh directly into a tared vial or round-bottom flask. Avoid weighing paper to prevent residual loss and contamination.

  • Cleanup:

    • Immediately wipe the balance area with a wet paper towel (water/methanol mixture) to capture invisible dust.

Protocol B: Dissolution and Reaction Setup

Objective: Safe solvation without exotherm control issues.

  • Solvent Choice:

    • Recommended: Dichloromethane (DCM), Methanol, or Ethyl Acetate.

    • Incompatibility: Avoid strong oxidizers and acid chlorides (unless intended for reaction) as vigorous exothermic reactions will occur.

  • Dissolution Step:

    • Add solvent slowly to the solid.

    • Note: Primary amines can be exothermic upon solvation in protic solvents. Ensure cooling (ice bath) is available if scaling up (>10g).

  • Quenching/Workup:

    • When quenching reactions involving this amine, the aqueous layer will be basic.

    • Extraction: The amine will reside in the organic layer at pH > 10. To remove it, wash the organic layer with dilute HCl (1M), which will protonate the amine and pull it into the aqueous layer.

Operational Workflow (Visualization)

Handling_Workflow Storage Storage (2-8°C, Inert Gas) Weigh Weighing (Fume Hood, Anti-Static) Storage->Weigh Equilibrate to RT Dissolve Dissolution (Add Solvent to Solid) Weigh->Dissolve Slow Addition React Reaction / Usage Dissolve->React Waste Disposal (Acidify -> Organic Waste) React->Waste Quench

Figure 2: Step-by-step operational workflow from storage to disposal.

Emergency Response & Decontamination

Scenario 1: Dry Powder Spill

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Ensure goggles and double gloves are worn.

  • Contain: Cover the spill with a damp paper towel (water) to prevent dust dispersal.

  • Clean: Scoop up the damp material. Wipe the surface 3 times with 1M HCl (to neutralize the amine) followed by water.

Scenario 2: Skin Exposure

  • Immediate Action: Flush the area with water for 15 minutes .[6]

  • Neutralization: Do not use vinegar or acids on the skin; stick to copious water flushing.

  • Medical: Seek medical attention immediately. Provide the SDS (or this guide) to the physician, highlighting the fluorinated aryl amine structure.

Waste Management & Disposal

Disposal must follow the "Cradle-to-Grave" principle.[1] Do not dispose of this compound down the drain.

  • Identification: Classify waste as "Toxic Organic Basic Waste."

  • Pre-Treatment (Recommended):

    • If disposing of pure material, dissolve in a combustible solvent (e.g., acetone).

    • Add dilute acid (e.g., 1M HCl) to protonate the amine, reducing its volatility and vapor pressure.

  • Binning: Place in the Halogenated Organic Waste container (due to the Fluorine atom).

  • Labeling: Clearly label the waste tag with "Contains Fluorinated Amines."

References

  • PubChem. (n.d.). Compound Summary: 1-(4-Fluorophenyl)piperidin-4-one (Analogous Structure). National Library of Medicine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.